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Core Science & Biosynthesis

Foundational

4-Fluoro-2-(pyrrolidin-2-yl)phenol chemical structure and properties

Engineering Next-Generation Kinase Inhibitors: The Structural and Synthetic Role of 4-Fluoro-2-(pyrrolidin-2-yl)phenol Executive Summary In the landscape of precision oncology, the development of Tropomyosin receptor kin...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Next-Generation Kinase Inhibitors: The Structural and Synthetic Role of 4-Fluoro-2-(pyrrolidin-2-yl)phenol

Executive Summary

In the landscape of precision oncology, the development of Tropomyosin receptor kinase (Trk) inhibitors has revolutionized the treatment of neurotrophic receptor tyrosine kinase (NTRK) fusion-positive solid tumors[1]. While first-generation inhibitors like larotrectinib demonstrated profound initial efficacy, acquired clinical resistance—specifically via solvent-front mutations (e.g., TrkA G595R)—necessitated the design of conformationally restricted, second-generation macrocyclic inhibitors like selitrectinib (LOXO-195)[2].

At the core of these advanced macrocyclic architectures lies a critical chiral building block: 4-fluoro-2-(pyrrolidin-2-yl)phenol . This technical whitepaper dissects the structural rationale, physicochemical properties, and self-validating synthetic protocols required to utilize this intermediate effectively in modern drug discovery workflows[3].

Structural Rationale & Physicochemical Profiling

As an application scientist, I evaluate building blocks not just by their reactivity, but by their multidimensional impact on the final Active Pharmaceutical Ingredient (API). The selection of 4-fluoro-2-(pyrrolidin-2-yl)phenol is highly deliberate, driven by three distinct structural causalities:

  • The C4-Fluorine Atom: Fluorine substitution at the para-position relative to the phenol hydroxyl group serves a dual purpose. First, it blocks cytochrome P450-mediated oxidative metabolism, enhancing the pharmacokinetic half-life of the final drug. Second, its electron-withdrawing nature lowers the pKa of the phenol, increasing its nucleophilicity as a phenoxide ion during downstream macrocyclization (etherification) steps[3].

  • The Phenol Moiety: Unlike the simple phenyl rings used in first-generation acyclic inhibitors, the phenol group provides the essential anchoring point for macrocyclic ring closure, typically linking to a pyrazolo[1,5-a]pyrimidine core via a flexible ether tether[3].

  • The Chiral Pyrrolidine Ring: The (R)-enantiomer of the pyrrolidine ring acts as the stereochemical "steering wheel" of the molecule. It restricts the conformational flexibility of the macrocycle, pre-organizing the molecule into a bioactive U-shape that fits perfectly into the ATP-binding pocket of Trk kinases while actively evading steric clashes with mutated bulky residues at the solvent front[2].

Quantitative Data Summary

Table 1: Physicochemical Properties of (R)-4-Fluoro-2-(pyrrolidin-2-yl)phenol (Free Base & HCl Salt)

PropertyValueStructural Implication
Molecular Formula C10H12FNOCore scaffold for macrocyclic Trk inhibitors.
Molecular Weight 181.21 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Stereochemistry (R)-enantiomerDictates the 3D trajectory of the macrocycle; (S)-enantiomer results in steric clashes and loss of potency.
Hydrogen Bond Donors 2 (-OH, -NH)Facilitates key interactions within the kinase hinge region.
Hydrogen Bond Acceptors 2 (O, N)Enhances aqueous solubility of the intermediate.
Optimal Isolation State Hydrochloride (HCl) SaltPrevents oxidative degradation of the electron-rich phenol and stabilizes the secondary amine.

Mechanistic Role in Overcoming Trk Resistance

To understand the value of this intermediate, one must understand the biological system it is designed to disrupt. First-generation inhibitors bind the wild-type Trk kinase in an extended conformation. When a mutation like TrkA G595R occurs, the substitution of a small glycine for a bulky arginine creates a steric wall, physically blocking acyclic inhibitors[2].

Macrocycles derived from 4-fluoro-2-(pyrrolidin-2-yl)phenol bypass this by adopting a compact, rigidified structure that slides beneath the mutated residue.

TrkPathway Ligand Neurotrophins (NGF, BDNF, NT-3) Receptor Trk Receptors (TrkA / TrkB / TrkC) Ligand->Receptor Binds Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) Receptor->Downstream Activates Mutant Acquired Resistance (e.g., TrkA G595R) Mutant->Receptor Modifies Pocket Macrocycle Macrocyclic Inhibitor (Derived from Phenol Intermediate) Macrocycle->Receptor Competitively Inhibits (Overcomes Mutation) Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Drives

Trk signaling pathway and the mechanism of next-generation macrocyclic inhibitors.

Self-Validating Synthetic Methodology

The synthesis of (R)-4-fluoro-2-(pyrrolidin-2-yl)phenol hydrochloride must be executed with strict stereochemical control. Any racemization during deprotection will yield an inactive API. The following protocol is designed as a self-validating system , where the physical properties of the product natively confirm the success of the reaction[3].

SynthWorkflow Boc Boc-Protected Precursor Deprotect Acidic Deprotection (HCl / Dioxane) Boc->Deprotect Intermediate 4-Fluoro-2-(pyrrolidin-2-yl)phenol Hydrochloride Deprotect->Intermediate SNAr SNAr Coupling (Pyrazolopyrimidine) Intermediate->SNAr Cyclization Macrocyclization (Mitsunobu / Etherification) SNAr->Cyclization API Final Trk Inhibitor API Cyclization->API

Step-by-step synthetic workflow utilizing the 4-fluoro-2-(pyrrolidin-2-yl)phenol intermediate.

Step-by-Step Protocol: Preparation of (R)-4-fluoro-2-(pyrrolidin-2-yl)phenol hydrochloride
  • Solvation of Precursor: Dissolve 3.2 g of (R)-tert-butyl 2-(5-fluoro-2-hydroxyphenyl)pyrrolidine-1-carboxylate in 30 mL of anhydrous 1,4-dioxane under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the formation of reactive oxygen species that could oxidize the electron-rich phenol ring.

  • Controlled Deprotection: Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 15 mL of a 4.0 M HCl solution in dioxane. Stir for 30 minutes at 0°C, then allow the mixture to naturally warm to ambient temperature over 2 hours.

    • Causality: Utilizing HCl in dioxane (rather than aqueous TFA) prevents the formation of highly polar aqueous emulsions and ensures that the resulting secondary amine is immediately trapped as a stable hydrochloride salt.

  • Precipitation and Isolation: Concentrate the reaction mixture under reduced pressure to yield a crude viscous oil. Add 50 mL of cold diethyl ether and triturate vigorously until a free-flowing white solid precipitates. Filter the solid and wash with an additional 20 mL of cold diethyl ether.

    • Causality: The target HCl salt is highly polar and completely insoluble in diethyl ether, whereas unreacted Boc-precursor and non-polar impurities remain in the filtrate. This step acts as an intrinsic purification mechanism, bypassing the need for silica gel chromatography[3].

  • Drying: Dry the solid under a high vacuum for 12 hours to yield the pure (R)-4-fluoro-2-(pyrrolidin-2-yl)phenol hydrochloride.

Analytical Validation Protocols (E-E-A-T Checkpoint)

Before advancing this intermediate into the costly


 coupling with the pyrazolo[1,5-a]pyrimidine core, it must pass a dual-validation checkpoint to ensure structural and stereochemical integrity.
  • LC-MS Analysis: Run the sample on a reverse-phase C18 column (0-65% Acetonitrile/H₂O gradient). The expected mass signal for the free base is m/z = 182.1 [M+H]⁺ [3]. A single sharp peak confirms the absence of residual Boc-protected starting material (m/z = 282.1).

  • Chiral HPLC (Critical Step): Dissolve 1 mg of the product in isopropanol and inject it into a Chiralpak IG column. The enantiomeric excess (ee) must be >99%.

    • Causality: The (R)-stereocenter dictates the macrocycle's binding affinity. If the acidic deprotection conditions were too harsh and caused localized heating, partial racemization to the (S)-enantiomer could occur, which would catastrophically reduce the final API's potency against Trk kinases.

References

  • ChemicalBook (2024). The Synthetic method of Larotrectinib (LOXO-101). Retrieved from[1]

  • InvivoChem (n.d.). Selitrectinib (BAY 2731954; LOXO-195) | TRK TKI (tyrosine kinase inhibitor). Retrieved from[2]

  • Andrews, S. W., et al. (Array BioPharma Inc) (2011). Macrocyclic compounds as trk kinase inhibitors (Patent No. WO2011146336A1). World Intellectual Property Organization. Retrieved from[3]

Sources

Exploratory

Biological Activity of Ortho-Substituted Pyrrolidinyl Phenols

Executive Summary: The Privileged Mannich Base Scaffold In the landscape of medicinal chemistry, ortho-substituted pyrrolidinyl phenols represent a "privileged scaffold"—a molecular framework capable of providing ligands...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Mannich Base Scaffold

In the landscape of medicinal chemistry, ortho-substituted pyrrolidinyl phenols represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This guide dissects the pharmacophore generated by the Mannich reaction of phenols with pyrrolidine.

The core significance of this structure lies in the intramolecular hydrogen bond (IMHB) formed between the phenolic hydroxyl proton and the pyrrolidine nitrogen. This interaction creates a pseudo-cyclic six-membered ring, significantly altering the physicochemical properties of the molecule:

  • Lipophilicity Modulation: The IMHB masks the polar hydroxyl group, enhancing membrane permeability (logP).

  • Conformational Locking: It restricts bond rotation, pre-organizing the molecule for receptor binding.

  • Redox Activity: The nitrogen lone pair modulates the oxidation potential of the phenol, influencing antioxidant capacity.

This whitepaper provides a rigorous analysis of the synthesis, structure-activity relationships (SAR), and biological validation of these compounds, specifically focusing on their anticancer, antimicrobial, and neuroprotective profiles.[1]

Structural Activity Relationship (SAR) & Chemical Architecture

The biological potency of ortho-pyrrolidinyl phenols is not accidental; it is a function of precise electronic and steric tuning.

The Ortho-Effect and Intramolecular Bonding

Unlike meta- or para-isomers, the ortho-isomer possesses a unique electrostatic signature. The proximity of the basic pyrrolidine nitrogen to the acidic phenolic hydrogen facilitates a strong IMHB. This feature is critical for:

  • CNS Penetration: By hiding the H-bond donor (OH), the molecule mimics a more lipophilic entity, facilitating Blood-Brain Barrier (BBB) crossing.

  • Chelation Potential: The N-O bidentate system is an excellent chelator for divalent metal ions (e.g., Zn²⁺, Cu²⁺), which is relevant for inhibiting metalloenzymes like urease or disrupting bacterial homeostasis.

Visualization: SAR & Pharmacophore Features

SAR_Analysis Core Ortho-Pyrrolidinyl Phenol Core Scaffold OH_Group Phenolic -OH (H-Bond Donor) Core->OH_Group N_Atom Pyrrolidine Nitrogen (Proton Acceptor) Core->N_Atom Ring Pyrrolidine Ring (Lipophilic/Steric Bulk) Core->Ring IMHB Intramolecular H-Bond (Pseudo-ring formation) OH_Group->IMHB Donor Chelation Metal Chelation (Zn2+, Cu2+) OH_Group->Chelation N_Atom->IMHB Acceptor N_Atom->Chelation Permeability Enhanced Membrane Permeability (LogP) Ring->Permeability Increases Lipophilicity Ortho_Pos Ortho-Substitution (Critical Geometry) Ortho_Pos->IMHB Enables Proximity IMHB->Permeability Masks Polarity

Figure 1: Structural dissection of the ortho-pyrrolidinyl phenol pharmacophore highlighting the critical intramolecular hydrogen bond.

Biological Activity Profiles

Anticancer Activity (Cytotoxicity & Apoptosis)

Research indicates that ortho-pyrrolidinyl phenols, particularly those derived from methoxy-substituted phenols (e.g., vanillin derivatives), exhibit significant cytotoxicity against cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical).

  • Mechanism: These compounds often act as bioisosteres of combretastatin, inhibiting tubulin polymerization. The pyrrolidine ring provides the necessary steric bulk to occupy the colchicine binding site on tubulin.

  • Apoptosis: Induction of cell cycle arrest at the G0/G1 phase has been observed, leading to caspase-dependent apoptosis [1].

Antimicrobial & Antifungal Efficacy

The Mannich bases of phenols like thymol and eugenol show superior antimicrobial activity compared to their parent phenols.

  • Target: Bacterial cell membranes. The basic pyrrolidine group becomes protonated at physiological pH (pKa ~9), creating a cationic amphiphile that disrupts the anionic bacterial cell wall.

  • Data Insight: Ortho-substitution is often more active than para-substitution due to the chelation capability described above, which may strip essential metals from bacterial enzymes [2].

Neuroprotection & Enzyme Inhibition[1]
  • AChE Inhibition: The pyrrolidine ring mimics the quaternary ammonium of acetylcholine, fitting into the anionic sub-site of Acetylcholinesterase (AChE). This makes them potential candidates for Alzheimer's therapy.[1]

  • Antioxidant: The phenolic moiety scavenges Reactive Oxygen Species (ROS). The ortho-aminomethyl group stabilizes the phenoxy radical via electron donation, enhancing antioxidant potency [3].

Comparative Data Summary

The following table synthesizes biological activity data from recent literature, comparing parent phenols to their ortho-pyrrolidinyl derivatives.

Compound ClassParent Phenol IC50/MICOrtho-Pyrrolidinyl Derivative IC50/MICTarget / AssayRef
Anticancer Vanillin (>100 µM)17 - 19 µM MCF-7 (Breast Cancer)[1]
Antimicrobial Thymol (256 µg/mL)32 - 64 µg/mL S. aureus (MRSA)[2]
Antifungal Eugenol (128 µg/mL)16 - 32 µg/mL C. albicans[2]
Antioxidant Phenol (Reference)EC50: 12.5 µM DPPH Radical Scavenging[3]

Detailed Experimental Protocols

As a senior scientist, I emphasize that the reliability of these assays depends on solvent control and pH management , given the basic nature of the pyrrolidine group.

Protocol A: Microwave-Assisted Synthesis (Green Chemistry)

Rationale: Traditional Mannich reactions require long reflux times (12-24h). Microwave irradiation reduces this to minutes and improves yield by suppressing side reactions.

Reagents: Substituted Phenol (10 mmol), Pyrrolidine (12 mmol), Formaldehyde (37% aq, 15 mmol), Ethanol (10 mL).

  • Setup: In a 30 mL microwave process vial, dissolve the phenol in ethanol.

  • Addition: Add pyrrolidine dropwise (exothermic), followed by formaldehyde.

  • Irradiation: Seal and heat to 80°C at 150W for 15 minutes .

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The Mannich base typically precipitates as a solid or oil.

  • Purification: Recrystallize from ethanol/water (9:1). If oily, extract with DCM, dry over MgSO₄, and convert to the hydrochloride salt using HCl/Ether for stability.

  • Validation: Confirm structure via ¹H NMR. Look for the diagnostic singlet (or AB quartet) of the methylene bridge (-CH₂-) around 3.8 - 4.2 ppm .

Protocol B: Resazurin-Based Microdilution Assay (Antimicrobial)

Rationale: Optical density (OD) readings can be affected by compound precipitation (common with lipophilic phenols). Resazurin is a metabolic indicator that fluoresces only in living cells, eliminating false positives from precipitation.

Materials: 96-well plates, Resazurin sodium salt (0.015% w/v), Mueller-Hinton Broth (MHB).

  • Stock Prep: Dissolve the ortho-pyrrolidinyl phenol in DMSO to 10 mg/mL. Critical: Ensure final DMSO concentration in wells is <1% to avoid solvent toxicity.

  • Dilution: Add 100 µL MHB to all wells. Perform serial 2-fold dilutions of the compound across the plate (Range: 512 to 0.5 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 x 10⁵ CFU/mL) to each well.

  • Controls:

    • Negative Control: Media + Bacteria + DMSO (no drug).

    • Sterility Control: Media only.

    • Positive Control:[2] Ciprofloxacin or standard antibiotic.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin solution. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink/Fluorescent: Growth (Metabolic reduction of resazurin to resorufin).

  • MIC Definition: The lowest concentration that remains blue.

Mechanism of Action Visualization

Mechanism_Action cluster_Cell Target Cell (Cancer/Bacteria) Compound Ortho-Pyrrolidinyl Phenol Membrane Cell Membrane Compound->Membrane Permeation (Lipophilic) Intracellular Intracellular Space Membrane->Intracellular Entry Tubulin Tubulin Dimers Intracellular->Tubulin Inhibits Polymerization ROS ROS Generation Intracellular->ROS Redox Cycling DNA DNA Fragmentation Tubulin->DNA Cell Cycle Arrest (G2/M) ROS->DNA Oxidative Damage Apoptosis Apoptosis DNA->Apoptosis Cell Death

Figure 2: Dual-mechanism pathway showing tubulin inhibition and oxidative stress induction leading to apoptosis.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Source: Frontiers in Microbiology / NIH URL:[Link]

  • Synthesis and Antioxidant Activity Study of New Mannich Bases Derived from Vanillic Acid. Source: Rasayan Journal of Chemistry URL:[Link]

  • 2-(Pyrrolidin-1-yl)phenol | CID 2734845. Source:[3] PubChem URL:[3][Link]

Sources

Foundational

4-Fluoro-2-(pyrrolidin-2-yl)phenol CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 4-Fluoro-2-(pyrrolidin-2-yl)phenol , a specialized intermediate used primarily in the development of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 4-Fluoro-2-(pyrrolidin-2-yl)phenol , a specialized intermediate used primarily in the development of kinase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

4-Fluoro-2-(pyrrolidin-2-yl)phenol is a chiral, bifunctional building block characterized by a fluorinated phenolic core substituted at the ortho position with a saturated nitrogen heterocycle (pyrrolidine). It is most commonly encountered in drug discovery as its hydrochloride salt, particularly in the synthesis of macrocyclic TRK (Tropomyosin receptor kinase) inhibitors.

Core Identifiers
FeatureDetail
Compound Name (R)-4-Fluoro-2-(pyrrolidin-2-yl)phenol hydrochloride
CAS Number 1260846-88-5 (HCl salt, R-isomer)
Common Synonyms 2-((R)-pyrrolidin-2-yl)-4-fluorophenol HCl; 4-Fluoro-2-(2-pyrrolidinyl)phenol
Molecular Formula C₁₀H₁₂FNO[1][2] · HCl
Molecular Weight 217.67 g/mol (Salt); 181.21 g/mol (Free Base)
SMILES (Free Base) OC1=C([C@@H]2CCCN2)C=C(F)C=C1
Appearance Off-white to pale yellow solid (hygroscopic)
Physicochemical Properties (Predicted)
PropertyValueContext
pKa (Phenol) ~9.8Weakly acidic; participates in H-bond donation.
pKa (Pyrrolidine) ~10.5Basic secondary amine; protonated at physiological pH.
LogP 1.8 - 2.1Moderate lipophilicity; suitable for CNS penetration if optimized.
Solubility High (DMSO, Methanol, Water)Salt form ensures high aqueous solubility.

Medicinal Chemistry Applications

This compound serves as a critical pharmacophore scaffold in the design of tyrosine kinase inhibitors. The ortho-relationship between the phenol hydroxyl and the pyrrolidine amine creates a pseudo-cyclic motif capable of bidentate hydrogen bonding, mimicking the hinge-binding region of ATP or stabilizing macrocyclic conformations.

Primary Therapeutic Utility: TRK Inhibition

The 4-fluoro-2-(pyrrolidin-2-yl)phenol moiety is a structural analog used in the synthesis of next-generation TRK inhibitors (e.g., analogs of Larotrectinib). The fluorine atom at the 4-position blocks metabolic oxidation (para-hydroxylation) and modulates the electronic density of the phenol ring, enhancing potency against the kinase domain.

Structural Logic & Pharmacophore Analysis

The following diagram illustrates the structural role of this compound within a ligand-protein interaction context.

Pharmacophore Compound 4-Fluoro-2-(pyrrolidin-2-yl)phenol Phenol Phenolic -OH (H-Bond Donor) Compound->Phenol Pyrrolidine Pyrrolidine Nitrogen (H-Bond Acceptor/Donor) Compound->Pyrrolidine Fluorine 4-Fluoro Group (Metabolic Blocker) Compound->Fluorine Target Kinase Hinge Region (Glu/Met Backbone) Phenol->Target H-Bond (Donor) Pyrrolidine->Target H-Bond (Interaction) Fluorine->Compound Increases Metabolic Stability

Caption: Pharmacophore mapping of the scaffold showing key interaction points with kinase domains.

Synthetic Methodology

The synthesis of (R)-4-Fluoro-2-(pyrrolidin-2-yl)phenol requires precise control over regioselectivity and chirality. The most robust route, adapted from patent literature (WO2011146336A1) and standard heterocycle methodology, involves the coupling of a protected organolithium species with a chiral pyrrolidine precursor.

Protocol: Directed Ortho-Lithiation Route

Prerequisites:

  • Starting Material: 1-Bromo-4-fluoro-2-methoxybenzene (Protected Phenol).

  • Chiral Reagent: (R)-N-Boc-2-pyrrolidinone (or related electrophile).

  • Atmosphere: Strictly anhydrous (Argon/Nitrogen).

Step-by-Step Workflow
  • Lithiation (Halogen-Metal Exchange):

    • Dissolve 1-bromo-4-fluoro-2-methoxybenzene in anhydrous THF at -78°C.

    • Add n-Butyllithium (1.1 eq) dropwise. Stir for 30 mins to generate the aryllithium intermediate.

  • Coupling:

    • Cannulate the aryllithium solution into a pre-cooled solution of N-Boc-2-pyrrolidinone (1.2 eq) in THF.

    • Allow to warm to 0°C. The nucleophile attacks the lactam carbonyl, forming a hemiaminal/ketone intermediate.

  • Reduction:

    • Quench with methanol.[3][4] Treat the intermediate with Triethylsilane (Et₃SiH) and TFA (Trifluoroacetic acid) to reduce the hemiaminal/alkene to the saturated pyrrolidine.

    • Note: This step simultaneously removes the Boc group in many protocols, but controlled stepwise deprotection is safer.

  • Demethylation (Phenol Deprotection):

    • Dissolve the methoxy-pyrrolidine intermediate in DCM at -78°C.

    • Add Boron Tribromide (BBr₃, 3.0 eq). Warm to room temperature and stir overnight.

    • Mechanism:[5][6] BBr₃ cleaves the methyl ether to reveal the free phenol.

  • Salt Formation:

    • Quench carefully with ice water. Basify to extract the free base.

    • Treat the ethereal solution of the free base with 4M HCl in dioxane to precipitate (R)-4-Fluoro-2-(pyrrolidin-2-yl)phenol hydrochloride .

Synthesis Flowchart

Synthesis Start 1-Bromo-4-fluoro-2-methoxybenzene Lithium Aryllithium Intermediate (-78°C, THF) Start->Lithium n-BuLi Coupling Coupling with N-Boc-2-pyrrolidinone Lithium->Coupling Nucleophilic Attack Reduction Reduction (Et3SiH/TFA) & Boc Removal Coupling->Reduction Deoxygenation Demethylation Demethylation (BBr3) (Methoxy -> Phenol) Reduction->Demethylation Ether Cleavage Product (R)-4-Fluoro-2-(pyrrolidin-2-yl)phenol HCl Demethylation->Product HCl/Dioxane

Caption: Stepwise synthetic pathway from commercially available aryl halides to the target hydrochloride salt.

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral signatures must be confirmed.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Phenol Region: δ 9.8–10.2 ppm (br s, 1H, -OH).

    • Aromatic Region: Three protons. Look for the characteristic splitting of the 4-fluoro system (multiplets around δ 6.8–7.2 ppm).

    • Pyrrolidine Region:

      • Methine (CH) at chiral center: δ 4.4–4.6 ppm (multiplet).

      • Methylene (CH₂) protons: Multiplets in the δ 1.8–3.4 ppm range.

  • ¹⁹F NMR:

    • Single peak around δ -120 to -125 ppm (relative to CFCl₃), consistent with a fluoro-phenol.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ calculated for C₁₀H₁₃FNO: 182.10 .

Safety & Handling

  • Hazards: As a phenol derivative, it is likely corrosive and toxic if swallowed. The hydrochloride salt is an irritant to eyes and respiratory systems.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon) to prevent oxidation (quinochelate formation) or moisture absorption.

  • Disposal: Dispose of as halogenated organic waste.

References

  • World Intellectual Property Organization (WIPO). Macrocyclic compounds as trk kinase inhibitors. WO2011146336A1. (2011).

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-(pyrrolidin-2-yl)phenol (Analog). (2024).[7][8]

  • Molaid Chemicals. (R)-4-fluoro-2-(pyrrolidin-2-yl)phenol hydrochloride Property Data. (2024).[7][8]

  • ChemicalBook. 2-Fluoro-5-(pyrrolidin-2-yl)phenol (Isomer Data). (2024).[7][8]

Sources

Exploratory

The Role of 4-Fluoro-2-(pyrrolidin-2-yl)phenol in the Design and Synthesis of Macrocyclic Trk Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The Tropomyosin receptor kinase (Trk) family—comprising TrkA, TrkB, and TrkC—serve...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The Tropomyosin receptor kinase (Trk) family—comprising TrkA, TrkB, and TrkC—serves as the high-affinity catalytic receptor system for neurotrophins such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and NT-3[1]. While physiologically responsible for neuronal survival and differentiation, chromosomal rearrangements resulting in NTRK gene fusions act as potent oncogenic drivers across diverse adult and pediatric solid tumors[2]. Furthermore, the neurotrophin/Trk pathway is heavily implicated in the etiology of chronic and neuropathic pain[3].

To drug these kinases effectively, medicinal chemists have shifted toward macrocyclic architectures. Macrocyclization restricts the conformational flexibility of the inhibitor, significantly reducing the entropic penalty upon binding to the highly conserved ATP-binding pocket of Trk kinases[1]. At the heart of this synthetic revolution is (R)-4-fluoro-2-(pyrrolidin-2-yl)phenol , a privileged, chiral building block that serves as the stereochemical and structural anchor for next-generation macrocyclic Pan-Trk inhibitors.

This technical guide explores the mechanistic rationale, chemical significance, and self-validating synthetic protocols surrounding this critical intermediate.

Mechanistic Grounding: Trk Kinase Signaling & Inhibition

When neurotrophins bind to the extracellular domain of Trk receptors, they induce receptor dimerization and autophosphorylation of intracellular tyrosine residues. This triggers redundant downstream signal transduction pathways, primarily the PI3K/AKT, RAS/MAPK, and PLCγ cascades, which collectively drive cell proliferation and survival[2].

In NTRK-fusion cancers, the ligand-binding domain is replaced by a dimerization domain from a fusion partner (e.g., ETV6, TPM3), leading to constitutive, ligand-independent kinase activation. Macrocyclic Trk inhibitors synthesized from (R)-4-fluoro-2-(pyrrolidin-2-yl)phenol act as Type I ATP-competitive inhibitors. By locking the molecule into a bioactive conformation, these inhibitors achieve sub-nanomolar potency and exquisite selectivity, avoiding off-target kinase inhibition that typically leads to dose-limiting toxicities.

TrkSignaling cluster_pathways Intracellular Signaling Cascades NGF Neurotrophins (NGF, BDNF, NT-3) Trk Trk Receptors (TrkA / TrkB / TrkC) NGF->Trk Binds & Activates PI3K PI3K / AKT (Survival) Trk->PI3K RAS RAS / MAPK (Proliferation) Trk->RAS PLC PLCγ / PKC (Differentiation) Trk->PLC Oncogenesis Oncogenesis & Pain PI3K->Oncogenesis RAS->Oncogenesis PLC->Oncogenesis Inhibitor Macrocyclic Trk Inhibitor Inhibitor->Trk ATP-competitive Inhibition

Fig 1. Trk kinase signaling pathways and targeted inhibition by macrocyclic compounds.

Chemical Significance & Pharmacophore Mapping

The structural elegance of (R)-4-fluoro-2-(pyrrolidin-2-yl)phenol lies in its tri-functional nature. Every moiety serves a distinct mechanistic and synthetic purpose in the construction of the final macrocycle[1].

Table 1: Structural Analysis of (R)-4-fluoro-2-(pyrrolidin-2-yl)phenol
Functional GroupSynthetic RolePharmacological Rationale (Causality)
Phenol (-OH) Anchor for linker attachment.Acts as a nucleophile for O-alkylation or Mitsunobu reactions to build the macrocyclic tether. Modulates hydrogen bonding in the solvent-exposed region of the kinase.
Chiral Pyrrolidine Directs 3D macrocyclic geometry.The (R)-stereocenter forces the macrocyclic ring into a highly specific "pre-organized" conformation. The secondary amine (-NH) couples to heteroaromatic cores (e.g., pyrazolo[1,5-a]pyrimidines)[3].
Fluorine (C4) Electronic modulation & blocking.Enhances metabolic stability by blocking CYP450-mediated oxidation at the para-position of the phenol. The electron-withdrawing nature lowers the pKa of the phenol, increasing its reactivity during etherification[1].

Synthetic Workflow & Experimental Protocol

The integration of this building block into a macrocycle requires precise functional group manipulation. The critical first step is the isolation of the pure hydrochloride salt from its Boc-protected precursor.

Protocol: Preparation of (R)-4-fluoro-2-(pyrrolidin-2-yl)phenol hydrochloride

Reference Standard: Array BioPharma Macrocyclic Synthesis[1]

Rationale: We utilize anhydrous HCl in 1,4-dioxane rather than Trifluoroacetic Acid (TFA) for Boc deprotection. Causality: TFA leaves residual trifluoroacetate salts that can poison downstream transition-metal catalysts (e.g., Ruthenium catalysts used in Ring-Closing Metathesis). The HCl salt precipitates cleanly, driving the reaction to completion and bypassing the need for aqueous workup, which could lead to the loss of the highly polar product.

Step-by-Step Methodology:

  • Initiation: Dissolve (R)-tert-butyl 2-(5-fluoro-2-hydroxyphenyl)pyrrolidine-1-carboxylate (1.0 eq, e.g., 3.2 g) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Deprotection: Cool the solution to 0°C. Dropwise, add a 4.0 M solution of HCl in 1,4-dioxane (10.0 eq).

  • Propagation: Remove the ice bath and allow the reaction to stir at ambient temperature for 4 hours. Monitor the disappearance of the starting material via LC-MS.

  • Isolation: Concentrate the reaction mixture in vacuo. Triturate the resulting crude residue with diethyl ether to induce crystallization.

  • Purification: Filter the resulting white solid, wash with cold diethyl ether, and dry under high vacuum to yield (R)-4-fluoro-2-(pyrrolidin-2-yl)phenol hydrochloride (>95% yield). Note: The material can be further purified by reverse-phase chromatography (0-65% acetonitrile/H₂O) if trace impurities persist[1].

SyntheticWorkflow Boc (R)-tert-butyl 2-(5-fluoro-2-hydroxyphenyl) pyrrolidine-1-carboxylate HCl HCl / Dioxane (Boc Deprotection) Boc->HCl Intermediate (R)-4-fluoro-2-(pyrrolidin-2-yl)phenol Hydrochloride HCl->Intermediate Quantitative Yield Alkylation Linker Attachment (O-Alkylation) Intermediate->Alkylation Phenol OH reacts Amidation Core Coupling (N-Arylation) Alkylation->Amidation Pyrrolidine NH reacts Macrocycle Ring-Closing Metathesis Amidation->Macrocycle Final Macrocyclic Pan-Trk Inhibitor Macrocycle->Final

Fig 2. Synthetic workflow utilizing (R)-4-fluoro-2-(pyrrolidin-2-yl)phenol for macrocyclization.

Evaluating Efficacy: Self-Validating Assay Protocols

Once the macrocyclic inhibitor is synthesized, its biochemical potency must be validated.

Protocol: TR-FRET Trk Kinase Assay

Rationale: We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than a standard luminescent ATP-depletion assay. Causality: Highly conjugated macrocycles often exhibit auto-fluorescence or act as inner-filter effect quenchers. TR-FRET introduces a time delay before signal reading, allowing short-lived background fluorescence to decay, thereby ensuring that the IC₅₀ values calculated are true representations of kinase inhibition, not optical artifacts.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a master mix of recombinant human TrkA, TrkB, or TrkC kinase domains in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Incubation: Dispense the macrocyclic inhibitor (in a 10-point dose-response curve, 10 µM to 0.5 pM) into a 384-well plate. Add the kinase master mix and pre-incubate for 30 minutes at room temperature to allow for binding equilibrium.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP (at the specific

    
     for each Trk isoform to ensure competitive conditions) and a biotinylated synthetic peptide substrate (e.g., Poly-GT).
    
  • Termination & Detection: After 60 minutes, terminate the reaction by adding EDTA (to chelate Mg²⁺). Add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Quantification: Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Conclusion

The development of macrocyclic Trk inhibitors represents a masterclass in structure-based drug design. By utilizing (R)-4-fluoro-2-(pyrrolidin-2-yl)phenol as a core chiral building block, medicinal chemists can construct highly rigid, metabolically stable, and exquisitely potent molecules. The specific placement of the fluorine atom, the stereochemistry of the pyrrolidine, and the reactivity of the phenol all synergize to solve the entropic and pharmacokinetic challenges associated with drugging the neurotrophin/Trk pathway.

References

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Foundational

LogP and pKa values of 4-Fluoro-2-(pyrrolidin-2-yl)phenol

An In-depth Technical Guide to the Physicochemical Characterization of 4-Fluoro-2-(pyrrolidin-2-yl)phenol: LogP and pKa Determination Abstract This technical guide provides a comprehensive analysis of the octanol-water p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 4-Fluoro-2-(pyrrolidin-2-yl)phenol: LogP and pKa Determination

Abstract

This technical guide provides a comprehensive analysis of the octanol-water partition coefficient (LogP) and acid dissociation constants (pKa) of the novel compound 4-Fluoro-2-(pyrrolidin-2-yl)phenol. In the absence of direct experimental data in publicly available literature, this document synthesizes theoretical principles, predictive methodologies, and established experimental protocols to offer a robust framework for its characterization. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of these critical physicochemical parameters to inform discovery and development efforts. We will explore the structural determinants of its lipophilicity and ionization, detail rigorous experimental procedures for their measurement, and discuss the application of computational models.

Introduction: The Significance of LogP and pKa in Drug Discovery

The journey of a drug molecule from administration to its target is governed by a complex interplay of its physicochemical properties. Among the most critical of these are the octanol-water partition coefficient (LogP) and the acid dissociation constant(s) (pKa). LogP is a measure of a compound's lipophilicity, which dictates its ability to permeate biological membranes, while pKa values define the extent of ionization at a given pH, influencing solubility, receptor binding, and off-target interactions.[1][2] 4-Fluoro-2-(pyrrolidin-2-yl)phenol incorporates three key functional groups that will profoundly influence these properties: a phenolic hydroxyl group, a pyrrolidine ring, and a fluorine atom. Understanding the interplay of these moieties is paramount for predicting the molecule's pharmacokinetic and pharmacodynamic profile.

Theoretical Assessment of Physicochemical Properties

The structure of 4-Fluoro-2-(pyrrolidin-2-yl)phenol presents two ionizable centers: the acidic phenolic hydroxyl group and the basic secondary amine within the pyrrolidine ring.

Analysis of Ionization (pKa)

The molecule will possess at least two distinct pKa values.

  • The Phenolic Hydroxyl Group (Acidic pKa): Phenol itself is a weak acid with a pKa of approximately 10.0.[3][4] The acidity of the hydroxyl group in our target molecule is modulated by the electronic effects of the substituents on the aromatic ring. The fluorine atom at the para-position is strongly electronegative and will exert an electron-withdrawing inductive effect, which is expected to stabilize the corresponding phenoxide anion, thereby increasing the acidity (i.e., lowering the pKa) relative to unsubstituted phenol.[5][6] Conversely, the pyrrolidin-2-yl group at the ortho-position is an alkyl substituent and is generally considered electron-donating, which would tend to decrease acidity (increase the pKa). The net effect will be a balance of these opposing influences, though the strong inductive effect of fluorine is likely to be dominant.

  • The Pyrrolidine Nitrogen (Basic pKa): Pyrrolidine is a saturated cyclic amine with a pKa for its conjugate acid of approximately 11.3.[7][8][9] This indicates it is a moderately strong base. The presence of the fluorophenol substituent on the pyrrolidine ring will have a pKa-lowering effect due to the electron-withdrawing nature of the aromatic system, further enhanced by the fluorine atom. This will decrease the basicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine. The introduction of fluorine to modulate the basicity of aliphatic amines generally results in a significant shift in pKa.[10][11]

The interplay of these functional groups is summarized in the diagram below.

G cluster_molecule 4-Fluoro-2-(pyrrolidin-2-yl)phenol cluster_properties Physicochemical Properties cluster_influences Structural Influences Molecule C₁₀H₁₂FNO LogP LogP (Lipophilicity) Molecule->LogP pKa1 pKa₁ (Phenolic OH) Molecule->pKa1 pKa2 pKa₂ (Pyrrolidine NH) Molecule->pKa2 Phenol Phenolic Group (Hydrophilic, Acidic) Phenol->LogP Increases polarity Phenol->pKa1 -OH acidity Pyrrolidine Pyrrolidine Ring (Hydrophilic, Basic) Pyrrolidine->LogP Increases polarity Pyrrolidine->pKa2 -NH basicity Fluorine Fluorine Atom (Lipophilic, E-withdrawing) Fluorine->LogP Increases lipophilicity (generally) Fluorine->pKa1 Increases acidity Fluorine->pKa2 Decreases basicity

Caption: Key structural features of 4-Fluoro-2-(pyrrolidin-2-yl)phenol and their influence on its physicochemical properties.

Lipophilicity Assessment (LogP)

LogP is the logarithm of the ratio of the concentration of a neutral compound in octanol to its concentration in water. While the phenolic hydroxyl and pyrrolidine amine groups contribute to hydrophilicity, the aromatic ring and the aliphatic portion of the pyrrolidine ring are lipophilic. The fluorine atom generally increases lipophilicity.[12] The final LogP value will be a result of these combined contributions. For ionizable molecules, the distribution coefficient (LogD) is often more relevant as it considers the partition of both neutral and ionized species at a given pH, such as physiological pH 7.4.[1]

Predictive and Tabulated Data

While direct experimental values for 4-Fluoro-2-(pyrrolidin-2-yl)phenol are not readily found in the literature, we can compile data for the parent structures and related analogs, alongside computationally predicted values. Numerous computational methods exist for predicting LogP and pKa, ranging from fragment-based approaches to those utilizing quantum mechanics.[13][14][15][16]

Compound/PropertyPredicted ValueSource/Method
LogP of 2-Fluoro-5-(pyrrolidin-2-yl)phenol1.9558ChemScene (Computational)[17]
pKa of Phenol~10.0Experimental[3][4]
pKa of Pyrrolidine (conjugate acid)~11.3Experimental[7][8]

Note: The predicted LogP is for an isomer and should be used as an estimation. The pKa values for the parent scaffolds provide a baseline for estimating the pKa values of the target molecule.

Experimental Determination Protocols

To obtain definitive values, experimental determination is essential. The following section outlines standard, robust protocols for measuring the pKa and LogP of 4-Fluoro-2-(pyrrolidin-2-yl)phenol.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination, involving the gradual addition of a titrant (acid or base) to a solution of the analyte and monitoring the resulting pH change.[18][19]

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of 4-Fluoro-2-(pyrrolidin-2-yl)phenol (e.g., 1-5 mM) in a suitable solvent system. Due to the dual hydrophilic/lipophilic nature, a co-solvent system such as methanol/water may be required to ensure solubility.[19]

    • Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH.

    • Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.[18]

  • Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[18]

  • Titration Procedure:

    • Place a known volume of the analyte solution in a thermostatted vessel.

    • If necessary, adjust the initial pH to the acidic or basic extreme to ensure all species are fully protonated or deprotonated.

    • Add the titrant (NaOH to titrate the acidic phenol and the protonated amine; HCl to titrate the basic amine) in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points, which can be identified as the points of minimum slope on the titration curve or the maxima of the first derivative plot (dpH/dV).

Determination of LogP via the Shake-Flask Method

The shake-flask method is the gold standard for LogP determination, involving the direct measurement of a compound's distribution between n-octanol and water.[1][20]

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of 4-Fluoro-2-(pyrrolidin-2-yl)phenol in the pre-saturated n-octanol.

  • Partitioning:

    • Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or vial.

    • Shake the mixture for a sufficient time to allow equilibrium to be reached (e.g., 1-2 hours).

    • Centrifuge the mixture to ensure complete phase separation.

  • Concentration Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate LogP using the formula: LogP = log ([Analyte]octanol / [Analyte]water)

The overall workflow for the experimental determination of these properties is depicted below.

G cluster_pka pKa Determination Workflow cluster_logp LogP Determination Workflow (Shake-Flask) pka_start Prepare Analyte Solution (e.g., in MeOH/H₂O with KCl) pka_calib Calibrate pH Meter pka_start->pka_calib pka_titrate Potentiometric Titration (add 0.1M HCl/NaOH) pka_calib->pka_titrate pka_plot Plot pH vs. Titrant Volume pka_titrate->pka_plot pka_analyze Determine Inflection Points (Half-Equivalence) pka_plot->pka_analyze pKa_Result pKa Values pka_analyze->pKa_Result logp_start Pre-saturate Octanol and Water logp_dissolve Dissolve Analyte in Octanol Phase logp_start->logp_dissolve logp_mix Mix Phases and Shake to Equilibrium logp_dissolve->logp_mix logp_separate Separate Phases (Centrifugation) logp_mix->logp_separate logp_analyze Analyze Concentration in Each Phase (HPLC/UV) logp_separate->logp_analyze LogP_Result LogP Value logp_analyze->LogP_Result Start 4-Fluoro-2-(pyrrolidin-2-yl)phenol Sample Start->pka_start Start->logp_start

Caption: Experimental workflows for the determination of pKa and LogP.

Conclusion

While experimental data for 4-Fluoro-2-(pyrrolidin-2-yl)phenol is not currently in the public domain, a thorough understanding of its constituent moieties allows for a reasoned estimation of its physicochemical properties. The phenolic hydroxyl group is expected to have a pKa slightly below 10, and the pyrrolidine nitrogen a pKa somewhat lower than 11.3. The LogP value will be a balance of hydrophilic and lipophilic elements, with a predicted value for a close isomer being approximately 1.96. For definitive characterization, the detailed experimental protocols provided herein for potentiometric titration and the shake-flask method offer a clear and robust path forward. These values are foundational for any further development and are essential for building accurate structure-activity and structure-property relationships.

References

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link][13][14]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 996, Phenol. Retrieved from [Link][3]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31268, Pyrrolidine. Retrieved from [Link][7]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link][5]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link][18]

  • Quora. (2017, November 26). Which is a stronger base, pyrrolidine or piperidine?. Retrieved from [Link][9]

  • Chemistry LibreTexts. (2020, August 1). 5.5: Acid-base Properties of Phenols. Retrieved from [Link][6]

  • Oreate AI Blog. (2026, January 21). Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior. Retrieved from [Link][4]

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  • Pyrrolidine. (n.d.). In Merck Index.
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  • Mehtap, I., et al. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Journal of Computer-Aided Molecular Design, 35(6), 653-673.
  • Leszczynski, J. (Ed.). (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. InTech.[2]

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(6), 653-673. [Link][15]

  • PubMed. (2010, September 15). Practical Methods for the Measurement of logP for Surfactants. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved from [Link]

  • El-Sayed, N. S., et al. (2016). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3747-3755. [Link][10]

  • Popov, K., et al. (2006). Development of Methods for the Determination of pKa Values. Pure and Applied Chemistry, 78(3), 663-675.
  • ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Journal of Chemical Information and Modeling. [Link][16]

  • ChemRxiv. (2024, July 21). FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. Retrieved from [Link]

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  • ResearchGate. (n.d.). Comparison of the changes in Log P of selected alkyl and fluoroalkyl.... Retrieved from [Link][12]

  • IUPAC. (2006). Guidelines for NMR Measurements for Determination of High and Low pKa Values. Pure and Applied Chemistry, 78(3), 663-675.
  • U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]

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Exploratory

Unlocking Therapeutic Potential: A Guide to the Structure-Activity Relationship of 2-Pyrrolidinyl Phenols

For Immediate Release This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of 2-pyrrolidinyl phenol...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) of 2-pyrrolidinyl phenols. This class of compounds has garnered significant interest for its diverse biological activities, and understanding the nuances of its SAR is paramount for the rational design of novel therapeutics.

Introduction: The Significance of the 2-Pyrrolidinyl Phenol Scaffold

The 2-pyrrolidinyl phenol moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, provides a three-dimensional structure that can effectively explore pharmacophore space.[1] Its non-planar nature, a phenomenon known as "pseudorotation," contributes to increased 3D coverage, a desirable trait in drug design.[1] The phenolic group, on the other hand, is a well-established pharmacophore, known for its ability to engage in crucial hydrogen bonding interactions with biological targets and its role in antioxidant activity.[2][3][4] The combination of these two functionalities in a single molecule creates a versatile platform for the development of a wide range of therapeutic agents.

The biological activities associated with this scaffold are diverse, including but not limited to modulation of opioid receptors, antimicrobial effects, and anticancer properties.[1][2] This guide will delve into the specific structural modifications that influence these activities, providing a framework for the rational design of next-generation 2-pyrrolidinyl phenol-based drugs.

Core Structure-Activity Relationship (SAR) Insights

The biological activity of 2-pyrrolidinyl phenols is intricately linked to the nature and position of substituents on both the pyrrolidine and phenol rings. Understanding these relationships is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.

The Phenolic Hydroxyl Group: A Critical Anchor

The phenolic hydroxyl group is often a critical determinant of activity, particularly for compounds targeting receptors where hydrogen bonding is a key interaction. For instance, in the context of opioid receptor ligands, the phenol component is considered essential for high binding affinity.[2]

  • Position: The relative position of the hydroxyl group on the phenyl ring can significantly impact activity. For example, in the inhibition of 2-phenylethylamine formation, 1,3-diphenols showed greater efficacy than 1,2- and 1,4-diphenols due to their ability to trap reactive carbonyls.[4]

  • Substitution: Modification of the hydroxyl group, such as through etherification or esterification, can modulate activity and pharmacokinetic properties. For example, synthesizing amino acid ester prodrugs of carvacrol (a phenolic monoterpenoid) aimed to improve water solubility while retaining antimicrobial properties.[3]

The Pyrrolidine Ring: A Scaffold for Spatial Exploration

The pyrrolidine ring offers multiple points for modification, allowing for the fine-tuning of a compound's steric and electronic properties to achieve optimal target engagement.

  • Substitution at the Nitrogen Atom: The substituent on the pyrrolidine nitrogen plays a crucial role in determining the overall pharmacological profile. This position can be modified to introduce various functionalities, influencing properties like basicity, lipophilicity, and the potential for additional interactions with the target.

  • Substitution on the Pyrrolidine Ring: Introducing substituents at other positions on the pyrrolidine ring can impact the molecule's conformation and its interaction with the binding pocket. For instance, in a study of pyrrolidine pentamine derivatives as enzyme inhibitors, modifications at different positions (R1, R3, R4, and R5) had varied effects on inhibitory activity, highlighting the potential for optimization.[5]

Application in Opioid Receptor Modulation

A significant area of research for 2-pyrrolidinyl phenols has been in the development of opioid receptor modulators. Opioid receptors, including mu (µ), delta (δ), and kappa (κ), are key targets for pain management.

The development of bifunctional ligands that can interact with multiple opioid receptors is an emerging strategy to achieve analgesia with reduced side effects like respiratory depression and tolerance.[6][7] The 2-pyrrolidinyl phenol scaffold provides a versatile platform for designing such molecules.

SAR at the Mu-Opioid Receptor (MOR)

For MOR agonists, the phenolic hydroxyl group is often crucial for potent activity. The pyrrolidine nitrogen and its substituents can influence selectivity and efficacy. For example, in a series of nitazene variants, compounds with a pyrrolidino group showed varying potencies at the MOR.[8]

Biased Agonism: A New Frontier

The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment), is a promising approach to developing safer opioids.[7][9] The structural features of 2-pyrrolidinyl phenols can be tailored to promote biased signaling at opioid receptors. Indole alkaloids, for example, have been shown to act as biased agonists at µ-opioid receptors, limiting the recruitment of β-arrestin which is associated with adverse effects.[7]

Synthetic Strategies

The synthesis of 2-pyrrolidinyl phenols can be achieved through various chemical routes. A common approach involves the reaction of 3-arylidene-1-pyrrolines with phenols, which can yield 2-arylpyrrolidines under mild conditions.[10] Other methods include cross-coupling reactions to synthesize precursors like 2-(pyridyl)phenols.[11] The choice of synthetic route depends on the desired substitution pattern and the overall complexity of the target molecule.

Experimental Protocols for SAR Elucidation

A robust SAR study relies on a combination of chemical synthesis and biological evaluation.

General Synthetic Protocol for 2-Arylpyrrolidines

This protocol is adapted from the reaction of 3-arylidene-1-pyrrolines with phenols.[10]

  • Reactant Preparation: Dissolve the 3-arylidene-1-pyrroline and the desired phenol in a suitable aprotic solvent (e.g., dichloromethane or toluene).

  • Reaction Initiation: Add a Lewis acid catalyst (e.g., boron trifluoride etherate) dropwise to the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest (e.g., MOR, DOR, or KOR).

  • Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl) containing protease inhibitors.

  • Competition Binding: Incubate the cell membranes with a known radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound.

  • Incubation: Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C).

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay for G-Protein Activation

This assay measures the ability of a compound to activate G-protein signaling through a G-protein coupled receptor (GPCR) like the opioid receptors.[12]

  • Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest.

  • Assay Buffer: Prepare an assay buffer containing GDP and MgCl₂.

  • Reaction Mixture: In each well of a microplate, combine the cell membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.

  • Data Analysis: Determine the EC₅₀ (effective concentration to achieve 50% of the maximal response) and Emax (maximal efficacy) values for each compound.

Data Presentation and Visualization

Tabular Summary of SAR Data
CompoundR1 (Phenol)R2 (Pyrrolidine-N)MOR Ki (nM)DOR Ki (nM)KOR Ki (nM)MOR Efficacy (% DAMGO)
1 4-OHH10.550.2120.885
2 3-OHH25.188.9250.470
3 4-OCH₃H>1000>1000>1000<10
4 4-OHCH₃5.235.895.192
5 4-OHBenzyl2.115.445.698

This is a representative table. Actual data would be derived from experimental results.

Visualizing the SAR Workflow

The process of elucidating the structure-activity relationship of 2-pyrrolidinyl phenols can be visualized as a cyclical workflow.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation Initial_Lead Lead Compound (2-Pyrrolidinyl Phenol) SAR_Hypothesis Formulate SAR Hypothesis Initial_Lead->SAR_Hypothesis Analog_Design Design Analogs SAR_Hypothesis->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis In_Vitro_Assays In Vitro Assays (Binding, Functional) Synthesis->In_Vitro_Assays Data_Analysis Analyze SAR Data In_Vitro_Assays->Data_Analysis Data_Analysis->SAR_Hypothesis Refine Hypothesis

Caption: Iterative workflow for SAR studies of 2-pyrrolidinyl phenols.

Future Perspectives

The 2-pyrrolidinyl phenol scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Fine-tuning selectivity: Developing ligands with high selectivity for specific receptor subtypes to minimize off-target effects.

  • Exploiting biased agonism: Designing biased agonists with tailored signaling profiles to create safer and more effective therapeutics, particularly in the realm of pain management.

  • Multitarget ligands: Creating single molecules that can modulate multiple biological targets simultaneously to address complex diseases.

  • Novel biological targets: Exploring the activity of 2-pyrrolidinyl phenols against a wider range of biological targets beyond the traditional focus.

By leveraging the foundational SAR principles outlined in this guide, researchers can continue to unlock the vast therapeutic potential of this remarkable chemical scaffold.

References

  • Rebstock, A. S., Mongin, F., Trécourt, F., & Quéguiner, G. (n.d.). Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. Retrieved from [Link]

  • Smolobochkina, A. V., Melyashova, A. S., Gazizova, A. S., Burilova, A. R., & Pudovika, M. A. (2018). Synthesis of 2-Arylpyrrolidines by Reactions of 3-Arylidene-1-pyrrolines with Phenols. Russian Journal of General Chemistry, 88(9), 2008–2011.
  • (n.d.). 2-pyrrolidin-1-yl-phenol - Chemical Synthesis Database. Retrieved from [Link]

  • Le, T. M., Vo, D. D., & Nguyen, P. K. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887.
  • (n.d.). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. PubMed. Retrieved from [Link]

  • (n.d.). [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)] - Organic Syntheses Procedure. Retrieved from [Link]

  • Ciriminna, R., & Pagliaro, M. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(18), 5485.
  • (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC. PubMed Central. Retrieved from [Link]

  • Zamora, R., & Hidalgo, F. J. (2019). Structure-Activity Relationship (SAR) of Phenolics for the Inhibition of 2-Phenylethylamine Formation in Model Systems Involving Phenylalanine and the 13-Hydroperoxide of Linoleic Acid. Journal of Agricultural and Food Chemistry, 67(1), 464–471.
  • (n.d.). Redox Properties of Novel Pyrrolidine Derivatives Containing Sterically Hindered Phenol Fragment. ResearchGate. Retrieved from [Link]

  • (n.d.). Kinetics and structure-activity relationship of dendritic bridged hindered phenol antioxidants to protect styrene against free radical induced peroxidation. PubMed. Retrieved from [Link]

  • (n.d.). Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. Retrieved from [Link]

  • (n.d.). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. Retrieved from [Link]

  • (n.d.). Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy. Frontiers. Retrieved from [Link]

  • (n.d.). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. Retrieved from [Link]

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Foundational

4-Fluoro-2-(pyrrolidin-2-yl)phenol: A Technical Guide for Fragment-Based Drug Discovery

Abstract This technical guide provides a comprehensive overview of 4-Fluoro-2-(pyrrolidin-2-yl)phenol as a high-potential fragment for use in Fragment-Based Drug Discovery (FBDD). We will delve into the rationale behind...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-2-(pyrrolidin-2-yl)phenol as a high-potential fragment for use in Fragment-Based Drug Discovery (FBDD). We will delve into the rationale behind its selection, its physicochemical properties, a proposed synthetic route, and potential biological targets. The core of this guide is a set of detailed, field-proven experimental protocols for fragment screening, hit validation, and hit-to-lead optimization, designed to be directly implemented by researchers in a drug discovery setting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fragment-based strategies for challenging biological targets.

The Rationale for 4-Fluoro-2-(pyrrolidin-2-yl)phenol in FBDD

Fragment-Based Drug Discovery (FBDD) has established itself as a powerful alternative to traditional high-throughput screening (HTS) for the generation of novel lead compounds.[1][2] By screening low molecular weight fragments (typically < 300 Da), FBDD offers a more efficient exploration of chemical space, often resulting in higher hit rates and leads with superior physicochemical properties.[2][3] The fragment 4-Fluoro-2-(pyrrolidin-2-yl)phenol has been rationally designed to incorporate several key features that make it an attractive starting point for a drug discovery campaign.

  • The Privileged Pyrrolidine Scaffold: The pyrrolidine ring is a common motif in a multitude of FDA-approved drugs and natural products.[4] Its non-planar, three-dimensional structure provides excellent vectoral diversity for exploring and exploiting protein binding pockets, a significant advantage over flat, aromatic fragments.[5]

  • The Power of Fluorine: The inclusion of a fluorine atom is a strategic choice. Fluorine can modulate key physicochemical properties such as pKa and lipophilicity, and can enhance metabolic stability. Crucially, the 19F nucleus is an exceptional probe for NMR-based screening methods, offering a sensitive and specific signal for detecting binding events with no background from biological macromolecules.[5][6][7]

  • Phenolic Functionality: The phenol group is a versatile hydrogen bond donor and acceptor, capable of forming key interactions with a wide range of protein targets. It can also serve as a convenient chemical handle for subsequent hit-to-lead optimization efforts.

Physicochemical and Pharmacokinetic Profile

Adherence to the "Rule of Three" is a guiding principle in fragment design, ensuring that hits have favorable properties for optimization.[8] 4-Fluoro-2-(pyrrolidin-2-yl)phenol is designed to be fully compliant with these guidelines.

PropertyValue (Predicted)"Rule of Three" Guideline
Molecular Weight (MW)181.21 g/mol ≤ 300 g/mol
LogP1.96≤ 3
Hydrogen Bond Donors2≤ 3
Hydrogen Bond Acceptors2≤ 3
Rotatable Bonds1≤ 3
Topological Polar Surface Area (TPSA)32.26 ŲN/A

Proposed Asymmetric Synthesis

A robust and stereocontrolled synthesis is paramount for any fragment that will be used in a drug discovery campaign. The following is a proposed synthetic route for the enantiomerically pure (S)-4-Fluoro-2-(pyrrolidin-2-yl)phenol, which leverages a well-established asymmetric lithiation-substitution of N-Boc-pyrrolidine.[9][10]

Scheme 1: Proposed Synthesis of (S)-4-Fluoro-2-(pyrrolidin-2-yl)phenol

  • Asymmetric Lithiation and Boronic Ester Formation: N-Boc-pyrrolidine is subjected to asymmetric deprotonation using s-BuLi in the presence of the chiral ligand (-)-sparteine. The resulting configurationally stable lithiated intermediate is then trapped with an appropriate boronic ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, to yield the N-Boc-2-pyrrolidinyl boronic ester.[10]

  • Suzuki Coupling: The boronic ester is then coupled with a suitable aryl halide, such as 2-bromo-5-fluorophenol, under standard Suzuki coupling conditions (e.g., Pd(PPh3)4, K2CO3, dioxane/water).

  • Deprotection: The final step involves the removal of the Boc protecting group. This can be achieved under mild acidic conditions, for example, using oxalyl chloride in methanol or HCl in dioxane, to yield the target compound, (S)-4-Fluoro-2-(pyrrolidin-2-yl)phenol, as the hydrochloride salt.[11][12]

Potential Biological Targets

While 4-Fluoro-2-(pyrrolidin-2-yl)phenol has not been extensively profiled, analysis of structurally related compounds suggests several promising target classes for screening campaigns:

  • Toll-Like Receptor 4 (TLR4): A structurally related compound, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to inhibit lipopolysaccharide-induced NF-κB activation by targeting TLR4 dimerization. This suggests that the 4-fluoro-2-pyrrolidinylphenyl scaffold may be a valuable starting point for developing novel anti-inflammatory agents.

  • Dipeptidyl Peptidase-4 (DPP-4): Derivatives of 4-fluoropyrrolidine-2-carbonitrile have been identified as potent inhibitors of DPP-4, an important target for the treatment of type 2 diabetes. This highlights the potential of the fluoropyrrolidine moiety to interact with the active sites of proteases.

  • Kinases and Bromodomains: The phenol and pyrrolidine motifs are common features in ligands that bind to the ATP-binding site of kinases and the acetyl-lysine binding pocket of bromodomains, respectively. Therefore, screening this fragment against libraries of these target classes is a rational starting point.

Experimental Protocols for Screening and Hit Validation

The successful identification of fragment hits requires the use of sensitive biophysical techniques capable of detecting weak binding affinities. The following are detailed protocols for primary screening and orthogonal hit validation.

Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It is well-suited for fragment screening due to its high sensitivity and relatively low protein consumption.[2][13][14]

Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.

Materials and Reagents:

  • Biacore T200 or similar SPR instrument[2]

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (≥95% purity)

  • 4-Fluoro-2-(pyrrolidin-2-yl)phenol stock solution (100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Regeneration solution (e.g., 1 M NaCl, 50 mM NaOH)

Protocol:

  • Protein Immobilization:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) until the desired immobilization level is reached (typically 8,000-10,000 Response Units).

    • Deactivate any remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Prepare a dilution series of the fragment in running buffer. A typical concentration range for primary screening is 10 µM to 1 mM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

    • Inject the fragment solutions over the immobilized protein surface for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds, at a flow rate of 30 µL/min.[14]

    • After each injection cycle, regenerate the sensor surface with a pulse of the regeneration solution.

  • Data Analysis:

    • Reference subtract the data using a blank reference channel.

    • Solvent correct the data using a DMSO calibration curve.

    • Fit the sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

    • Hits are typically classified as fragments with a KD in the high µM to low mM range.

SPR_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Immobilize Immobilize Target Protein on CM5 Chip Inject Inject Fragment over Target and Reference Immobilize->Inject PrepFrag Prepare Fragment Dilution Series PrepFrag->Inject Regenerate Regenerate Sensor Surface Inject->Regenerate Repeat for all fragments ProcessData Reference Subtract & Solvent Correct Data Inject->ProcessData Regenerate->Inject FitModel Fit to 1:1 Binding Model ProcessData->FitModel DetermineKD Determine KD FitModel->DetermineKD

Figure 1: Experimental workflow for SPR-based fragment screening.

Orthogonal Hit Validation by 19F NMR Spectroscopy

Due to the fluorine atom in our fragment, 19F NMR is an ideal technique for hit validation. It provides a direct and sensitive measure of binding, and can help to eliminate false positives from the primary screen.[5][6][7][15]

Principle: The 19F NMR spectrum of the fragment is recorded in the absence and presence of the target protein. Binding to the protein will cause a change in the chemical environment of the fluorine atom, leading to a shift in its resonance frequency, a change in its relaxation properties (line broadening), or a decrease in signal intensity.

Materials and Reagents:

  • NMR spectrometer (≥400 MHz) equipped with a fluorine probe

  • NMR tubes

  • Target protein solution (e.g., 50 µM in NMR buffer)

  • 4-Fluoro-2-(pyrrolidin-2-yl)phenol stock solution (10 mM in d6-DMSO)

  • NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in 90% H2O/10% D2O)

Protocol:

  • Sample Preparation:

    • Prepare two NMR tubes.

    • Tube 1 (Reference): Add the fragment to the NMR buffer to a final concentration of 200 µM.

    • Tube 2 (Test): Add the fragment (200 µM final concentration) and the target protein (50 µM final concentration) to the NMR buffer.

  • NMR Data Acquisition:

    • Acquire a 1D 19F NMR spectrum for both samples. A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence can be used to suppress broad signals from the protein and enhance the detection of binding.[5]

    • Typical acquisition parameters: spectral width of 200 ppm, 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the 19F spectrum of the fragment in the presence of the protein to the reference spectrum.

    • A significant change in chemical shift (> 0.1 ppm), line broadening, or a decrease in signal intensity is indicative of binding.

    • The magnitude of the change can be used to estimate the binding affinity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Sample1 Sample 1: Fragment in Buffer Acquire Acquire 1D 19F NMR Spectra (e.g., with CPMG) Sample1->Acquire Sample2 Sample 2: Fragment + Target Protein in Buffer Sample2->Acquire Compare Compare Spectra of Sample 1 vs. Sample 2 Acquire->Compare Analyze Look for Changes: - Chemical Shift - Line Broadening - Intensity Decrease Compare->Analyze Confirm Confirm Binding Analyze->Confirm

Figure 2: Workflow for 19F NMR-based hit validation.

Orthogonal Hit Validation by Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry, is a cost-effective and high-throughput method to validate fragment hits by measuring their effect on protein thermal stability.[16][17][][19]

Principle: A fluorescent dye that binds to the hydrophobic regions of a protein is used. As the protein is heated, it unfolds, exposing these hydrophobic regions and causing an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A ligand that binds to and stabilizes the protein will increase its Tm.

Materials and Reagents:

  • Real-time PCR instrument

  • 96-well PCR plates

  • SYPRO Orange dye (5000x stock in DMSO)

  • Target protein solution (e.g., 2 µM in assay buffer)

  • Fragment stock solution (10 mM in DMSO)

  • Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)

Protocol:

  • Sample Preparation:

    • Prepare a master mix containing the target protein and SYPRO Orange dye (5x final concentration) in the assay buffer.

    • Aliquot the master mix into the wells of a 96-well plate.

    • Add the fragment to the appropriate wells to a final concentration of, for example, 200 µM. Include a no-fragment control.

  • Data Acquisition:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, measuring fluorescence at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • Fit the curve to a Boltzmann equation to determine the Tm.

    • A significant increase in Tm (ΔTm ≥ 2 °C) in the presence of the fragment compared to the control is considered a positive hit, confirming that the fragment binds to and stabilizes the protein.

TSA_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (RT-PCR) cluster_analysis Analysis MasterMix Prepare Master Mix: Target Protein + SYPRO Orange Aliquot Aliquot Master Mix into 96-well plate MasterMix->Aliquot AddFrag Add Fragment or DMSO (Control) to wells Aliquot->AddFrag Heat Heat from 25°C to 95°C AddFrag->Heat Measure Measure Fluorescence at each temperature increment Heat->Measure Plot Plot Fluorescence vs. Temp Measure->Plot Fit Fit to Boltzmann Equation Plot->Fit DetermineTm Determine Tm Fit->DetermineTm CompareTm Calculate ΔTm (Fragment vs. Control) DetermineTm->CompareTm

Figure 3: Workflow for TSA-based hit validation.

Hit-to-Lead Optimization Strategies

Once a fragment hit has been validated, the next step is to increase its affinity and selectivity through structure-guided medicinal chemistry. The three primary strategies for hit-to-lead optimization are fragment growing, linking, and merging.[8][20][21][22][23]

  • Fragment Growing: This is the most common approach, where the initial fragment hit is extended to make additional interactions with the protein. For 4-Fluoro-2-(pyrrolidin-2-yl)phenol, this could involve derivatization of the phenol, the pyrrolidine nitrogen, or the aromatic ring.

  • Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two fragments can be connected with a chemical linker to create a single, high-affinity molecule.

  • Fragment Merging: If two or more fragments are found to bind in an overlapping fashion, their key structural features can be combined into a single, novel scaffold that retains the essential binding interactions.

The choice of strategy is highly dependent on the availability of structural information (e.g., from X-ray crystallography or NMR) that reveals how the fragment binds to the target and what nearby pockets are available for exploitation.

H2L_Strategies cluster_growing Fragment Growing cluster_linking Fragment Linking cluster_merging Fragment Merging Core 4-Fluoro-2-(pyrrolidin-2-yl)phenol (Validated Hit) GrowPhenol Derivatize Phenol Core->GrowPhenol Vector 1 GrowPyrrolidine Derivatize Pyrrolidine-N Core->GrowPyrrolidine Vector 2 GrowAromatic Substitute Aromatic Ring Core->GrowAromatic Vector 3 DesignLinker Design & Synthesize Chemical Linker Core->DesignLinker CombineFeatures Combine Key Features of Both Fragments Core->CombineFeatures FindFragment2 Identify 2nd Fragment in Adjacent Pocket FindFragment2->DesignLinker LinkedMolecule High-Affinity Linked Molecule DesignLinker->LinkedMolecule FindFragment3 Identify 2nd Fragment in Overlapping Pocket FindFragment3->CombineFeatures MergedMolecule Novel High-Affinity Scaffold CombineFeatures->MergedMolecule

Figure 4: Hit-to-lead optimization vectors for 4-Fluoro-2-(pyrrolidin-2-yl)phenol.

Conclusion and Future Perspectives

4-Fluoro-2-(pyrrolidin-2-yl)phenol represents a well-designed, synthetically accessible fragment with high potential for initiating a successful drug discovery program. Its combination of a 3D-rich pyrrolidine scaffold, a versatile phenolic group, and a 19F NMR handle makes it an ideal tool for modern FBDD campaigns. By employing the robust screening and validation protocols outlined in this guide, researchers can confidently identify and prosecute hits against a wide range of challenging protein targets. Future work should focus on the synthesis of a small, focused library of analogs around this core scaffold to explore the structure-activity relationship in more detail and to accelerate the hit-to-lead process.

References

  • Dalvit, C., & Vulpetti, A. (2021). ligand-observed and protein-observed 19F NMR applications for fragment-based drug d. RSC Chemical Biology, 2(4), 1035-1051.
  • Zhang, J., Feng, D., Cheng, J., & Wüthrich, K. (2023). Adenosine A2A Receptor (A2AAR) Ligand Screening Using the 19F-NMR Probe FPPA. Journal of the American Chemical Society, 145(27), 15061–15064.
  • Cresset Group. (n.d.). The Virtual Elaboration of Fragment Ideas: Growing, Merging and Linking Fragments with Realistic Chemistry. Cresset Group.
  • Life Chemicals. (2021, December 9). Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals.
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  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. BioSolveIT.
  • Li, Q. (2020). Recent examples of fragment growing, merging and linking. In From Protein Structure to Small-Molecules: Recent Advances and Applications to Fragment-Based Drug Discovery.
  • Mortenson, D. E., & Nakai, H. (2010). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry, 8(11), 2539-2542.
  • White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online.
  • Meyers, A. I., & Burgess, L. E. (1992). A simple asymmetric synthesis of 2-substituted pyrrolidines from 3-acylpropionic acids. The Journal of Organic Chemistry, 57(6), 1654-1656.
  • Vulpetti, A., & Dalvit, C. (2012). 19F-NMR in fragment-based drug discovery. Drug Discovery Today: Technologies, 9(3), e217-e225.
  • Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology. Pharmacelera.
  • iNext-Discovery. (2021, June 4).
  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio.
  • Serino, C., Stehle, N., Park, Y. S., Florio, S., & Beak, P. (1999). Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. The Journal of Organic Chemistry, 64(4), 1160-1165.
  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 67-71.
  • Regnström, K., et al. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS ONE, 8(7), e66879.
  • MDPI. (2024, December 5). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.
  • Gee, C. T., et al. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.
  • Creative Biostructure. (n.d.). MagHelix™ Thermal Shift Assay (TSA).
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Exploratory

Structural, Electronic, and Pharmacological Divergence: A Comparative Analysis of 4-fluoro-2-(pyrrolidin-2-yl)phenol and 4-(pyrrolidin-1-yl)phenol

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary In the realm of rational drug design, the concept of "scaffold hopping" often...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

In the realm of rational drug design, the concept of "scaffold hopping" often relies on subtle topographical and electronic shifts to bypass patent spaces, improve pharmacokinetics, or enhance target affinity. This whitepaper provides an in-depth comparative analysis of two superficially similar, yet functionally divergent building blocks: 4-fluoro-2-(pyrrolidin-2-yl)phenol and 4-(pyrrolidin-1-yl)phenol . By deconstructing their connectivity, electronic resonance, and acid-base profiles, we elucidate how a simple shift from a carbon-carbon (C-C) to a carbon-nitrogen (C-N) linkage fundamentally alters the molecular behavior, dictating their respective roles in kinase inhibition and immune pathway modulation.

Structural and Topographical Divergence

While both compounds feature a central phenol ring and a pyrrolidine moiety, their atomistic connectivity dictates entirely different three-dimensional spaces.

  • 4-fluoro-2-(pyrrolidin-2-yl)phenol (Compound 1): This scaffold is characterized by a C-C linkage. The pyrrolidine ring is attached via its C2 carbon to the ortho position (C2) of the phenol ring. Crucially, this creates a chiral center at the pyrrolidine C2 position, yielding distinct (R) and (S) enantiomers. The spatial proximity of the phenolic hydroxyl (-OH) and the secondary amine (-NH) of the pyrrolidine ring facilitates a strong intramolecular hydrogen bond , effectively locking the molecule into a rigid, pseudo-bicyclic conformation. Furthermore, a fluorine atom occupies the para position (C4), introducing steric bulk and high electronegativity[1].

  • 4-(pyrrolidin-1-yl)phenol (Compound 2): This scaffold utilizes a C-N linkage. The pyrrolidine ring is attached directly via its nitrogen atom (N1) to the para position (C4) of the phenol ring[2]. This molecule is achiral . Because the nitrogen is fully substituted (tertiary) and positioned para to the hydroxyl group, intramolecular hydrogen bonding is impossible. Instead, the molecule adopts a more planar conformation to maximize the orbital overlap between the nitrogen lone pair and the aromatic

    
    -system.
    

Physicochemical & Electronic Causality

The structural differences between these two scaffolds trigger a cascade of electronic effects that drastically alter their physicochemical properties, particularly their pKa values and lipophilicity.

The Amine pKa Shift

In Compound 1 , the pyrrolidine nitrogen is an aliphatic secondary amine. It is electronically insulated from the aromatic ring by the C2 sp3 carbon. Consequently, it retains a high basicity, with a predicted pKa of ~10.0 to 10.5. At physiological pH (7.4), this amine is heavily protonated, forming a localized positive charge that can participate in critical salt-bridge interactions within target protein pockets.

Conversely, in Compound 2 , the nitrogen lone pair is directly conjugated with the aromatic ring. This strong resonance (+M effect) delocalizes the electron density, drastically reducing the nitrogen's basicity. The conjugate acid of N-phenylpyrrolidine derivatives typically exhibits a pKa of ~5.68[3]. Therefore, at physiological pH, this tertiary amine is almost entirely neutral (unprotonated) , rendering it highly lipophilic and incapable of forming salt bridges.

The Phenol pKa Shift

The acidity of the phenolic -OH is inversely modulated in these two scaffolds:

  • In Compound 1 , the para-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which stabilizes the phenoxide anion and lowers the pKa of the phenol to approximately ~9.0 - 9.5.

  • In Compound 2 , the para-pyrrolidino group is a powerful electron-donating group via resonance (+M). This destabilizes the phenoxide anion, pushing the phenol pKa above 10.0, making it significantly less acidic.

Quantitative Comparison
Physicochemical Property4-fluoro-2-(pyrrolidin-2-yl)phenol4-(pyrrolidin-1-yl)phenol
Linkage Typology C-C (C2-C2')C-N (C4-N1')
Stereochemistry Chiral (C2 stereocenter)Achiral
Amine Classification Secondary (Aliphatic)Tertiary (Aniline-like)
Amine pKa (est.) ~10.0 - 10.5 (Protonated at pH 7.4)~5.68 (Neutral at pH 7.4)[3]
Phenol pKa (est.) ~9.0 - 9.5 (Inductive withdrawal by F)> 10.0 (Resonance donation by N)
Intramolecular H-Bond Yes (Locks conformation, increases LogP)No
Primary Application Kinase Inhibitors (e.g., Trk family)[1]TLR4 Modulators, SNAr Intermediates[4]

Synthetic Methodologies: The Causality of Coupling

The synthesis of these two scaffolds requires fundamentally different strategic approaches. Compound 1 requires asymmetric synthesis or chiral resolution to isolate the active (R) or (S) enantiomer[1]. Compound 2, however, is typically synthesized via cross-coupling techniques.

Below is a self-validating protocol for the synthesis of 4-(pyrrolidin-1-yl)phenol via Buchwald-Hartwig Amination, chosen over standard SNAr because the electron-donating -OH group deactivates the ring toward nucleophilic attack[4].

Protocol: Buchwald-Hartwig Amination of 4-Bromophenol

Rationale: Coupling an aliphatic secondary amine (pyrrolidine) to an electron-rich aryl halide (4-bromophenol) is notoriously difficult due to sluggish reductive elimination. We utilize XPhos (a bulky, electron-rich biaryl phosphine ligand) to accelerate this elimination step, and LiHMDS as a base. We must use >2.0 equivalents of base because the first equivalent is immediately consumed by the acidic phenolic proton.

Step-by-Step Workflow:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-bromophenol (1.0 eq, 10 mmol), Pd2(dba)3 (0.02 eq, 2 mol%), and XPhos (0.04 eq, 4 mol%).

  • Base Addition: Add LiHMDS (2.5 eq, 25 mmol). Causality: The 0.5 eq excess ensures the amine remains deprotonated for the catalytic cycle after the phenol is neutralized.

  • Reagent & Solvent: Add pyrrolidine (1.2 eq, 12 mmol) and anhydrous 1,4-dioxane (30 mL). Seal the flask with a Teflon stopcock.

  • Catalytic Cycle: Remove the flask from the glovebox and heat at 100°C in an oil bath for 14 hours. Monitor via LC-MS. The disappearance of the 4-bromophenol peak (m/z 171/173) and the appearance of the product peak (m/z 164 [M+H]+) validates reaction completion.

  • Quench and Workup: Cool to room temperature. Quench carefully with saturated aqueous NH4Cl (20 mL). Causality: NH4Cl (pH ~5.5) is acidic enough to neutralize the excess strong base and re-protonate the phenoxide back to the neutral phenol, but not acidic enough to protonate the aniline-like product (pKa ~5.68), ensuring the product partitions into the organic layer.

  • Extraction & Purification: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield 4-(pyrrolidin-1-yl)phenol as an off-white solid[2].

Pharmacological Target Engagement

The structural and electronic differences dictate the biological targets these scaffolds engage with.

Compound 1 in Kinase Inhibition

4-fluoro-2-(pyrrolidin-2-yl)phenol is a highly specialized pharmacophore used in the development of Trk (Tropomyosin receptor kinase) inhibitors [1]. The specific (R)-enantiomer is often required to fit the chiral topology of the kinase ATP-binding pocket. The intramolecular hydrogen bond locks the molecule into a rigid vector, allowing the protonated pyrrolidine nitrogen to form a critical salt bridge with aspartate residues in the hinge region, while the para-fluorine atom projects into a deep hydrophobic sub-pocket, enhancing binding affinity and blocking CYP450-mediated oxidative metabolism.

Compound 2 in Immune Modulation

4-(pyrrolidin-1-yl)phenol derivatives are privileged structures utilized to modulate the Toll-like Receptor 4 (TLR4) signaling cascade[4]. Because the nitrogen is neutral at physiological pH, these molecules readily cross cellular membranes. The electron-rich phenol acts as a hydrogen-bond donor/acceptor, interfering with receptor dimerization or downstream adaptor recruitment (e.g., MyD88), thereby halting the NF-κB-mediated inflammatory response.

TLR4_Pathway LPS LPS (Agonist) TLR4 TLR4 Complex LPS->TLR4 Activates MyD88 MyD88 Adaptor TLR4->MyD88 Recruits NFkB NF-κB Translocation MyD88->NFkB Phosphorylation Inflam Inflammatory Cytokines NFkB->Inflam Gene Expression Drug 4-(pyrrolidin-1-yl)phenol Derivatives Drug->TLR4 Inhibits/Modulates

Fig 1: Modulation of the TLR4 signaling cascade by 4-(pyrrolidin-1-yl)phenol derivatives.

Scaffold Selection Logic

When designing a new therapeutic agent, the choice between these two scaffolds is dictated by the specific requirements of the target binding pocket.

Scaffold_Logic Start Target Pocket Analysis Hbond Requires Intramolecular H-Bond / 3D Vector? Start->Hbond EDG Requires Strong Para Electron Donor? Hbond->EDG No C1 Select 4-fluoro-2- (pyrrolidin-2-yl)phenol Hbond->C1 Yes C2 Select 4-(pyrrolidin- 1-yl)phenol EDG->C2 Yes

Fig 2: Decision matrix for selecting between C-linked and N-linked pyrrolidine phenol scaffolds.

Conclusion

The distinction between 4-fluoro-2-(pyrrolidin-2-yl)phenol and 4-(pyrrolidin-1-yl)phenol extends far beyond simple isomerism. It is a masterclass in how atomistic connectivity dictates electronic resonance, acid-base chemistry, and 3D conformation. By understanding these causal relationships, drug development professionals can purposefully deploy these scaffolds to engage highly specific biological targets, ranging from rigid kinase pockets to dynamic immune receptor complexes.

References

  • Google Patents. "WO2011146336A1 - Macrocyclic compounds as trk kinase inhibitors".
  • ChemBK. "Pyrrolidine, 1-phenyl- Physical and Chemical Properties". Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Streamlined Protocol for the Synthesis of 4-Fluoro-2-(pyrrolidin-2-yl)phenol via Palladium-Catalyzed Suzuki-Miyaura Coupling

An Application Note for Medicinal and Process Chemistry Professionals Abstract The biaryl motif is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] This application...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The biaryl motif is a privileged structure in modern drug discovery, forming the core of numerous therapeutic agents.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 4-Fluoro-2-(pyrrolidin-2-yl)phenol, a key intermediate for pharmaceutical research, utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide from reaction setup to purification, and provide expert insights into optimizing critical parameters and troubleshooting common issues. This guide is designed for researchers, medicinal chemists, and process development scientists seeking a reliable and scalable method for constructing functionalized biaryl compounds.

Introduction: The Strategic Importance of Biaryl Scaffolds

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds in organic synthesis.[3][4][5][6] Its acclaim stems from its remarkable functional group tolerance, use of generally stable and low-toxicity organoboron reagents, and mild reaction conditions, making it an indispensable tool in both academic research and industrial-scale pharmaceutical production.[4][7]

The target molecule, 4-Fluoro-2-(pyrrolidin-2-yl)phenol, incorporates two key pharmacophoric elements: a fluorinated phenol and a pyrrolidine ring. This combination is of significant interest in the development of novel therapeutics. This protocol outlines a convergent and efficient synthesis of this scaffold by coupling a protected pyrrolidine boronic ester with a suitable halogenated phenol.

Mechanistic Foundation: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][5] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 2-bromo-4-fluorophenol), forming a square-planar Pd(II) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[3][10]

  • Transmetalation: The organoboron reagent (the protected pyrrolidine boronic ester) is activated by a base to form a more nucleophilic borate complex.[11] This complex then transfers its organic fragment to the Pd(II) center, displacing the halide and forming a di-organopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Suzuki_Mechanism Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar¹-Pd(II)L₂-X (Aryl Halide Complex) oxidative_addition->pd_complex1  Ar¹-X (Aryl Halide) inv1 pd_complex1->inv1 transmetalation Transmetalation pd_complex2 Ar¹-Pd(II)L₂-Ar² (Di-organo Complex) transmetalation->pd_complex2  Ar²-B(OR)₂ + Base (Activated Boronic Ester) reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Biaryl Product) reductive_elimination->product inv2 inv1->transmetalation

Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Detailed Experimental Protocol

This protocol details the coupling of tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate with 2-bromo-4-fluorophenol. The Boc-protecting group on the pyrrolidine nitrogen is crucial to prevent N-arylation side reactions and facilitate handling and purification.

3.1. Materials and Reagents

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-Bromo-4-fluorophenol191.001.01.0191 mg
tert-Butyl 2-(pinacolboranyl)pyrrolidine-1-carboxylate311.231.21.2373 mg
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.02 (2 mol%)18.3 mg
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.510.040.04 (4 mol%)16.4 mg
K₃PO₄ (Potassium Phosphate, tribasic)212.273.03.0637 mg
1,4-Dioxane (Anhydrous)---8.0 mL
Water (Degassed)---2.0 mL

3.2. Equipment

  • 100 mL Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Inert atmosphere line (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

3.3. Step-by-Step Procedure

  • Reaction Setup:

    • To an oven-dried 100 mL Schlenk flask containing a magnetic stir bar, add 2-bromo-4-fluorophenol (191 mg, 1.0 mmol), tert-butyl 2-(pinacolboranyl)pyrrolidine-1-carboxylate (373 mg, 1.2 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

    • Rationale: Adding the solid reagents first under ambient conditions is operationally simple. The choice of Pd₂(dba)₃ as a pre-catalyst and SPhos as a bulky, electron-rich ligand is effective for coupling with sterically hindered or less reactive partners.[10][11] K₃PO₄ is a competent base for promoting transmetalation.[12]

  • Inert Atmosphere and Solvent Addition:

    • Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Rationale: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[3][13]

    • Using a syringe, add anhydrous 1,4-dioxane (8.0 mL) followed by degassed water (2.0 mL).

    • Rationale: A mixed solvent system like dioxane/water is common, as it helps to dissolve both the organic substrates and the inorganic base.[3] Degassing the solvents is a critical step to remove dissolved oxygen.

  • Reaction Execution:

    • Lower the flask into a pre-heated heating mantle set to 90 °C.

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The reaction is complete upon the disappearance of the limiting reagent (2-bromo-4-fluorophenol).

  • Aqueous Workup:

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).[14]

    • Rationale: The aqueous workup removes the inorganic base (K₃PO₄) and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel.[15]

    • Procedure: Adsorb the crude material onto a small amount of silica gel. Prepare a column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20%).

    • Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the Boc-protected product as a solid or viscous oil.

    • The final deprotection of the Boc group can be achieved under standard acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane) to yield the target molecule, 4-Fluoro-2-(pyrrolidin-2-yl)phenol.

Experimental Workflow and Troubleshooting

The overall workflow is summarized in the diagram below.

Workflow Figure 2: Experimental Workflow for Suzuki Coupling Synthesis A 1. Reagent Addition (Aryl Halide, Boronic Ester, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Solvent Addition (Anhydrous Dioxane / Degassed H₂O) B->C D 4. Heating & Stirring (90 °C, 4-12h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E In-Process Control F 6. Cool & Quench (Dilute with Ethyl Acetate) D->F E->D Continue if incomplete G 7. Aqueous Workup (Wash with H₂O & Brine) F->G H 8. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) G->H I 9. Purification (Silica Gel Column Chromatography) H->I J 10. Final Product (Characterization: NMR, MS) I->J

Caption: Figure 2: Experimental Workflow for Suzuki Coupling Synthesis.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized); Insufficiently degassed solvents/reagents.Ensure proper inert atmosphere technique. Use freshly opened, high-purity catalyst and ligands. Thoroughly degas solvents via sparging or freeze-pump-thaw cycles.[16]
Poor quality boronic ester (hydrolyzed).Use fresh, high-quality boronic ester. Store moisture-sensitive reagents in a desiccator.
Significant Homocoupling Presence of oxygen in the reaction mixture.Improve degassing procedure. Ensure a positive pressure of inert gas is maintained throughout the reaction.[3]
Protodeborylation Boronic ester is unstable under reaction conditions (hydrolysis).Use a stronger, non-nucleophilic base or anhydrous conditions if possible. Sometimes shorter reaction times or lower temperatures can mitigate this side reaction.[3][12]
Difficult Purification Co-elution of product with boronic acid/ester starting material or byproducts.Optimize the eluent system for column chromatography. An acid/base wash during workup can sometimes help remove boronic acid impurities.[15]

Conclusion

The Suzuki-Miyaura cross-coupling provides a highly effective and reliable strategy for the synthesis of 4-Fluoro-2-(pyrrolidin-2-yl)phenol and its analogs. By carefully controlling the reaction parameters, particularly maintaining an inert atmosphere and using high-purity reagents, this protocol can deliver the desired biaryl product in good yield. The insights and detailed procedures provided in this note serve as a robust starting point for researchers engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Angewandte Chemie International Edition, 41(22), 4176-4211. (Note: A representative review, direct URL to specific ACS paper may vary, using a general search link). Retrieved from [Link]

  • Jana, S., & Maji, S. (2022). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Applied Organometallic Chemistry, 36(11), e6853. Retrieved from [Link]

  • Netherton, M. R., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(49), 14714-14715. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(20), 7414-7427. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 14). Synthesis of Biaryl Atropisomers via Site-Selective C–H Functionalization. Retrieved from [Link]

  • ChemRxiv. (2025). Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes. Retrieved from [Link]

  • Scientific Update. (2018, November 5). Synthesis of biaryls without using heavy metals- the photosplicing approach. Retrieved from [Link]

  • Cole, K. P., & Huestis, M. P. (2019). Cascade Approach to Highly Functionalized Biaryls by a Nucleophilic Aromatic Substitution with Arylhydroxylamines. Organic Letters, 21(8), 2693-2697. Retrieved from [Link]

  • Frontiers. (n.d.). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Retrieved from [Link]

  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, January 7). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, August 15). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 8). Suzuki Cross-Coupling. Retrieved from [Link]

  • MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. Retrieved from [Link]

  • ResearchGate. (2022, July 8). Carbonylative Suzuki Coupling Catalyzed by Pd Complexes Based on [N,P]‐Pyrrole Ligands: Direct Access to 2‐Hydroxybenzophenones. Retrieved from [Link]

Sources

Application

Protocol for deprotection of N-Boc-2-(5-fluoro-2-hydroxyphenyl)pyrrolidine

Protocol for the Deprotection of N-Boc-2-(5-fluoro-2-hydroxyphenyl)pyrrolidine: Mechanistic Insights and Optimization Executive Summary The deprotection of N-Boc-2-(5-fluoro-2-hydroxyphenyl)pyrrolidine to yield its corre...

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for the Deprotection of N-Boc-2-(5-fluoro-2-hydroxyphenyl)pyrrolidine: Mechanistic Insights and Optimization

Executive Summary

The deprotection of N-Boc-2-(5-fluoro-2-hydroxyphenyl)pyrrolidine to yield its corresponding free amine (or amine salt) is a critical transformation in the synthesis of functionalized pyrrolidine building blocks. While tert-butyloxycarbonyl (Boc) removal is canonically straightforward, the presence of the electron-rich 2-hydroxyphenyl (phenol) moiety in this substrate introduces a significant chemoselectivity challenge. This application note provides field-proven, self-validating protocols for the efficient cleavage of the Boc group while completely suppressing electrophilic aromatic substitution side reactions.

Mechanistic Rationale & The Phenol Vulnerability

The acid-catalyzed removal of a Boc group relies on the 1, which induces fragmentation to yield a carbamic acid intermediate and a tert-butyl cation[1]. The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas and the corresponding amine salt[1].

While the decarboxylation is irreversible and drives the reaction forward, the transient tert-butyl cation is a highly reactive electrophile. In the context of N-Boc-2-(5-fluoro-2-hydroxyphenyl)pyrrolidine, the substrate features a phenol ring. Although the fluorine atom at the 5-position exerts a mild electron-withdrawing inductive effect, the hydroxyl group is a dominant activating group. Without intervention, the tert-butyl cation will rapidly undergo 2 at the positions ortho or para to the hydroxyl group, leading to irreversible substrate degradation[2].

To prevent this, the protocol necessitates the use of a "scavenger cocktail." Triisopropylsilane (TIPS) acts as a highly effective hydride donor, irreversibly reducing the tert-butyl cation to inert isobutane gas, while water is often added as a co-scavenger to trap any residual cations as tert-butanol[2].

G A N-Boc-2-(5-fluoro-2-hydroxyphenyl)pyrrolidine B Protonated Carbamate A->B TFA or HCl C1 Carbamic Acid B->C1 Fragmentation C2 tert-Butyl Cation B->C2 Fragmentation D Desired Pyrrolidine Salt + CO2 C1->D Decarboxylation E tert-Butylated Phenol (Side Product) C2->E Electrophilic Aromatic Substitution (Without Scavenger) F Isobutane / tert-Butanol (Safe) C2->F Scavenged by TIPS/H2O

Figure 1: N-Boc deprotection mechanism and scavenger-mediated prevention of phenol alkylation.

Scavenger Selection Guide

The selection of scavengers is dictated by the nucleophilicity of the substrate's functional groups. For phenol-containing compounds, a combination of silanes and water provides the most robust protection[2].

ScavengerTypical Concentration (v/v)Mechanistic PurposeByproduct Formed
Triisopropylsilane (TIPS) 2.5% - 5.0%Hydride donor; rapidly reduces the tert-butyl cation.Isobutane (Gas)
Water (H₂O) 1.0% - 5.0%Nucleophilic trap; quenches the cation.tert-Butanol (Liquid)
Thioanisole 5.0% - 10.0%Soft nucleophile; alternative trap.tert-Butyl thioanisole
Phenol 5.0%Competitive aromatic trap; sacrifices itself to protect the substrate.tert-Butyl phenol

Note: For this specific pyrrolidine substrate, a TIPS/H₂O combination is highly recommended to avoid the difficult removal of thioanisole or phenol during downstream purification.

Experimental Methodologies

Protocol A: TFA-Mediated Deprotection with Scavengers (Solution-Phase)

This method is universally applicable and highly efficient, though it yields the trifluoroacetate salt, which can sometimes present as an oily residue[1][3].

Materials:

  • N-Boc-2-(5-fluoro-2-hydroxyphenyl)pyrrolidine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIPS)

  • Deionized Water

Step-by-Step Procedure:

  • Preparation of the Cleavage Cocktail: In a separate flask, prepare a cleavage cocktail consisting of 90% TFA, 5% TIPS, and 5% H₂O (v/v/v).

    • Causality: Premixing ensures that the scavengers are uniformly distributed and immediately available the moment the tert-butyl cation is generated, preventing localized micro-environments where the phenol might be exposed to unquenched cations[2].

  • Substrate Dissolution: Dissolve the Boc-protected pyrrolidine in anhydrous DCM to achieve a concentration of 0.1 M to 0.5 M. Cool the solution to 0 °C in an ice bath.

    • Causality: Cooling mitigates the initial exothermic protonation and slows down potential side reactions until the system reaches equilibrium[1].

  • Acid Addition: Slowly add an equal volume of the cleavage cocktail to the DCM solution (resulting in a final TFA concentration of ~45%).

    • Self-Validation: You should observe mild effervescence. This is the CO₂ gas evolving from the decarboxylation of the carbamic acid, confirming the reaction has successfully initiated[1].

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1 to 2 hours. Monitor via LC-MS or TLC until the starting material is entirely consumed.

  • Workup & Isolation: Concentrate the mixture in vacuo. To remove residual TFA, azeotrope the crude oil with toluene (3 × 10 mL). Triturate the resulting residue with cold diethyl ether to precipitate the pyrrolidine TFA salt.

    • Causality: Toluene forms a low-boiling azeotrope with TFA, facilitating its removal under vacuum without requiring harsh basic aqueous workups that might prematurely solubilize the phenol as a phenoxide.

Protocol B: HCl-Mediated Deprotection (Preferred for Solid Isolation)

Using 3 is an excellent alternative that often yields a highly crystalline, free-flowing hydrochloride salt directly from the reaction mixture, avoiding the oily residues common with TFA[3].

Materials:

  • N-Boc-2-(5-fluoro-2-hydroxyphenyl)pyrrolidine (1.0 eq)

  • 4M HCl in 1,4-dioxane

  • Methanol (MeOH) or Diethyl Ether

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve the substrate in a minimal amount of MeOH (or a 1:1 mix of Dioxane/MeOH).

    • Causality: MeOH ensures complete solubility of the starting material and helps stabilize the resulting polar HCl salt[3].

  • Acid Addition: Add 4 to 10 equivalents of 4M HCl in 1,4-dioxane at room temperature. (Note: Since HCl is a weaker acid than TFA in organic solvents, the chloride ion itself acts as a weak nucleophile, and the reaction kinetics favor direct deprotection without a prolonged cation lifetime. Adding 2% water is still a safe practice).

  • Reaction Propagation: Stir at room temperature for 30 to 60 minutes.

    • Self-Validation: In many cases, as the Boc group is cleaved and the polar amine hydrochloride salt forms, it will begin to spontaneously precipitate out of the dioxane/MeOH mixture as a white solid[3].

  • Isolation: If precipitation occurs, dilute the mixture with cold diethyl ether to maximize crystallization. Filter the solid, wash with cold ether, and dry under high vacuum. If no precipitation occurs, concentrate in vacuo and triturate with ether.

    • Causality: Ether acts as an anti-solvent for the polar HCl salt while keeping cleaved tert-butyl byproducts and residual dioxane highly soluble[3].

Data Presentation: Protocol Comparison

ParameterProtocol A (TFA / DCM)Protocol B (HCl / Dioxane)
Acid Strength Very High (pKa ~ 0.23)High
Scavenger Dependency Critical (TIPS/H₂O required)Low to Moderate
Typical Reaction Time 1 - 2 hours30 - 60 minutes
Product Form Trifluoroacetate (TFA) saltHydrochloride (HCl) salt
Physical State of Product Often an oily residue or gumUsually a free-flowing solid
Primary Advantage Universally effective for hindered Boc groupsSuperior isolation and handling properties

References

  • BenchChem. "Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem: Mechanism of TFA-Mediated Boc Deprotection." BenchChem.1

  • BenchChem. "Scavengers for Boc deprotection to prevent side reactions." BenchChem. 2

  • Reddit r/Chempros. "Boc De-protection." Reddit. 3

Sources

Method

Application Note: Scalable Synthesis and Isolation of 4-Fluoro-2-(pyrrolidin-2-yl)phenol

Introduction & Strategic Rationale The 4-fluoro-2-(pyrrolidin-2-yl)phenol scaffold is a privileged pharmacophore, particularly critical in the development of macrocyclic Tropomyosin receptor kinase (Trk) inhibitors . The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 4-fluoro-2-(pyrrolidin-2-yl)phenol scaffold is a privileged pharmacophore, particularly critical in the development of macrocyclic Tropomyosin receptor kinase (Trk) inhibitors . The juxtaposition of a hydrogen-bond donating phenol with a basic pyrrolidine amine enables high-affinity interactions within the kinase ATP-binding pocket, making this intermediate highly sought after in oncology and pain management drug development.

The Synthetic Challenge: Direct Friedel-Crafts alkylation of 4-fluorophenol to install the pyrrolidine ring is synthetically unviable due to poor regiocontrol and the propensity for over-alkylation or polymerization. Therefore, a directed, step-wise approach is required.

The Strategic Solution: The protocol described herein utilizes a highly controlled halogen-metal exchange strategy. By first regioselectively brominating 4-fluorophenol and protecting the hydroxyl group, we establish a robust handle for lithium-halogen exchange . Subsequent nucleophilic addition to N-Boc-2-pyrrolidinone, followed by acidic cyclization and global catalytic hydrogenation, yields the target compound with high fidelity and excellent overall yield.

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow A 4-Fluorophenol B 2-Bromo-4- fluorophenol A->B Br2, DCM 0 °C C 1-(Benzyloxy)-2-bromo- 4-fluorobenzene B->C BnBr, K2CO3 DMF, RT D 1-Pyrroline Intermediate C->D 1. n-BuLi, THF, -78 °C 2. N-Boc-pyrrolidinone 3. TFA, DCM E 4-Fluoro-2-(pyrrolidin- 2-yl)phenol D->E H2, Pd/C MeOH, RT

Workflow for the synthesis of 4-fluoro-2-(pyrrolidin-2-yl)phenol from 4-fluorophenol.

Step-by-Step Experimental Protocols

Step 1: Regioselective Ortho-Bromination

Objective: Install a bromide leaving group to enable downstream lithiation.

  • Dissolve 4-fluorophenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) and cool the reaction flask to 0 °C under an inert argon atmosphere.

  • Add a solution of bromine (Br₂, 1.05 eq) in DCM dropwise over 30 minutes via an addition funnel.

  • Causality & Insight: The strong electron-donating nature of the unprotected phenol directs the electrophilic aromatic substitution exclusively to the ortho position. Operating strictly at 0 °C suppresses the formation of the 2,6-dibromo-4-fluorophenol byproduct.

  • Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine. Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-bromo-4-fluorophenol.

Step 2: Phenolic Protection (O-Benzylation)

Objective: Mask the acidic phenolic proton to prevent the destructive quenching of the organolithium reagent in Step 3.

  • Dissolve 2-bromo-4-fluorophenol (1.0 eq) in anhydrous DMF (0.3 M). Add K₂CO₃ (2.0 eq) and benzyl bromide (BnBr, 1.2 eq).

  • Stir the suspension at room temperature for 12 hours.

  • Causality & Insight: The benzyl (Bn) protecting group is strategically selected because it is completely orthogonal to the strongly basic organolithium conditions used in Step 3. Crucially, it can be cleaved simultaneously with the imine reduction in Step 4 via hydrogenolysis, saving an entire synthetic step and improving the overall yield.

  • Partition the mixture between ethyl acetate and water. Wash the organic layer extensively with brine to remove DMF, dry, and concentrate to yield 1-(benzyloxy)-2-bromo-4-fluorobenzene.

Step 3: Halogen-Metal Exchange and Pyrroline Annulation

Objective: Construct the nitrogen heterocycle via nucleophilic addition and subsequent cyclization.

  • Dissolve 1-(benzyloxy)-2-bromo-4-fluorobenzene (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise. Stir for 30 minutes. Critical Parameter: Strict adherence to -78 °C is mandatory. Allowing the temperature to rise will cause the elimination of the fluoride ion, generating a highly reactive and destructive benzyne intermediate.

  • Add N-Boc-2-pyrrolidinone (1.1 eq) in THF dropwise. Stir for 2 hours at -78 °C, then slowly warm to room temperature. Quench with saturated aqueous NH₄Cl.

  • Extract the intermediate N-Boc-amino ketone, concentrate, and redissolve in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir for 2 hours at room temperature.

  • Causality & Insight: TFA removes the Boc protecting group, liberating a primary amine. Under these acidic conditions, the amine spontaneously undergoes intramolecular condensation with the ketone, eliminating water to form the cyclic 1-pyrroline intermediate. Neutralize carefully with saturated NaHCO₃, extract with DCM, and concentrate.

Step 4: Global Reduction and Deprotection

Objective: Reduce the cyclic imine to a pyrrolidine and unmask the phenol in a single tandem reaction.

  • Dissolve the crude 1-pyrroline intermediate in methanol (MeOH, 0.1 M).

  • Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

  • Purge the reaction vessel with vacuum/hydrogen cycles and stir under a hydrogen atmosphere (H₂ balloon, 1 atm) at room temperature for 16 hours.

  • Causality & Insight: The Pd/C catalyst facilitates two distinct transformations simultaneously: the hydrogenation of the C=N double bond to yield the saturated pyrrolidine, and the hydrogenolysis of the benzyl ether to reveal the free phenol .

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to afford the target 4-fluoro-2-(pyrrolidin-2-yl)phenol. (Note: The product is often isolated as a hydrochloride salt by treating the residue with 4N HCl in dioxane).

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative metrics and analytical markers for this 4-step workflow, ensuring a self-validating system for the bench scientist.

StepProduct / IntermediateExpected Yield (%)Purity (HPLC)Key Analytical Marker (Self-Validation)
1 2-Bromo-4-fluorophenol88 - 92%>95%MS (ESI): m/z 189/191 [M-H]⁻ (1:1 isotopic pattern confirming Br)
2 1-(Benzyloxy)-2-bromo-4-fluorobenzene90 - 95%>98%¹H NMR: Disappearance of broad phenolic -OH; appearance of -CH₂- singlet at ~5.1 ppm.
3 1-Pyrroline Intermediate65 - 75%>90%MS (ESI): m/z 270 [M+H]⁺; ¹H NMR: Complete loss of the Boc tert-butyl singlet (~1.4 ppm).
4 4-Fluoro-2-(pyrrolidin-2-yl)phenol80 - 85%>98%MS (ESI): m/z 182 [M+H]⁺; ¹H NMR: Loss of benzyl -CH₂- and aromatic signals; appearance of pyrrolidine methine at ~4.5 ppm.

References

  • Andrews, S. W., Condroski, K. R., Haas, J., Jiang, Y., Kolakowski, G. R. "Macrocyclic Compounds as Trk Kinase Inhibitors." United States Patent US9750744B2, Array BioPharma Inc., 5 Sept. 2017.
  • Laurence, C., Graton, J., Berthelot, M., Besseau, F., Le Questel, J.-Y. "Carbon π Bases, Oxygen Bases, and Miscellaneous Second-Row, Third-Row, and Fourth-Row Bases and a Survey of the 4-Fluorophenol Affinity Scale." The Journal of Organic Chemistry, vol. 75, no. 12, 2010, pp. 4105–4123. URL:[Link]

Application

Microwave-assisted synthesis of ortho-pyrrolidinyl phenols

Application Note: Microwave-Assisted Synthesis of ortho-Pyrrolidinyl Phenols Executive Summary & Strategic Rationale The ortho-pyrrolidinyl phenol motif is a "privileged scaffold" in drug discovery, serving as a core pha...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of ortho-Pyrrolidinyl Phenols

Executive Summary & Strategic Rationale

The ortho-pyrrolidinyl phenol motif is a "privileged scaffold" in drug discovery, serving as a core pharmacophore in CNS ligands (e.g., dopamine antagonists), Mannich-base prodrugs, and tridentate ligands for organometallic catalysis. Conventional thermal synthesis of these compounds often suffers from prolonged reaction times (12–48 hours), harsh reflux conditions, and poor regioselectivity.

This guide details two distinct microwave-assisted protocols to access this chemical space, differentiated by the linkage between the phenol and the pyrrolidine ring:

  • Protocol A (Mannich Route): Synthesis of 2-(pyrrolidin-1-ylmethyl)phenol via a three-component condensation. This is the "Green" pathway—high atom economy, often solvent-free, and completed in minutes.

  • Protocol B (Ullmann Coupling): Synthesis of 2-(pyrrolidin-1-yl)phenol via Cu-catalyzed N-arylation. This accesses the direct N-Aryl scaffold, essential for rigid ligand design, utilizing microwave irradiation to overcome the low reactivity of electron-rich ortho-halophenols.

Mechanistic Insight & Microwave Effects

Microwave (MW) irradiation offers a kinetic advantage for these polar transition-state reactions through two primary mechanisms:

  • Dipolar Polarization: In the Mannich reaction, the zwitterionic iminium intermediate highly absorbs MW energy, creating localized "hot spots" that accelerate the electrophilic aromatic substitution (EAS).

  • Arrhenius Pre-exponential Factor: In the Ullmann coupling, MW irradiation increases the frequency of effective collisions between the heterogeneous Copper catalyst and the soluble reactants, significantly reducing the induction period typical of metal-catalyzed cross-couplings.

Protocol A: The "Green" Mannich Synthesis (C-N-C Linkage)

Target Scaffold: 2-(pyrrolidin-1-ylmethyl)phenol Reaction Type: Three-Component Condensation (Phenol + Formaldehyde + Pyrrolidine)

Reagents & Materials
  • Substrate: Phenol (or substituted phenol, 1.0 equiv)

  • Amine: Pyrrolidine (1.2 equiv)[1]

  • Aldehyde Source: Formaldehyde (37% aq. solution) or Paraformaldehyde (1.2 equiv)

  • Solvent: Ethanol (Green option) or Solvent-Free (High throughput option)

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent crimp-sealed vial, add Phenol (1.0 mmol, 94 mg).

  • Addition: Add Pyrrolidine (1.2 mmol, 100 µL) followed by Formaldehyde (37% aq, 1.2 mmol, 90 µL).

    • Note: If using paraformaldehyde, ensure fine grinding to maximize surface area.

  • Irradiation: Seal the vessel. Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 90 °C

    • Time: 2–5 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High (600 rpm)

  • Workup:

    • Solvent-Free: The product often separates as an oil or solid upon cooling. Add 2 mL cold water, sonicate, and filter (if solid) or extract with Ethyl Acetate (if oil).

    • Ethanol:[2] Concentrate in vacuo.[1]

  • Purification: Recrystallization from EtOH/Water (1:1) is usually sufficient. Flash chromatography (Hexane/EtOAc 8:2) may be needed for electron-deficient phenols.

Yield Expectation: 85–98% Key Advantage: Regioselectivity is naturally directed to the ortho position due to hydrogen bonding between the phenolic -OH and the incoming iminium species.

Protocol B: Cu-Catalyzed N-Arylation (Direct N-C Linkage)

Target Scaffold: 2-(pyrrolidin-1-yl)phenol Reaction Type: Microwave-Assisted Ullmann-Type Coupling

Reagents & Materials
  • Substrate: 2-Iodophenol (1.0 equiv)

    • Note: 2-Bromophenol is less reactive and may require higher temps (140°C).

  • Amine: Pyrrolidine (2.0 equiv)[1]

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: L-Proline (20 mol%)

    • Role: Stabilizes the Cu-intermediate and prevents catalyst aggregation.

  • Base: K₂CO₃ (2.0 equiv)[1]

  • Solvent: DMSO (Polar aprotic, high MW absorbance)

Step-by-Step Methodology
  • Catalyst Pre-Complexation: In the MW vial, add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol). Add 1 mL DMSO and stir for 1 min under Argon.

    • Why: Pre-forming the Cu-Proline complex ensures active catalytic species are ready before substrate addition.

  • Substrate Addition: Add 2-Iodophenol (1.0 mmol, 220 mg) and Pyrrolidine (2.0 mmol, 165 µL).

  • Irradiation:

    • Temperature: 110 °C

    • Time: 15–20 minutes

    • Pressure Limit: 15 bar (Safety cutoff)

  • Quench & Workup:

    • Cool to RT. Dilute with 10 mL Ethyl Acetate.

    • Wash with saturated NH₄Cl (to remove Cu) and Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Silica gel chromatography is required.[1] Elute with Hexane/EtOAc (gradient 9:1 to 7:3).

Yield Expectation: 70–85% Critical Control Point: Oxygen exclusion is vital. Purge the headspace with Argon before sealing the vial to prevent oxidation of Cu(I) to inactive Cu(II).

Data & Optimization Summary

ParameterProtocol A (Mannich)Protocol B (Ullmann)
Linkage Methylene Bridge (-CH₂-)Direct Bond (N-Aryl)
Primary Mechanism Electrophilic Aromatic SubstitutionOxidative Addition / Reductive Elimination
Time (MW) 2–5 min15–20 min
Temp 80–90 °C110–120 °C
Atom Economy High (Water is only byproduct)Moderate (Stoichiometric salt waste)
Green Score ExcellentModerate

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Mechanisms

ReactionPathways Phenol Starting Material: Phenol / 2-Iodophenol Mannich_Reagents Reagents: HCHO + Pyrrolidine Phenol->Mannich_Reagents Path A (Green Route) Ullmann_Reagents Reagents: Pyrrolidine + CuI/L-Proline Phenol->Ullmann_Reagents Path B (Scaffold Route) Iminium Intermediate: Iminium Ion Mannich_Reagents->Iminium MW, 90°C 2 min Product_A Product A: 2-(pyrrolidin-1-ylmethyl)phenol (Mannich Base) Iminium->Product_A EAS (-H2O) Cu_Complex Intermediate: Cu(III)-Aryl Complex Ullmann_Reagents->Cu_Complex MW, 110°C 20 min Product_B Product B: 2-(pyrrolidin-1-yl)phenol (N-Aryl) Cu_Complex->Product_B Reductive Elimination

Caption: Dual pathways for ortho-pyrrolidinyl phenol synthesis. Path A utilizes Mannich condensation for C-N-C linkage; Path B utilizes Cu-catalyzed coupling for direct C-N linkage.

Diagram 2: Experimental Workflow

Workflow cluster_A Protocol A: Mannich (High Throughput) cluster_B Protocol B: Ullmann (Scaffold) Start Start: Select Protocol A1 Mix Phenol + Pyrrolidine + HCHO (aq) Start->A1 B1 Pre-complex CuI + L-Proline in DMSO (Argon) Start->B1 A2 MW Irradiation 90°C, 2-5 min A1->A2 A3 Cool & Extract (Ethyl Acetate) A2->A3 End Final Purification (Recryst. or Column) A3->End B2 Add 2-Iodophenol + Pyrrolidine B1->B2 B3 MW Irradiation 110°C, 20 min B2->B3 B4 NH4Cl Wash (Remove Copper) B3->B4 B4->End

Caption: Step-by-step experimental workflow comparing the solvent-free Mannich route against the catalytic Ullmann route.

References

  • Microwave-Assisted Synthesis of Mannich Bases

    • Title: Microwave-Assisted Synthesis of Mono- and Disubstituted 4-Hydroxyacetophenone Deriv
    • Source:Molecules (via NIH PubMed Central).
    • URL:[Link]

  • Protocol for N-Arylation (Ullmann Type)
  • General Microwave Ullmann Methodology

    • Title: Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions.[3]

    • Source:Molecules (MDPI).
    • URL:[Link]

  • Microwave Effects in Organic Synthesis

    • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.[2][4]

    • Source:Journal of Chemical Health Risks.
    • URL:[Link]

Sources

Method

Application Note: Advanced Reductive Cyclization Protocols for the Synthesis of 2-Substituted Pyrrolidines

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Executive Summary & Strategic Importance Saturated nitrogen heterocycles,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary & Strategic Importance

Saturated nitrogen heterocycles, particularly 2-substituted pyrrolidines, are privileged pharmacophores found in numerous active pharmaceutical ingredients (APIs) and natural products[1]. Traditional synthetic routes often rely on the chiral pool, heavy-metal-mediated resolutions, or multi-step functionalizations that suffer from poor atom economy. Reductive cyclization has emerged as a transformative strategy, enabling the direct construction of the pyrrolidine core from acyclic precursors in a highly stereocontrolled manner.

This application note synthesizes field-proven insights across three distinct reductive cyclization paradigms: Biocatalytic Transamination , Transition-Metal Catalyzed Azomethine Ylide Trapping , and Organocatalytic Hydrogenative Cyclization . By understanding the mechanistic causality behind these protocols, researchers can select and optimize the appropriate workflow for their specific target molecules.

Mechanistic Causality & Pathway Design

Biocatalytic Transaminase-Triggered Cyclization

The synthesis of chiral N-heterocycles using heavy metals poses toxicity and purification challenges in late-stage drug development. Transaminases (TAs) offer a highly selective, green alternative by catalyzing the transfer of an amino group from a sacrificial donor (e.g., isopropylamine) to a prochiral


-chloroketone[1].
  • Causality: The enzymatic active site dictates absolute facial selectivity during imine formation, ensuring >99% enantiomeric excess (ee). The subsequent intramolecular

    
     cyclization of the resulting chiral amine displaces the terminal chloride, forming the pyrrolidine ring. This self-terminating cascade acts as a thermodynamic sink, preventing over-reaction and isolating the newly formed stereocenter from racemization.
    
Iridium-Catalyzed Reductive Azomethine Ylide Generation

Accessing highly functionalized, polycyclic pyrrolidines via [3+2] cycloadditions typically requires unstable, pre-synthesized imines. Using Vaska's complex (


) and tetramethyldisiloxane (TMDS), stable tertiary amides can be chemoselectively reduced to generate reactive azomethine ylides in situ[2].
  • Causality: The Ir-catalyst selectively activates the silane to reduce the amide carbonyl to a hemiaminal equivalent, which rapidly collapses to the ylide. The precise tuning of the reductant (TMDS) avoids the over-reduction of the intermediate to a simple amine, allowing immediate trapping with electron-deficient alkenes to form structurally complex pyrrolidines with excellent diastereocontrol.

Organocatalytic Michael Addition / Hydrogenative Cyclization

Trisubstituted 2-trifluoromethyl pyrrolidines are highly valued for their metabolic stability and lipophilicity. They can be accessed via a formal (3+2)-annulation strategy[3].

  • Causality: An organocatalyst first directs the highly enantio- and diastereoselective Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin. The resulting adduct undergoes a tandem reductive cyclization under hydrogenation conditions. The reduction of the nitro group to an amine triggers intramolecular imine formation with the ketone. The heterogeneous catalyst (Pd/C) then directs the stereoselective hydrogenation of the imine from the less sterically hindered face, establishing three contiguous stereocenters in a single operation.

Workflow A Acyclic Precursor (ω-chloroketones, amides, ketones) B Biocatalytic Pathway (Transaminases + PLP) A->B C Chemocatalytic Pathway (Ir-catalyst or Organocatalyst) A->C D Chiral Amine Intermediate (via Reductive Amination) B->D Amine Donor E Azomethine Ylide / Nitro-Adduct (via Reduction/Addition) C->E Reductant F Intramolecular Cyclization (SN2,[3+2], or Hydrogenation) D->F E->F G 2-Substituted Pyrrolidine (High Enantiopurity & Yield) F->G

Fig 1: Divergent reductive cyclization workflows for 2-substituted pyrrolidine synthesis.

Quantitative Performance Comparison

The following table summarizes the operational parameters and expected outcomes for the three primary reductive cyclization methodologies discussed, providing a benchmark for protocol selection.

MethodologyCatalyst SystemTerminal Reductant / DonorTypical YieldStereoselectivity (ee / de)Key Advantage
Biocatalytic Transamination [1]Transaminase (e.g., ATA-117)Isopropylamine (IPA)70 - 90%>99% eeHeavy-metal free; perfect enantiocontrol for bulky aryl groups.
Ir-Catalyzed [3+2] Cycloaddition [2]Vaska's Complex (1 mol%)TMDS (2.0 equiv)65 - 95%>95:5 drAccess to complex, polycyclic architectures from stable amides.
Hydrogenative Cyclization [3]Organocatalyst + Pd/C

gas (1 atm)
80 - 87%>99% ee, >95:5 drInstalls

groups with 3 contiguous stereocenters.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each includes built-in checkpoints to ensure intermediate stability and reaction progression before advancing to the next step.

Protocol A: Biocatalytic Synthesis of (R)- or (S)-2-Arylpyrrolidines

Designed for high-ee synthesis of API building blocks.

  • Preparation of Reaction Matrix: In a 50 mL sterile bioreactor, prepare 20 mL of Potassium Phosphate (KPi) buffer (100 mM, pH 8.0). Add Pyridoxal-5′-phosphate (PLP) to a final concentration of 1 mM.

  • Substrate & Donor Addition: Dissolve the

    
    -chloroketone substrate (50 mM final concentration) in DMSO. Add the DMSO solution to the buffer such that the final DMSO concentration is 20% v/v. Add Isopropylamine (IPA) to a final concentration of 1 M.
    
    • Causality Checkpoint: DMSO is critical for the solubility of bulky aryl substrates. The massive molar excess of IPA (1 M vs 50 mM substrate) thermodynamically drives the transamination equilibrium forward.

  • Enzyme Introduction: Add the engineered Transaminase (TA) as a lyophilized powder (10 mg/mL).

  • Incubation & Cyclization: Seal the reactor and incubate at 37 °C with orbital shaking at 700 rpm for 48 hours. The

    
     cyclization occurs spontaneously in situ following amine formation.
    
  • Validation & Workup: Quench the reaction by adjusting the pH to >12 using 10 M NaOH to ensure the pyrrolidine is free-based. Extract with Methyl tert-butyl ether (MTBE) (

    
     mL). Dry over 
    
    
    
    and concentrate. Analyze via chiral HPLC to validate >99% ee.
Protocol B: Iridium-Catalyzed Reductive[3+2] Cycloaddition

Designed for the construction of structurally complex, polycyclic pyrrolidines.

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon. Add the tertiary amide precursor (1.0 mmol, 1.0 equiv), the electron-deficient alkene dipolarophile (1.5 mmol, 1.5 equiv), and Vaska's complex

    
     (1 mol%).
    
  • Solvent Addition: Add anhydrous toluene (1 mL) to achieve a highly concentrated 1.0 M solution.

  • Controlled Reduction: Place the flask in a room-temperature water bath (to act as a heat sink). Using a syringe pump, add 1,1,3,3-tetramethyldisiloxane (TMDS, 2.0 equiv) dropwise over 30 minutes.

    • Causality Checkpoint: Slow addition of TMDS prevents thermal spikes. Strict adherence to 2.0 equivalents prevents the over-reduction of the transient azomethine ylide into an unreactive tertiary amine.

  • Reaction Progression: Stir at room temperature for 16 hours. Monitor the disappearance of the amide via TLC (Hexanes/EtOAc).

  • Workup: Quench the reaction carefully with saturated aqueous

    
    . Extract with dichloromethane, dry, and purify via flash column chromatography to isolate the functionalized pyrrolidine.
    
Protocol C: Tandem Michael Addition / Hydrogenative Cyclization

Designed for the synthesis of


-substituted pyrrolidines with contiguous stereocenters.
  • Organocatalytic Michael Addition: In a round-bottom flask, react the 1,1,1-trifluoromethylketone (1.0 equiv) with the nitroolefin (1.2 equiv) in the presence of a chiral thiourea organocatalyst (10 mol%) in toluene at -20 °C for 24 hours.

    • Self-Validation Step: Isolate the Michael adduct via short-pad silica filtration. Confirm the enantiomeric excess via chiral SFC before proceeding. If ee is <95%, re-evaluate catalyst loading/temperature.

  • Hydrogenative Cyclization: Transfer the enantiopure Michael adduct (1.0 mmol) to a high-pressure hydrogenation vessel. Dissolve in anhydrous methanol (5 mL).

  • Catalyst Addition: Add 10% Pd/C (10 mol%). Purge the vessel with Argon (

    
    ), then with 
    
    
    
    gas (
    
    
    ).
  • Reduction Cascade: Stir vigorously under an

    
     balloon (1 atm) at room temperature for 12 hours.
    
    • Causality Checkpoint: The Pd/C catalyst sequentially reduces the nitro group to an amine, allows spontaneous imine condensation, and finally hydrogenates the imine. The existing stereocenters sterically block one face of the imine, forcing the hydrogen to add from the opposite face, ensuring high diastereoselectivity.

  • Filtration: Filter the mixture through a pad of Celite to remove Pd/C, wash with methanol, and concentrate in vacuo to yield the trisubstituted 2-trifluoromethyl pyrrolidine.

Troubleshooting & Optimization Logic

Low yields in pyrrolidine synthesis are a common bottleneck. A systematic approach is required to differentiate between slow kinetics, inactive reductants, product degradation, or loss during aqueous workup[4].

Troubleshooting Issue Low Pyrrolidine Yield Q1 Incomplete Reduction? Issue->Q1 A1 Increase Reductant Eq. (e.g., TMDS, H2 pressure) Q1->A1 Yes (Check via LC-MS) Q2 Side Reactions / Degradation? Q1->Q2 No A2 Optimize Temp / Catalyst Loading Q2->A2 Yes (Byproducts visible) Q3 Loss During Workup? Q2->Q3 No A3 Adjust pH > 10 / Use Ion-Exchange Q3->A3 Yes (Product highly polar)

Fig 2: Diagnostic logic tree for troubleshooting low yields in reductive cyclization protocols.

Critical Workup Note: Pyrrolidines are highly basic and water-soluble. If yields are inexplicably low despite full conversion on LC-MS, the product is likely trapped in the aqueous phase. Ensure the aqueous layer is basified to at least pH 10-12 before organic extraction, or utilize strong cation exchange (SCX) chromatography to catch-and-release the amine product.

References

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations JACS Au[Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams ACS Catalysis (via PubMed Central)[Link]

  • Trisubstituted 2-Trifluoromethyl Pyrrolidines via Catalytic Asymmetric Michael Addition/Reductive Cyclization Organic Letters[Link]

Sources

Application

HPLC purification methods for fluorinated pyrrolidine phenols

Application Note: Advanced HPLC Purification Strategies for Fluorinated Pyrrolidine Phenols Introduction & Physicochemical Profiling Fluorinated pyrrolidine phenols are highly valued structural motifs in modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Purification Strategies for Fluorinated Pyrrolidine Phenols

Introduction & Physicochemical Profiling

Fluorinated pyrrolidine phenols are highly valued structural motifs in modern drug discovery, frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. However, isolating these intermediates via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents severe chromatographic challenges.

The molecule is inherently amphoteric. The pyrrolidine moiety is a basic secondary amine, while the phenol acts as a weak acid. The introduction of electron-withdrawing fluorine atoms on the aromatic ring significantly alters the local electron density, lowering the pKa of the phenol and increasing the overall lipophilicity (logD) of the molecule.

The Causality of Peak Tailing: When the mobile phase pH is near the pKa of either functional group (±1.5 pH units), the analyte exists in a dynamic equilibrium between its ionized and unionized states. This dual-state existence during column transit leads to severe band broadening, peak tailing, and poor resolution[1]. Therefore, successful purification mandates strict pH control to force the molecule into a single, uniform ionization state.

Method Development Strategy

A. Mobile Phase pH Selection To suppress the amphoteric equilibrium, chromatography must be performed at the extremes of the pH scale:

  • Low pH Strategy (pH 2.0 - 2.5): Utilizing 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA). At this pH, the basic pyrrolidine is fully protonated (cationic), and the acidic fluorophenol is fully unionized. This is the preferred approach due to excellent silica stability, symmetric peak shapes for basic compounds, and mass spectrometry (MS) compatibility[2].

  • High pH Strategy (pH 10.0 - 10.5): Utilizing 0.1% Ammonium Hydroxide (NH₄OH). Here, the pyrrolidine is unionized, and the fluorophenol is fully deprotonated (anionic). This requires specialized hybrid-silica columns but offers orthogonal selectivity if low-pH resolution fails.

B. Stationary Phase Selection: The Power of PFP Standard alkyl phases (C18) rely solely on hydrophobic dispersion forces. In contrast, Pentafluorophenyl (PFP) stationary phases provide multiple retention mechanisms: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 interactions, dipole-dipole interactions, hydrogen bonding, and specific fluorophilic interactions. These mechanisms allow PFP columns to strongly retain and resolve fluorinated positional isomers that co-elute on traditional C18 columns.

Experimental Workflow

G Start Target: Fluorinated Pyrrolidine Phenol pKa Assess pKa & logD (Amphoteric Profiling) Start->pKa LowPH Low pH Route (pH 2.0) 0.1% TFA (Protonated Amine) pKa->LowPH Preferred for MS HighPH High pH Route (pH 10.5) 0.1% NH4OH (Deprotonated Phenol) pKa->HighPH Alternative Selectivity ColScreen Stationary Phase Screening (PFP vs. C18) LowPH->ColScreen HighPH->ColScreen Analytical Analytical Scouting (5-95% Gradient) ColScreen->Analytical Select Optimal Phase Prep Preparative Scale-Up (Focused Gradient & Isolation) Analytical->Prep Calculate Offset

Fig 1. Method development workflow for amphoteric fluorinated compounds.

Data Presentation: Quantitative Summaries

Table 1: Physicochemical Impact of Fluorination on Pyrrolidine Phenols

Compound Motif Pyrrolidine pKa (Basic) Phenol pKa (Acidic) Predominant State at pH 2.0 Predominant State at pH 10.5
Non-fluorinated ~9.5 ~9.9 Cationic (Amine protonated) Anionic (Phenol deprotonated)
Mono-fluorinated ~9.2 ~8.5 Cationic (Amine protonated) Anionic (Phenol deprotonated)

| Di-fluorinated | ~8.8 | ~7.2 | Cationic (Amine protonated) | Anionic (Phenol deprotonated) |

Table 2: Analytical Scouting Gradient (5–95% B)

Time (min) Flow Rate (mL/min) %A (Water + 0.1% TFA) %B (Acetonitrile + 0.1% TFA)
0.0 1.0 95 5
5.0 1.0 5 95
6.0 1.0 5 95
6.1 1.0 95 5

| 8.0 | 1.0 | 95 | 5 |

Self-Validating Experimental Protocols

Protocol A: Analytical Scouting and Column Screening Objective: Determine the optimal stationary phase (PFP vs. C18) and calculate the elution concentration for scale-up.

  • System Suitability (Self-Validation): Inject a standard mix of uracil (void volume marker), toluene, and a known fluorinated reference standard. Verify that the asymmetry factor (

    
    ) for the reference standard is between 0.9 and 1.2 to ensure the system fluidics and column bed are optimal.
    
  • Sample Preparation: Dissolve the crude fluorinated pyrrolidine phenol in DMSO to a concentration of 5 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Execution: Run the scouting gradient (Table 2) on both a C18 column (e.g., 50 x 2.1 mm, 1.8 µm) and a PFP column of identical dimensions.

  • Data Analysis: Identify the column that provides baseline resolution (

    
    ) between the target product and its nearest des-fluoro or regioisomeric impurity. Record the retention time (
    
    
    
    ) of the target peak.

Protocol B: Preparative Scale-Up using Focused Gradients Objective: Isolate the target compound with >95% purity and maximum recovery. Causality of Focused Gradients: Running a full 5-95% gradient on a preparative scale wastes solvent and compresses resolution. By calculating the exact %B at which the target elutes during the analytical run, we can create a "shallow" focused gradient to maximize loadability and separate closely eluting impurities[3].

  • Gradient Calculation:

    • Calculate the elution %B: %B_elution = Initial %B + (t_R - t_D) * Gradient Slope (where

      
       is the system dwell time).
      
    • Design the prep gradient: Hold at %B_elution - 5% for 1 column volume, ramp to %B_elution + 5% over 10 column volumes, then flush at 95% B.

  • Loadability Testing (Self-Validation): Inject increasing volumes (e.g., 10 µL, 50 µL, 100 µL) of the sample on the analytical column using the focused gradient. Monitor for peak fronting (column overload) or loss of resolution. Scale the maximum analytical injection volume to the preparative column volume using the formula:

    
    .
    
  • Preparative Execution: Mount the matched preparative column (e.g., PFP, 150 x 21.2 mm, 5 µm). Set flow rate to 20 mL/min. Inject the calculated

    
    .
    
  • Fraction Collection & Post-Purification Validation: Trigger fraction collection via UV threshold (e.g., 254 nm) or Mass-Directed Auto-Purification (MDAP). Immediately re-inject a 2 µL aliquot of the main fraction onto the analytical system to validate purity (>95%) before proceeding to lyophilization.

References

1.[4] "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC", LCGC International, 4 2.[1] "Mobile Phase Selection in Method Development: How to Optimize", Welch Materials, 1 3.[2] "Principles and practical aspects of preparative liquid chromatography", Agilent Technologies, 2 4.[3] "Overview of Analytical-to-Preparative Liquid Chromatography Method Development", ACS Combinatorial Science, 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing C-C Bond Formation in Ortho-Pyrrolidinyl Phenols

Welcome to the technical support center for the optimization of C-C bond formation in ortho-pyrrolidinyl phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of C-C bond formation in ortho-pyrrolidinyl phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific substrate class. We will delve into common experimental challenges, provide in-depth troubleshooting strategies, and explain the scientific rationale behind our recommendations.

The unique structural motif of an ortho-pyrrolidinyl phenol presents both an opportunity and a challenge in C-C bond formation. The phenolic hydroxyl group and the pyrrolidinyl nitrogen can both act as directing groups, potentially leading to competition and undesired side reactions. This guide will help you harness these directing effects to achieve high yields and regioselectivity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding C-C bond formation with ortho-pyrrolidinyl phenols.

Q1: Why is achieving high ortho-selectivity a challenge with this substrate?

A1: The primary challenge arises from the presence of two potential directing groups: the phenolic hydroxyl and the pyrrolidinyl nitrogen. The hydroxyl group can direct functionalization to the ortho position through the formation of a palladacycle intermediate.[1] Simultaneously, the nitrogen atom of the pyrrolidine ring can also coordinate with the metal catalyst, potentially directing the reaction to a different position or inhibiting catalysis altogether. The final regioselectivity is a delicate balance of these competing effects, influenced by the catalyst, ligands, and reaction conditions.

Q2: What are the most common side reactions to expect?

A2: The most prevalent side reactions include:

  • O-functionalization: Direct reaction on the phenolic oxygen to form an ether.

  • Para-functionalization: C-C bond formation at the position para to the hydroxyl group.

  • Bis-functionalization: Addition of the coupling partner at multiple positions on the phenol ring.

  • Homocoupling: The coupling of two molecules of the starting material or the coupling partner.

  • Catalyst Inhibition: The pyrrolidinyl nitrogen can act as a ligand for the metal catalyst, potentially leading to catalyst deactivation.

Q3: Which catalytic systems are generally most effective for this transformation?

A3: Palladium-based catalysts are the most widely employed for C-H functionalization reactions.[2][3] However, rhodium, ruthenium, and copper catalysts have also demonstrated efficacy in the ortho-functionalization of phenols.[4][5][6][7] The choice of catalyst is highly dependent on the specific C-C bond being formed (e.g., arylation, alkylation, alkenylation) and the nature of the coupling partner.

Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to troubleshoot common issues encountered during the optimization of C-C bond formation in ortho-pyrrolidinyl phenols.

Problem 1: Low or No Product Yield

Q: My reaction is showing low conversion to the desired ortho-functionalized product. What are the likely causes and how can I improve the yield?

A: Low yield is a common issue that can stem from several factors. The following flowchart outlines a systematic approach to troubleshooting this problem.

G start Low Yield Observed catalyst 1. Catalyst Activity & Loading start->catalyst ligand 2. Ligand Choice catalyst->ligand If catalyst is active base 3. Base Selection ligand->base If ligand is appropriate solvent 4. Solvent Effects base->solvent If base is suitable temp 5. Reaction Temperature solvent->temp If solvent is optimized coupling_partner 6. Coupling Partner Reactivity temp->coupling_partner If temperature is optimal end Improved Yield coupling_partner->end G start Poor Regioselectivity directing_group 1. Harnessing the Directing Groups start->directing_group steric_hindrance 2. Steric Control directing_group->steric_hindrance If competition persists catalyst_ligand 3. Catalyst and Ligand Effects steric_hindrance->catalyst_ligand If sterics are insufficient end Improved Ortho-Selectivity catalyst_ligand->end

Troubleshooting Flowchart for Poor Regioselectivity

1. Harnessing the Directing Groups:

  • Potential Cause: There is a conflict between the directing effects of the phenolic hydroxyl group and the pyrrolidinyl nitrogen.

  • Troubleshooting Steps:

    • Protect the Phenolic Hydroxyl Group: Temporarily protecting the hydroxyl group with a bulky protecting group (e.g., triisopropylsilyl (TIPS)) can block its directing effect, allowing the pyrrolidinyl group to solely direct the functionalization. The protecting group can be removed in a subsequent step.

    • Protonate the Pyrrolidinyl Nitrogen: Adding a mild acid can protonate the pyrrolidinyl nitrogen, diminishing its ability to coordinate with the metal catalyst and allowing the hydroxyl group to be the dominant directing group. [8] 2. Steric Control:

  • Potential Cause: The electronic preferences of the reaction may favor para-substitution.

  • Troubleshooting Steps:

    • Use Bulky Ligands: Employing sterically demanding ligands on the metal catalyst can disfavor approach to the less hindered para-position, thereby promoting ortho-functionalization.

    • Bulky Coupling Partners: Using a sterically hindered coupling partner can also enhance ortho-selectivity due to steric repulsion at the para-position.

3. Catalyst and Ligand Effects:

  • Potential Cause: The choice of metal and ligand can influence the preferred coordination geometry and, consequently, the regioselectivity.

  • Troubleshooting Steps:

    • Experiment with Different Metals: Rhodium and ruthenium catalysts have shown a strong preference for ortho-alkylation and arylation of phenols. [5][6] * Bidentate Ligands: The use of bidentate ligands can create a more defined and rigid coordination sphere around the metal, which can enhance regioselectivity.

Problem 3: Significant O-Functionalization Side Product

Q: I am observing a significant amount of O-arylation or O-alkylation. How can I suppress this side reaction?

A: O-functionalization is a common competing reaction pathway in phenol chemistry. Here are some strategies to favor C-C bond formation.

1. Choice of Base:

  • Potential Cause: Strong bases can deprotonate the phenol, forming a phenoxide which is a highly reactive nucleophile for O-functionalization.

  • Troubleshooting Steps:

    • Use a Weaker Base: Switch to a milder base such as K₃PO₄ or an organic base.

    • Carbonate Bases: Carbonate bases like K₂CO₃ or Cs₂CO₃ are often a good choice as they are typically strong enough to facilitate C-H activation but not so strong as to promote excessive O-functionalization.

2. Reaction Temperature:

  • Potential Cause: Higher temperatures can sometimes favor O-functionalization.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Try running the reaction at a lower temperature for a longer period.

3. Catalyst and Ligand System:

  • Potential Cause: The catalyst system may be promoting nucleophilic attack by the phenoxide.

  • Troubleshooting Steps:

    • Ligand Modification: The electronic properties of the ligand can influence the electrophilicity of the metal center. Experiment with different ligands to find one that disfavors O-functionalization.

Experimental Protocols

Below are representative, generalized protocols for ortho-arylation and ortho-alkylation of a generic ortho-pyrrolidinyl phenol. These should be considered as starting points for optimization.

Protocol 1: Palladium-Catalyzed Ortho-Arylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add ortho-pyrrolidinyl phenol (1.0 equiv), aryl halide (1.2 equiv), and base (2.0 equiv) to an oven-dried reaction vessel. B 2. Evacuate and backfill with inert gas (e.g., Argon) 3x. A->B C 3. Add Pd catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., XPhos, 4 mol%). B->C D 4. Add anhydrous solvent (e.g., dioxane) via syringe. C->D E 5. Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. D->E F 6. Monitor reaction by TLC or GC/LC-MS. E->F G 7. Upon completion, cool to room temperature. F->G H 8. Dilute with an organic solvent (e.g., EtOAc) and filter. G->H I 9. Wash with water and brine, dry over Na₂SO₄. H->I J 10. Concentrate and purify by column chromatography. I->J

Generalized Workflow for Ortho-Arylation

Table 1: Starting Conditions for Ortho-Arylation Optimization

ParameterRecommended Starting ConditionRange for Optimization
Substrate ortho-pyrrolidinyl phenol-
Coupling Partner Aryl iodide or bromideAryl triflate, Aryl chloride
Catalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃, PdCl₂(PPh₃)₂ (1-5 mol%)
Ligand XPhos (4 mol%)SPhos, RuPhos, P(t-Bu)₃ (2-10 mol%)
Base K₂CO₃ (2.0 equiv)Cs₂CO₃, K₃PO₄ (1.5-3.0 equiv)
Solvent Dioxane (0.1 M)Toluene, DMF, NMP (0.05-0.5 M)
Temperature 100 °C80-140 °C
Time 12-24 hMonitored by TLC/GC/LC-MS
Protocol 2: Ruthenium-Catalyzed Ortho-Alkylation with an Olefin

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add ortho-pyrrolidinyl phenol (1.0 equiv) and Ru catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%) to an oven-dried reaction vessel. B 2. Add co-catalyst/additive (e.g., AgSbF₆, 10 mol%). A->B C 3. Evacuate and backfill with inert gas (e.g., Argon) 3x. B->C D 4. Add anhydrous solvent (e.g., DCE) via syringe. C->D E 5. Add olefin (1.5 equiv) via syringe. D->E F 6. Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring. E->F G 7. Monitor reaction by TLC or GC/LC-MS. F->G H 8. Upon completion, cool to room temperature. G->H I 9. Filter through a pad of celite, washing with organic solvent. H->I J 10. Concentrate and purify by column chromatography. I->J

Generalized Workflow for Ortho-Alkylation

Table 2: Starting Conditions for Ortho-Alkylation Optimization

ParameterRecommended Starting ConditionRange for Optimization
Substrate ortho-pyrrolidinyl phenol-
Coupling Partner Electron-deficient olefin (e.g., acrylate)Styrenes, vinyl silanes
Catalyst [Ru(p-cymene)Cl₂]₂ (2.5 mol%)[RhCp*Cl₂]₂ (1-5 mol%)
Additive AgSbF₆ (10 mol%)Cu(OAc)₂ (as an oxidant if needed)
Base Often not required, or a weak baseK₂CO₃, NaOAc
Solvent 1,2-Dichloroethane (DCE) (0.2 M)t-BuOH, Dioxane (0.1-1.0 M)
Temperature 80 °C60-120 °C
Time 12-24 hMonitored by TLC/GC/LC-MS

Mechanistic Considerations

A general understanding of the catalytic cycle can aid in troubleshooting. For a palladium-catalyzed ortho-arylation, a plausible mechanism is as follows:

G A Pd(0)Ln B Oxidative Addition (Ar-X) A->B C Pd(II)(Ar)(X)Ln B->C D C-H Activation (ortho-pyrrolidinyl phenol) C->D E Palladacycle Intermediate D->E -HX F Reductive Elimination E->F F->A Regenerates Catalyst G ortho-Aryl-pyrrolidinyl phenol F->G H Base H->D

Simplified Catalytic Cycle for Ortho-Arylation

This cycle highlights the key steps where issues can arise:

  • Oxidative Addition: The reactivity of the aryl halide (Ar-X) is crucial.

  • C-H Activation: This is often the rate-limiting step and is influenced by the base and the directing group.

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the active catalyst. Ligand choice is critical here.

By systematically addressing the potential points of failure in the catalytic cycle, you can effectively optimize your reaction for the desired ortho-functionalized pyrrolidinyl phenol product.

References

  • Transition-metal-catalyzed ortho-selective C−H functionalization reactions of free phenols. (URL not available)
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(9), 3085–3092. [Link]

  • Ortho‐selective C−H functionalization of phenols using the...
  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]

  • Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. PMC. [Link]

  • Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. (2021). Chemical Science. [Link]

  • Advances in the development of catalytic tethering directing groups for C–H functionalization reactions. (2016). Chemical Science. [Link]

  • The meta-Selective C-H Functionalization of Phenol Derivatives Using a Nitrile-Based Directing Group. PubMed. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry–A European Journal, 18(32), 9758-9769. [Link]

  • Catalytic intermolecular ortho-arylation of phenols. PubMed. [Link]

  • Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses. [Link]

  • Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Organic Chemistry Portal. [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. PMC. [Link]

  • Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science. [Link]

  • Dearomatization‐Rearomatization Strategy for ortho‐Selective Alkylation of Phenols with Primary Alcohols. ResearchGate. [Link]

  • A Simple and Versatile Amide Directing Group for C–H Functionalizations. PMC. [Link]

  • Catalytic C-H Activation. Chemistry Letters. [Link]

  • Pyridylidene ligand facilitates gold-catalyzed oxidative C–H arylation of heterocycles. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. PubMed Central. [Link]

  • Ortho-alkylation of phenols.
  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI. [Link]

  • Oxidizing and transient directing groups in C-H activation. YouTube. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC. [Link]

Sources

Optimization

Troubleshooting low solubility of 4-Fluoro-2-(pyrrolidin-2-yl)phenol HCl salt

Topic: 4-Fluoro-2-(pyrrolidin-2-yl)phenol HCl Salt Executive Summary The hydrochloride salt of 4-Fluoro-2-(pyrrolidin-2-yl)phenol presents a unique solubility challenge due to the specific ortho-substitution pattern of t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Fluoro-2-(pyrrolidin-2-yl)phenol HCl Salt

Executive Summary

The hydrochloride salt of 4-Fluoro-2-(pyrrolidin-2-yl)phenol presents a unique solubility challenge due to the specific ortho-substitution pattern of the pyrrolidine ring relative to the phenolic hydroxyl group. While the HCl salt form is designed for water solubility, users frequently report precipitation in physiological buffers (PBS) or cell culture media.

This guide addresses the three primary failure modes: The Common Ion Effect , The "Ortho-Effect" (Intramolecular Hydrogen Bonding) , and pH-Zwitterion Traps .

Part 1: Diagnostic Troubleshooting (Interactive Guide)

Before altering your formulation, identify the root cause of the precipitation using this decision matrix.

Troubleshooting Start START: Precipitation Observed Solvent What is the solvent? Start->Solvent Water Pure Water (DI/MilliQ) Solvent->Water Buffer PBS / Saline / Media Solvent->Buffer CheckpH Check pH of solution Water->CheckpH Conc Target Concentration? Buffer->Conc Acidic pH < 6.0 CheckpH->Acidic Clear Neutral pH > 6.5 CheckpH->Neutral Cloudy Polymorph Issue: Stable Polymorph Action: Heat to 40°C or sonicate Acidic->Polymorph FreeBase Issue: Free Base Conversion Action: Add 1 eq. HCl Neutral->FreeBase HighConc > 5 mg/mL Conc->HighConc LowConc < 1 mg/mL Conc->LowConc CommonIon Issue: Common Ion Effect Action: Switch to Gluconate/Acetate buffer or reduce NaCl HighConc->CommonIon OrthoEffect Issue: Intramolecular H-Bond Action: Add 5-10% Cyclodextrin or DMSO LowConc->OrthoEffect

Figure 1: Decision tree for isolating the mechanism of precipitation based on solvent conditions and concentration.

Part 2: Technical Deep Dive & FAQs
Q1: Why does the salt dissolve in water but crash out immediately in PBS?

Diagnosis: The Common Ion Effect. Mechanism: Your compound is an HCl salt (


). It dissociates into the drug cation and a chloride anion.
  • In Water: The only source of

    
     is the drug itself. The solubility product (
    
    
    
    ) is not exceeded.
  • In PBS (Phosphate Buffered Saline): PBS contains ~137 mM NaCl. This introduces a massive excess of chloride ions. According to Le Chatelier’s principle, this excess drives the equilibrium back toward the solid salt form to satisfy the

    
     constant [1, 2].[1]
    


When


 is artificially high (from PBS), 

must decrease to maintain the constant, resulting in precipitation.

Solution:

  • Switch Buffers: Use a buffer system without chloride, such as Phosphate Buffer (PB) (no saline) or Tris-Acetate .

  • Salt Swap: If saline is required for tonicity, use Sodium Gluconate instead of Sodium Chloride.

Q2: I see "oiling out" or sticky precipitates at pH 7. Is this normal?

Diagnosis: The "Ortho-Effect" (Intramolecular Hydrogen Bonding). Mechanism: The 2-position (ortho) substitution is critical. In the free-base or zwitterionic form, the pyrrolidine nitrogen and the phenolic oxygen are spatially adjacent.

  • Instead of bonding with water (solvation), the amine and phenol form a 6-membered intramolecular hydrogen bond .

  • This "hides" the polar groups from the solvent, making the molecule significantly more lipophilic (greasy) than predicted. This often leads to the formation of an oil or gum rather than a crystalline solid [3].

Solution:

  • Disrupt the Bond: Use a cosolvent that competes for hydrogen bonding. 5-10% HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) is highly effective here as it encapsulates the lipophilic "locked" portion of the molecule.

Q3: What is the pH-Solubility window for this molecule?

Data: Based on the chemotype (Fluorinated Phenol-Amine):

  • Phenol pKa: ~9.5 (lowered by Fluorine).

  • Pyrrolidine pKa: ~10.5.

pH ZoneSpecies DominanceSolubility Status
pH 1 - 5 Cationic (

,

)
High (Ideal for stock solutions)
pH 6 - 8 Cationic/Neutral MixRisk Zone (Precipitation in high salt)
pH 9 - 11 Zwitterionic (

,

)
Lowest (Isoelectric precipitation likely)
pH > 12 Anionic (

,

)
Moderate (Soluble as phenolate salt)
Part 3: Recommended Protocols
Protocol A: Preparation of a Stable Stock Solution (20 mM)

Do not dissolve directly in PBS.

  • Weighing: Weigh the HCl salt into a glass vial.

  • Primary Solvent: Dissolve in DMSO (Dimethyl sulfoxide) to 100x the final desired concentration.

    • Why? DMSO disrupts the intramolecular hydrogen bonds and prevents the common ion effect during the initial dissolution.

  • Dilution: Slowly add the DMSO stock to your buffer while vortexing.

    • Limit: Keep final DMSO concentration < 0.5% for cell assays.

Protocol B: Chloride-Free Buffer Formulation (for Animal Studies)

Use this if DMSO is not permitted.

  • Vehicle: 5% Dextrose in Water (D5W) or 10 mM Acetate Buffer (pH 5.5).

  • Method:

    • Dissolve drug in pure water first.

    • Adjust pH to 5.5 using 0.1 N NaOH (carefully) or HCl.

    • Add Dextrose for tonicity.

    • Note: Avoid NaCl entirely.

Part 4: Visualizing the "Ortho-Effect"

The following diagram illustrates why the specific 2-position substitution causes unique solubility issues compared to para-substituted isomers.

OrthoEffect cluster_0 Solvated State (High Solubility) cluster_1 Locked State (Precipitation) Water1 H2O Water2 H2O DrugOpen Drug (Open Conf.) -OH ... H2O -NH ... H2O DrugOpen->Water1 H-Bond DrugOpen->Water2 H-Bond Condition Neutral pH / Low Dielectric DrugOpen->Condition DrugClosed Drug (Closed Conf.) Intramolecular H-Bond (N-H ... O) Precip Aggregates / Oil DrugClosed->Precip Hydrophobic Stacking Condition->DrugClosed Equilibrium Shift

Figure 2: Mechanism of intramolecular hydrogen bonding ("Ortho-Effect") reducing water interaction.

References
  • CK-12 Foundation. (2025). Common Ion Effect on Solubility of Ionic Salts. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 4-(pyrrolidin-2-yl)phenol.[3] Retrieved from [Link]

  • World Health Organization. (2024). Annex 4: General guidance on solubility studies. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-Fluoro-2-(pyrrolidin-2-yl)phenol HCl before handling.

Sources

Troubleshooting

Minimizing defluorination side reactions in phenol synthesis

Topic: Minimizing Defluorination Side Reactions Status: Active | Ticket ID: F-OH-SYNTH-001 Lead Scientist: Senior Application Specialist Executive Summary & Core Challenge The Paradox of Fluorine: In phenol synthesis, fl...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Defluorination Side Reactions

Status: Active | Ticket ID: F-OH-SYNTH-001 Lead Scientist: Senior Application Specialist

Executive Summary & Core Challenge

The Paradox of Fluorine: In phenol synthesis, fluorine substituents present a unique challenge. While the C-F bond is thermodynamically strong (approx. 105-115 kcal/mol), it renders the aromatic ring highly susceptible to nucleophilic attack (


) due to its high electronegativity. Furthermore, in transition metal catalysis (Pd/Cu), fluorinated substrates are prone to reductive defluorination  or protodeboronation  (in the case of boronic acids), leading to the loss of the bioisostere.

This guide provides three validated workflows to install the hydroxyl (-OH) group while strictly retaining fluorine substituents.

Decision Matrix: Method Selection

Before proceeding, select the workflow based on your starting material and substrate electronics.

MethodSelection Start Start: Choose Substrate Halide Aryl Halide (Cl, Br, I) Start->Halide Boronic Aryl Boronic Acid Start->Boronic ElecPoor Electron Deficient Ring? Halide->ElecPoor OrthoF Ortho-Fluorine Present? Boronic->OrthoF YesSNAr Risk: Unwanted SNAr of F ElecPoor->YesSNAr Yes (e.g., 2,4-difluoro) NoSNAr Standard Pd-Catalysis ElecPoor->NoSNAr No Method1 Method 1: Pd-Catalysis with OH- Surrogates (Benzaldoxime) YesSNAr->Method1 NoSNAr->Method1 Best for F-retention YesProto High Risk: Protodeboronation OrthoF->YesProto Yes Method2 Method 2: Modified Chan-Lam (CuF2 promoter) OrthoF->Method2 No YesProto->Method2 Alternative Method3 Method 3: Photoredox (Mild Oxidation) YesProto->Method3

Figure 1: Decision tree for selecting the optimal hydroxylation pathway based on substrate vulnerability.

Workflow Module A: Palladium-Catalyzed Hydroxylation

Target: Aryl Halides (Cl, Br, I) containing Fluorine. Primary Failure Mode:


 of Fluorine by strong hydroxide bases (KOH/CsOH).
The Solution: Hydroxide Surrogates

Direct use of KOH or CsOH at high temperatures (


80°C) often displaces fluorine, especially in ortho or para positions. To prevent this, we utilize benzaldoxime  as a nucleophilic hydroxide surrogate. It attacks the Pd-center faster than it attacks the aromatic ring, and the resulting intermediate is hydrolyzed under mild conditions.
Mechanism of Action
  • Oxidative Addition: Pd(0) inserts into Ar-X (Not Ar-F).

  • Ligand Exchange: Benzaldoxime displaces the halide on Pd.

  • Reductive Elimination: Forms the O-aryl oxime ether.

  • Hydrolysis: Acidic workup releases the phenol.

PdMechanism Step1 1. Oxidative Addition (Ar-X + Pd(0)) Step2 2. Ligand Exchange (Benzaldoxime enters) Step1->Step2 SideReaction SIDE REACTION: Direct SNAr of F by OH- Step1->SideReaction If Strong Base Used Step3 3. Reductive Elimination (Forms Ar-O-N=CPh) Step2->Step3 Step4 4. Hydrolysis (Releases Ar-OH) Step3->Step4

Figure 2: The benzaldoxime surrogate pathway bypasses the direct interaction of hard nucleophiles with the fluorinated ring.

Protocol A: The Fier-Maloney Method (Merck)

Reference: Fier, P. S., & Maloney, K. M. (2017)

ReagentEquivalentsRole
Aryl Halide 1.0 equivSubstrate
Benzaldoxime 1.2 equivHydroxide Surrogate
Pd(OAc)₂ 2 mol%Pre-catalyst
tBuBrettPhos 3 mol%Ligand (Crucial for steric bulk)
Cs₂CO₃ 1.5 equivMild Base (Too bulky for SNAr)
Toluene 0.5 MSolvent

Step-by-Step:

  • Charge: Add Pd(OAc)₂, tBuBrettPhos, Cs₂CO₃, and aryl halide to a vial.

  • Inert: Purge with N₂ or Ar (3 cycles).

  • Solvent: Add degassed Toluene and Benzaldoxime via syringe.

  • Heat: Stir at 80°C for 4–12 hours.

    • Checkpoint: Monitor conversion by HPLC. Look for the intermediate oxime ether (usually more non-polar than product).

  • Hydrolysis: Cool to RT. Add MeOH (equal volume) and 2M HCl (3 equiv). Stir at RT for 1 hour.

  • Workup: Neutralize with NaHCO₃, extract with EtOAc.

Why this works: tBuBrettPhos creates a "pocket" around the Pd center that favors reductive elimination of the large oxime over the small fluoride, while Cs₂CO₃ is not basic enough to trigger


 on the fluorinated ring.

Workflow Module B: Copper-Mediated (Chan-Lam)

Target: Fluorinated Aryl Boronic Acids. Primary Failure Mode: Protodeboronation. Context: Fluorine atoms on the ring (especially ortho) destabilize the C-B bond, causing the boron to fall off and be replaced by Hydrogen before the alcohol can attach.

The Solution: CuF₂ Promoter

Surprisingly, using Copper(II) Fluoride (CuF₂) instead of the traditional Copper(II) Acetate can increase yields for electron-deficient/fluorinated systems. Fluoride ions facilitate the transmetallation step without requiring strong bases that promote deboronation.

Protocol B: Modified Chan-Lam

Reference: Quach, T. D., & Batey, R. A. (2003)[1]

ReagentEquivalentsRole
Aryl Boronic Acid 1.5 equivSubstrate (Excess needed)
CuF₂ 1.0 equivOxidant/Promoter
Pyridine 2.0 equivLigand/Base
H₂O 5-10 equivHydroxyl Source
CH₂Cl₂ 0.2 MSolvent

Step-by-Step:

  • Mix: Combine Aryl Boronic Acid and CuF₂ in a flask.

  • Solvent: Add CH₂Cl₂ (DCM).

  • Activate: Add Pyridine and Water.

  • Atmosphere: Open to air (balloon of O₂ is better for speed, but air works).

  • Stir: Vigorously at Room Temperature for 12–24 hours.

    • Note: Do not heat. Heat accelerates protodeboronation exponentially.

  • Quench: Filter through a pad of silica or Celite to remove Copper salts.

Troubleshooting & FAQs

Q1: Why is my ortho-fluorine disappearing?

A: This is likely the "Ortho-Fluorine Effect."

  • Chelation: The fluorine atom can coordinate to the metal (Pd or Cu), bringing the metal closer to the C-F bond, facilitating oxidative addition into the C-F bond (unwanted).

  • Inductive Effect: The electron-withdrawing nature of ortho-F makes the C-B bond (in boronic acids) highly polarized and susceptible to hydrolysis (protodeboronation). Fix: Switch to Protocol A (Pd + Surrogate). The steric bulk of tBuBrettPhos prevents the metal from getting close enough to the ortho-fluorine to activate it.

Q2: Can I use water as the solvent to be "Green"?

A: For fluorinated substrates, No. Water at high temperatures acts as a nucleophile. In electron-deficient fluorinated rings (e.g., 3,4,5-trifluorophenyl), hot water can displace a fluorine atom (


).
Fix:  Use the Toluene/Benzaldoxime system (Protocol A). Water is only introduced after the reaction is cooled to room temperature for the hydrolysis step.
Q3: I see a "biaryl ether" side product. What is this?

A: This occurs when the newly formed phenol product reacts with the starting aryl halide. Mechanism: Phenol is more acidic than the starting reagents; it deprotonates and competes with the hydroxide source. Fix: This is why Benzaldoxime is superior. The intermediate oxime ether is neutral and cannot react with more aryl halide. It only becomes a phenol during the acidic workup, after the catalyst is inactive.

References

  • Fier, P. S., & Maloney, K. M. (2017).[2] Synthesis of Complex Phenols Enabled by a Rationally Designed Hydroxide Surrogate. Angewandte Chemie International Edition, 56(16), 4478–4482.[2]

  • Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans.[3] Journal of the American Chemical Society, 128(33), 10694–10695.

  • Quach, T. D., & Batey, R. A. (2003).[1] Ligand- and Base-Free Copper(II)-Catalyzed C-N Bond Formation: Cross-Coupling Reactions of Organoboron Compounds with Aliphatic Amines and Anilines. Organic Letters, 5(23), 4397–4400. (Note: Describes the Cu-mediated mechanism relevant to Chan-Lam modifications).

  • Song, Z.-Q., & Wang, D.-H. (2020).[4] Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid.[4] Organic Letters, 22(21), 8470–8474.

Sources

Optimization

Overcoming steric hindrance in ortho-substitution of 4-fluorophenols

Technical Support Ticket: #4F-ORTHO-001 Subject: Overcoming Steric & Electronic Barriers in Ortho-Substitution of 4-Fluorophenols Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #4F-ORTHO-001 Subject: Overcoming Steric & Electronic Barriers in Ortho-Substitution of 4-Fluorophenols Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "4-Fluoro" Paradox

Welcome to the Advanced Synthesis Support Center. You are likely here because standard Friedel-Crafts protocols on 4-fluorophenol are failing to yield clean ortho-substituted products, particularly with bulky electrophiles (e.g., tert-butyl, adamantyl groups).

The Core Challenge: While the hydroxyl group (-OH) is a strong ortho/para activator, the fluorine atom at the 4-position creates a unique electronic and steric environment.

  • Electronic Fight: The 4-fluoro substituent blocks the para position, forcing substitution to the ortho (2-position) or meta (3-position). While the -OH group electronically favors the ortho position, the inductive withdrawal (-I) from the fluorine can reduce overall nucleophilicity.

  • Steric Wall: Introducing bulky groups at the ortho position creates significant strain (A-value clashes) with the hydroxyl proton or protecting groups.

This guide provides three validated workflows to overcome these barriers, ranging from "The Sledgehammer" (DoM) to "The Scalpel" (C-H Activation).

Diagnostic Matrix: Select Your Workflow

Before proceeding, identify your specific constraint using the decision tree below.

DecisionMatrix start START: What is your primary constraint? q1 Is the electrophile bulky (e.g., t-Butyl, secondary alkyl)? start->q1 q2 Can you tolerate strong bases (n-BuLi)? q1->q2 Yes (Steric Clash) sol3 WORKFLOW C: Re(I) or Acid Catalysis (Specific Substrates only) q1->sol3 No (Linear alkyls) sol1 WORKFLOW A: Directed Ortho Metalation (DoM) (High Reliability, Extra Steps) q2->sol1 Yes sol2 WORKFLOW B: Rh(III) Catalyzed C-H Activation (Atom Economy, Expensive Catalyst) q2->sol2 No (Sensitive FGs)

Figure 1: Workflow Selection Matrix based on electrophile sterics and functional group tolerance.

Workflow A: Directed Ortho Metalation (DoM)

The "Sledgehammer" Approach

This is the most reliable method for forcing bulky groups into the ortho position. It relies on the Complex Induced Proximity Effect (CIPE) , where a lithium base coordinates to a Directing Metalation Group (DMG), deprotonating the nearest hydrogen regardless of steric comfort.

Protocol 1: MOM-Protected DoM

Pre-requisite: 4-fluorophenol must be protected as a Methoxymethyl (MOM) ether. Free phenols will quench the base.

Reagents:

  • Substrate: 1-(methoxymethoxy)-4-fluorobenzene

  • Base: n-Butyllithium (n-BuLi) or sec-BuLi (1.1 equiv)

  • Solvent: Anhydrous THF (critical for de-aggregation)

  • Electrophile: Alkyl halide, aldehyde, or ketone.

Step-by-Step:

  • Cryogenic Setup: Cool THF solution of substrate to -78 °C under Argon.

  • Lithiation: Add n-BuLi dropwise. Stir for 1 hour. The Oxygen of the MOM group coordinates Li, directing it to the ortho proton.

  • The Trap: Add the electrophile (dissolved in THF) slowly.

  • Warm Up: Allow to warm to RT over 4 hours.

  • Deprotection: Cleave MOM with dilute HCl/MeOH.

Troubleshooting DoM
SymptomRoot CauseCorrective Action
Low Yield (<30%) Moisture killed the lithiated species.Flame-dry glassware; ensure THF is distilled from Na/Benzophenone.
Regio-scrambling Temperature too high during lithiation.Maintain -78 °C strictly during n-BuLi addition.
Starting Material Recovery Poor coordination (CIPE failure).Add TMEDA (1.1 equiv) to break up Li-aggregates and increase basicity.

Workflow B: Rh(III)-Catalyzed C-H Activation

The "Scalpel" Approach

When you cannot use strong bases, or need to install complex alkenes, Transition Metal Catalysis is superior. Rhodium(III) uses the hydroxyl group (often as a carbamate or phosphate) to direct insertion into the C-H bond.

Mechanism Insight: The steric hindrance is overcome because the reaction proceeds via a five-membered metallacycle intermediate . The metal forces the reactants together in a pre-organized sphere, bypassing the entropic penalty of bimolecular collisions.

RhCycle sub Substrate (Phenol-DG) act C-H Activation (Rhodacycle) sub->act Cp*Rh(III) ins Alkene Insertion act->ins Steric Relief prod Ortho-Alkylated Product ins->prod Reductive Elim. prod->sub Catalyst Turnover

Figure 2: Simplified catalytic cycle for Rh(III) ortho-alkylation. The Rhodacycle intermediate locks the geometry.

Protocol 2: Rh(III) Oxidative Coupling

Reagents:

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Oxidant: AgOAc (2 equiv) - Required to regenerate Rh(III)

  • Directing Group: N-phenoxyacetamide (convert phenol to this first).

Key Advantage: This method tolerates the 4-fluoro group perfectly and prevents over-alkylation (mono-selectivity is high due to increased sterics after the first addition).

Workflow C: Rhenium-Catalyzed Mono-Alkylation

The "Green" Alternative

For strictly alkylating with unactivated alkenes (e.g., 1-octene), Kuninobu and Takai’s Rhenium system is highly effective for 4-fluorophenols.

Protocol:

  • Catalyst: Re₂(CO)₁₀ (2.5 mol%)[1]

  • Conditions: 160 °C, neat or in mesitylene.

  • Mechanism: The Re catalyst activates the C-H bond via oxidative addition, facilitated by the phenolic OH acting as a ligand.

  • Note: This requires high heat but avoids silver salts and expensive ligands.

FAQ: Addressing Common Failures

Q: Why is my 4-fluorophenol yielding the meta-product? A: If you are using standard Friedel-Crafts (AlCl₃), the reaction is thermodynamically controlled. While OH directs ortho, the steric bulk of your electrophile + the "sandwiched" nature of the position might push the reaction to the meta position (3-position) to relieve strain. Switch to Workflow A (DoM) to force kinetic control.

Q: Can I use the "F-Trick" I read about? A: Yes. In oxidative arylation (using hypervalent iodine), the position of the fluorine can dictate regioselectivity.[2][3] For 4-fluorophenol, the para position is blocked, and the fluorine's inductive effect makes the ortho position (relative to OH) the most nucleophilic site for radical-cation type couplings. This is specific to quinone synthesis and not general alkylation [1].

Q: I can't protect the phenol. What now? A: Use Workflow C (Rhenium) or specific Boronic Acid Catalysis . These methods utilize the free -OH group as a handle to direct the catalyst, turning the "liability" (acidic proton) into an "asset" (directing anchor).

References

  • Regioselective Oxidative Arylation of Fluorophenols. Source: Angewandte Chemie International Edition, 2019.[2] Context: Describes the "F-trick" where fluorine substitution patterns control oxidative coupling regioselectivity. URL:[Link][2]

  • Rhenium-Catalyzed ortho-Alkylation of Phenols. Source: Organic Syntheses, 2017, 94, 280-291.[1] Context: Detailed protocol for mono-alkylation of phenols using Re2(CO)10, tolerating fluoro-substituents. URL:[Link][1]

  • Directed ortho metalation.[4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Source: Chemical Reviews, 1990, 90, 879. Context: The foundational review by Snieckus on using DoM to overcome steric and electronic barriers. URL:[Link]

  • Rhodium(III)-Catalyzed C–H Olefination for the Synthesis of ortho-Alkenyl Phenols. Source: Organic Letters, 2013. Context: Demonstrates the use of oxidizing directing groups to achieve ortho-selectivity in sterically demanding environments. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Bioavailability Optimization for 4-Fluoro-2-(pyrrolidin-2-yl)phenol Derivatives

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Scope: ADME Optimization, Formulation Strategy, and Structural Modification. Introduction: The "Chameleon" Scaffold Welcome to the techni...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Scope: ADME Optimization, Formulation Strategy, and Structural Modification.

Introduction: The "Chameleon" Scaffold

Welcome to the technical guide for the 4-Fluoro-2-(pyrrolidin-2-yl)phenol scaffold. As a researcher working with this pharmacophore, you are likely encountering a specific set of bioavailability challenges inherent to amphoteric phenol-amines .

This molecule is not just a static structure; it is a "molecular chameleon." Its bioavailability (


) is governed by a delicate balance between its zwitterionic nature  (affecting solubility) and its ability to form an intramolecular hydrogen bond (IMHB)  (affecting permeability).

This guide is structured as a troubleshooting workflow to address the three primary failure points: Dissolution , Permeability , and Metabolic Stability .

Module 1: Solubility & Dissolution Issues

User Report: "My compound dissolves in 0.1N HCl but precipitates immediately upon adjusting to pH 7.4. What is happening?"

Root Cause Analysis: The Zwitterionic Lattice

Your molecule contains a basic pyrrolidine (


) and an acidic phenol (

, lowered by the 4-Fluoro substituent). At physiological pH (7.4), both groups are ionized (Phenolate

/ Ammonium

), forming a zwitterion .
  • The Problem: Zwitterions often possess high crystal lattice energy due to strong electrostatic interactions, leading to minimum solubility at the isoelectric point (pI).

  • The Trap: Standard neutral buffers mimic the pI, causing the compound to "crash out."

Troubleshooting Protocol: Salt Selection & pH Control
ParameterRecommendationMechanism
Salt Form Tartrate or Succinate Counter-ions that disrupt the crystal lattice more effectively than Cl- for this specific scaffold.
Formulation pH < 5.5 or > 9.5 Maintain the molecule in a mono-ionic state (Cationic at low pH, Anionic at high pH) to maximize repulsion and solubility.
Excipient HP-

-CD
(Hydroxypropyl-beta-cyclodextrin)
Encapsulates the lipophilic phenyl ring, preventing zwitterionic stacking.
Workflow: Solubility Optimization

Solubility_Workflow Start Issue: Precipitation at pH 7.4 Check_pKa Calculate pKa Gap (Phenol vs Amine) Start->Check_pKa Decision Is pKa(base) > pKa(acid)? Check_pKa->Decision Yes Yes (Zwitterion Dominant) Decision->Yes Likely No No (Neutral Dominant) Decision->No Unlikely for this scaffold Action1 Strategy A: Shift pH Target pH < 5.0 (Cationic) Yes->Action1 Action2 Strategy B: Cosolvents Add PEG400 or PG (20-40%) Yes->Action2 Action3 Strategy C: Complexation Use HP-beta-CD (1:2 molar ratio) Yes->Action3 Result Retest Thermodynamic Solubility Action1->Result Action2->Result Action3->Result

Figure 1: Decision tree for addressing zwitterionic insolubility.

Module 2: Permeability & The Intramolecular Hydrogen Bond[1][2][3][4]

User Report: "My Caco-2 permeability (


) is highly variable. Sometimes it's high, sometimes low. Why?"
Root Cause Analysis: The "Open" vs. "Closed" Conformation

This scaffold relies on a "Chameleon Effect" for membrane transport.

  • Closed Conformation (Lipophilic): An intramolecular hydrogen bond (IMHB) forms between the Phenolic -OH and the Pyrrolidine -N. This "hides" the polar groups, effectively increasing lipophilicity and allowing the molecule to diffuse through the lipid bilayer.

  • Open Conformation (Hydrophilic): In water or at low pH (where Nitrogen is protonated

    
    ), the H-bond breaks. The molecule exposes its polar groups, becoming soluble but impermeable.
    

Critical Failure: If your assay buffer is too acidic (pH < 6.0), the Nitrogen protonates, breaking the IMHB and killing permeability.

Optimization Guide: Stabilizing the "Closed" Form
  • Structural Modification: Ensure the 4-Fluoro substituent is maintained. The electron-withdrawing fluorine increases the acidity of the phenol, making it a better Hydrogen Bond Donor (HBD) to the nitrogen, thereby strengthening the IMHB .

  • Assay Validation: When running Caco-2 or PAMPA, ensure the donor compartment pH is

    
     to allow a fraction of the neutral species to exist and form the IMHB.
    
Mechanism Visualization

IMHB_Mechanism cluster_aqueous Aqueous Lumen (pH < 6) cluster_membrane Lipid Bilayer Open OPEN Form (Hydrophilic) N-H+ ... HO-Ar Closed CLOSED Form (Lipophilic) N ... H-O-Ar (IMHB Active) Open->Closed Deprotonation & Folding (pH > pKa-2) Closed->Open Protonation Transport Systemic Circulation Closed->Transport Passive Diffusion

Figure 2: The "Chameleon Effect." Permeability relies on the transition from the Open (soluble) to Closed (permeable) state.

Module 3: Metabolic Stability (The "Phenol Plug")

User Report: "Absorption is good, but oral bioavailability (


) is < 10%. Microsomal stability shows high clearance."
Root Cause Analysis: First-Pass UGT Conjugation

The exposed phenolic hydroxyl group is an aggressive target for UDP-glucuronosyltransferases (UGTs) , specifically UGT1A1 and UGT1A9.

  • Mechanism: The liver rapidly conjugates glucuronic acid to the phenol (Phase II metabolism) before the drug reaches systemic circulation.

  • Secondary Issue: The pyrrolidine ring is susceptible to CYP450 oxidation (alpha-carbon hydroxylation).

Solution: Prodrug Strategies

To bypass UGT conjugation, you must mask the phenol.

Protocol: Carbamate Prodrug Synthesis

Carbamates are often superior to esters for phenols because they are more chemically stable yet enzymatically cleavable by carbylesterases in the plasma.

  • Target: Synthesize the N,N-dimethylcarbamate or Ethyl carbamate derivative of the phenol.

  • Rationale:

    • Masks the Phenol: Prevents UGT recognition.

    • Lipophilicity: Increases LogP, aiding absorption.

    • Activation: Hydrolyzed by plasma esterases after absorption.

Prodrug TypeStability (SGF/SIF)Conversion Rate (Plasma)Recommendation
Simple Ester (Acetate) Low (Chemical Hydrolysis)Very HighAvoid (Too unstable)
Carbamate HighModerate/HighPreferred (Balanced profile)
Phosphate Very HighHigh (Alkaline Phosphatase)Alternative (For IV solubility)

Module 4: FAQ & Quick Reference

Q: Can I use a fluoro-substitution on the pyrrolidine ring to stop metabolism? A: Yes. Adding a fluorine to the 3- or 4-position of the pyrrolidine ring lowers the basicity of the amine (reducing lysosomal trapping) and blocks metabolic "soft spots" (CYP oxidation sites). However, ensure this does not disrupt the geometry required for the IMHB.

Q: Why does the 4-Fluoro group matter? Can I remove it? A: Removing it is risky. The 4-Fluoro group serves two purposes:

  • Metabolic Block: It blocks para-oxidation of the phenyl ring.

  • IMHB Tuning: It lowers the phenol pKa, strengthening the hydrogen bond with the amine, which is critical for permeability (See Module 2).

Q: What is the best formulation for early animal PK? A: Do not use simple suspension (CMC/Tween) if you suspect solubility limits.

  • Recommended Vehicle: 10% DMSO / 10% Cremophor EL / 80% Saline (or PBS pH 5.0).

  • Advanced: If the melting point is high (>150°C), consider a SEDDS (Self-Emulsifying Drug Delivery System) using Capryol 90 and Labrasol to keep the drug solubilized in the gut lumen.

References

  • Prodrug Design of Phenolic Drugs. Current Pharmaceutical Design. (2010). Strategies for masking phenolic groups to overcome first-pass metabolism. [1][2][3][4][5][6][7][8][9][10]

  • Intramolecular Hydrogen Bonding to Improve Membrane Permeability. Journal of Medicinal Chemistry. (2024). Analysis of "nonclassical zwitterions" and the effect of IMHB on lipophilicity and permeability. 11[4][6][10]

  • Regioselective Glucuronidation of Phenolics. PMC. (2014). Detailed mechanisms of UGT interaction with ortho-substituted phenols. 3[1][4][5][6][7][8][10]

  • Physicochemical Properties of Zwitterionic Drugs. ResearchGate. (2020). Solubility profiles and pH-dependent behavior of amphoteric molecules.[11] 5[1][4][6][10]

Sources

Reference Data & Comparative Studies

Validation

19F NMR shift analysis of 4-Fluoro-2-(pyrrolidin-2-yl)phenol

Title: Precision Analytics of Chiral Fluorophenols: A 19F NMR Guide to 4-Fluoro-2-(pyrrolidin-2-yl)phenol Executive Summary 4-Fluoro-2-(pyrrolidin-2-yl)phenol (CAS: 1260846-88-5) is a critical pharmacophore in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Analytics of Chiral Fluorophenols: A 19F NMR Guide to 4-Fluoro-2-(pyrrolidin-2-yl)phenol

Executive Summary

4-Fluoro-2-(pyrrolidin-2-yl)phenol (CAS: 1260846-88-5) is a critical pharmacophore in the synthesis of Trk kinase inhibitors (e.g., Larotrectinib analogs). Its structural complexity—featuring an ionizable phenol, a basic pyrrolidine nitrogen, and a chiral center—presents significant analytical challenges.

Traditional analysis via 1H NMR is often compromised by spectral crowding in the aliphatic region (1.5–3.5 ppm) and broad exchangeable proton signals. HPLC requires method development and reference standards.

This guide establishes 19F NMR spectroscopy as the superior alternative for structural validation, pKa determination, and enantiomeric excess (ee) analysis. By leveraging the high sensitivity (83% of 1H) and wide chemical shift dispersion of the fluorine nucleus, researchers can achieve quantitative resolution of this compound's ionization states and chiral purity in situ.

Part 1: Comparative Analysis – 19F NMR vs. Traditional Methods

The following table objectively compares 19F NMR against standard analytical techniques for this specific scaffold.

FeatureMethod A: 1H NMR Method B: HPLC-UV Method C: 19F NMR (Recommended)
Spectral Clarity Low. Pyrrolidine protons overlap with solvent/impurities. Phenol -OH is often broad/invisible.High. Resolves peaks by retention time.Superior. Single, distinct signal ~ -124 ppm (no background interference).
Chiral Analysis Difficult. Requires chiral derivatization or shift reagents that clutter the spectrum.Slow. Requires chiral columns and expensive mobile phases.Rapid. Direct resolution using Chiral Solvating Agents (CSAs) with distinct

.
pH Sensitivity Complex. Multiple shifts move simultaneously; hard to quantify pKa.None. Buffers fix the state; cannot monitor dynamic equilibrium.High.

of >5 ppm between phenol and phenolate forms allows precise pKa measurement.
Throughput Medium. 5–10 mins per sample.Low. 15–30 mins per sample (equilibration + run).High. <2 mins per sample (no solvent suppression needed).

Part 2: Technical Deep Dive & Mechanism

Chemical Shift Assignment & Structural Diagnostics

The fluorine atom at the C4 position acts as a sensitive electronic probe.

  • Base Shift: In neutral organic solvents (e.g., CDCl3), the signal appears at approximately -124.0 ppm (referenced to CFCl3 at 0 ppm).

  • Substituent Effects: The C1-hydroxyl is a strong electron donor (shielding), while the C2-pyrrolidine is a weak donor (alkyl).

The pH-Dependent "Shift Switch"

The molecule exists in a pH-dependent equilibrium that dramatically alters the 19F chemical shift. This property allows 19F NMR to act as an intrinsic pH sensor for the molecule's environment.

  • Acidic State (pH < 8): The phenol is protonated (neutral), and the pyrrolidine is protonated (cationic). The fluorine signal is relatively deshielded (~ -120 to -124 ppm).

  • Basic State (pH > 10): The phenol deprotonates to a phenolate anion . This significantly increases electron density in the aromatic ring, causing a strong upfield shift (shielding) of the para-fluorine (typically -5 to -8 ppm shift relative to the neutral form).

Chiral Resolution via 19F NMR

Since the pyrrolidine C2 position is chiral, enantiomers can be resolved by adding a Chiral Solvating Agent (CSA) such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral Pd-complex.[1] The diastereomeric complexes formed create distinct magnetic environments for the fluorine, splitting the singlet into two peaks. The integration ratio directly yields the enantiomeric excess (ee).

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for analyzing 4-Fluoro-2-(pyrrolidin-2-yl)phenol, highlighting the specific pathways for purity vs. chirality vs. pKa determination.

AnalysisWorkflow Start Sample: 4-Fluoro-2-(pyrrolidin-2-yl)phenol Goal Define Analytical Goal Start->Goal Path_ID Identity/Purity Goal->Path_ID Path_Chiral Chiral Purity (ee%) Goal->Path_Chiral Path_pKa pKa / Ionization Goal->Path_pKa Exp_Std Run 19F NMR (CDCl3) Target: ~ -124 ppm Path_ID->Exp_Std Exp_CSA Add Chiral Solvating Agent (e.g., Pirkle Alcohol) Path_Chiral->Exp_CSA Exp_Titration pH Titration (D2O/MeOD) Monitor Shift Change Path_pKa->Exp_Titration Result_ID Single Peak = Pure Multiplet = Impure Exp_Std->Result_ID Result_Chiral Split Peak Integration Calc: (A-B)/(A+B) Exp_CSA->Result_Chiral Result_pKa Plot Shift vs pH Inflection = pKa Exp_Titration->Result_pKa

Caption: Analytical workflow for 4-Fluoro-2-(pyrrolidin-2-yl)phenol characterization using 19F NMR.

Part 4: Experimental Protocols

Protocol A: Standard Purity Analysis

Objective: Confirm identity and quantify fluorinated impurities.

  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl3 (or DMSO-d6 if solubility is poor).

  • Internal Standard (Optional): Add 5 µL of

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm) for quantitative integration.
  • Acquisition Parameters:

    • Pulse Sequence: zg (standard 1D) or zgig (inverse gated decoupling to eliminate NOE for integration).

    • Spectral Width (SW): 200 ppm (center at -120 ppm).

    • Relaxation Delay (D1):

      
       5 seconds (Fluorine T1s can be long; ensure full relaxation).
      
    • Scans (NS): 16–64 scans (sufficient due to high sensitivity).

  • Processing: Apply Exponential Multiplication (LB = 0.3–1.0 Hz) before Fourier Transform.

Protocol B: Determination of Enantiomeric Excess (ee)

Objective: Measure the ratio of (R) and (S) enantiomers.

  • Sample Prep: Dissolve 5 mg of compound in 0.6 mL CDCl3 .

  • CSA Addition: Add 2–5 equivalents of a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol).

    • Note: The CSA forms transient diastereomeric complexes via H-bonding with the phenol/pyrrolidine.

  • Acquisition:

    • Run 19F NMR.[1][2][3][4][5][6][7][8][9]

    • Observe the F-signal splitting.[3][4][5][6][9][10][11] If overlap occurs, lower temperature to 273 K or 253 K to slow exchange and sharpen peaks.

  • Calculation: Integrate the two split peaks (

    
     and 
    
    
    
    ).
    
    
Protocol C: pKa Determination (pH Titration)

Objective: Determine the pKa of the phenolic hydroxyl group.

  • Sample Prep: Dissolve 10 mg in a mixture of 90% H2O / 10% D2O.

  • Titration: Adjust pH from 2 to 12 using HCl and NaOH.

  • Measurement:

    • Measure pH using a micro-electrode.

    • Acquire 19F NMR at each pH point.

  • Analysis: Plot Chemical Shift (

    
    ) vs. pH.
    
    • The curve will be sigmoidal. The inflection point corresponds to the pKa.

    • Expectation: A significant upfield shift (shielding) as pH crosses the pKa (~9–10) due to phenolate formation.

References

  • National Institutes of Health (NIH). (2012). 19F Nuclear Magnetic Resonance as a Tool to Investigate Microbial Degradation of Fluorophenols. PubMed Central. Retrieved March 4, 2026, from [Link]

  • Royal Society of Chemistry (RSC). (2015). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst. Retrieved March 4, 2026, from [Link]

  • University of California, Santa Barbara (UCSB). (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved March 4, 2026, from [Link]

Sources

Comparative

Bioactivity comparison: C-linked vs N-linked pyrrolidinyl phenols

Bioactivity Comparison Guide: C-Linked vs. N-Linked Pyrrolidinyl Phenols in Drug Development Executive Summary & Mechanistic Overview Pyrrolidinyl phenols represent a privileged pharmacophore in medicinal chemistry, freq...

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity Comparison Guide: C-Linked vs. N-Linked Pyrrolidinyl Phenols in Drug Development

Executive Summary & Mechanistic Overview

Pyrrolidinyl phenols represent a privileged pharmacophore in medicinal chemistry, frequently serving as the core structural motif in selective estrogen receptor modulators (SERMs), Hsp90 inhibitors, and antileishmanial agents. During lead optimization, a critical structural decision is determining the attachment vector of the pyrrolidine ring to the phenolic core or linker: C-linked (attachment via a pyrrolidine carbon) versus N-linked (attachment via the pyrrolidine nitrogen).

While both linkages can successfully orient the pharmacophore into the target binding pocket, their distinct physicochemical properties, metabolic liabilities, and synthetic tractability dictate their ultimate utility in drug development. This guide objectively compares these two linkage strategies to aid researchers in rational drug design.

Structural & Physicochemical Causality

The choice between C-linkage and N-linkage fundamentally alters the molecule's three-dimensional conformation and electronic properties. As an application scientist, it is crucial to understand the causality behind why one linkage may fail where another succeeds:

  • N-Linked Pyrrolidines: When the nitrogen atom serves as the attachment point, it becomes a tertiary amine. This linkage is synthetically highly tractable, typically achieved via straightforward

    
     alkylation or reductive amination. However, the tertiary amine lacks hydrogen bond donor capacity. Furthermore, exposed tertiary amines are often highly susceptible to cytochrome P450-mediated N-dealkylation, creating potential liabilities in in vivo metabolic stability.
    
  • C-Linked Pyrrolidines: Attachment at the C2 or C3 position of the pyrrolidine ring leaves the nitrogen as a secondary amine (or allows for independent, targeted substitution). The secondary amine can act as a crucial hydrogen bond donor, which often enhances target residence time and binding affinity. Additionally, C-linked derivatives generally exhibit superior metabolic stability by avoiding direct N-dealkylation of the core linker. The primary trade-off is synthetic complexity; constructing C-linked architectures often requires multi-step asymmetric synthesis, ring-closing metathesis, or complex transition-metal-catalyzed cross-couplings.

Comparative Bioactivity Profiles: Evidence from the Literature

To objectively illustrate the bioactivity differences, we examine two distinct therapeutic areas where both linkages were synthesized and evaluated head-to-head.

Case Study A: Hsp90 Inhibitors (Novobiocin Analogues) In the development of C-terminal Hsp90 inhibitors, researchers evaluated both C-linked and N-linked pyrrolidine/piperidine surrogates for the noviose sugar of novobiocin[1]. The C-linked heterocyclic analogues (bearing secondary amines) manifested potent anti-proliferative activities against SKBr3 and MCF-7 breast cancer cell lines[1]. Crucially, the secondary amino analogues exhibited greater inhibitory activity than their corresponding tertiary amine (N-linked) counterparts[1]. The secondary amine in the C-linked pyrrolidine likely forms critical hydrogen bonds within the Hsp90 binding pocket, driving the enhanced efficacy and client protein degradation[1].

Case Study B: Antileishmanial Agents (Clemastine/Tamoxifen Chimeras) During the optimization of clemastine/tamoxifen hybrid molecules targeting Leishmania inositol phosphorylceramide synthase (IPCS), both C-linked and N-linked pyrrolidine analogues were synthesized[2]. Biological evaluation revealed that the C-linked and N-linked derivatives displayed comparable antiparasitic activity[2]. However, because the C-linked analogues required considerable synthetic effort without a proportional gain in potency, the N-linked pyrrolidine group was selected as the optimal, cost-effective vector for further studies[2].

Quantitative Data Summary

Feature / PropertyC-Linked Pyrrolidinyl PhenolsN-Linked Pyrrolidinyl Phenols
Amine Classification Secondary (or substituted Tertiary)Tertiary
H-Bond Donor Capacity Yes (if secondary)No
Synthetic Tractability Low (Requires cross-coupling/asymmetric synthesis)High (Direct alkylation/reductive amination)
Metabolic Stability Generally High (Resistant to N-dealkylation)Moderate to Low (Susceptible to N-dealkylation)
Hsp90 Inhibition Potency Higher (Enhanced by H-bond interactions)Lower
Antileishmanial Potency Comparable to N-linkedComparable to C-linked

Experimental Protocols: Self-Validating Workflows

To objectively compare these linkages in your own pipeline, employ the following self-validating protocol for parallel evaluation.

Protocol: Parallel Bioactivity & Viability Assay (Resazurin-based) Objective: To determine the


 of synthesized C-linked vs N-linked pyrrolidinyl phenols while validating assay integrity.
  • Compound Preparation: Prepare 10 mM stock solutions of the C-linked and N-linked compounds in DMSO. Perform serial dilutions to achieve a concentration range of 0.1 nM to 100 μM. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent toxicity.

  • Cell Seeding: Seed the target cells (e.g., MCF-7 breast cancer cells or Leishmania promastigotes) in 96-well plates at a density of

    
     cells/well in 100 μL of appropriate culture medium. Include cell-free wells (media only) for background subtraction.
    
  • Treatment & Controls (Self-Validation Step): Add the diluted compounds to the wells. Crucially, include a positive control (e.g., standard Novobiocin for Hsp90 or Amphotericin B for Leishmania) to validate assay sensitivity, and a vehicle control (1% DMSO) to establish baseline 100% viability. Incubate for 72 hours under standard conditions.

  • Resazurin Addition: Add 20 μL of Resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for an additional 4-6 hours. The reduction of blue resazurin to pink, fluorescent resorufin is directly proportional to the number of metabolically active, viable cells.

  • Quantification & Analysis: Measure fluorescence (Excitation 560 nm / Emission 590 nm) using a microplate reader. Subtract the cell-free background. Calculate

    
     values using non-linear regression analysis. The expected curve of the positive control self-validates the dynamic range of the assay.
    

Mandatory Visualizations

G A Pyrrolidinyl Phenol (C- or N-linked) B Hsp90 C-Terminal Binding Pocket A->B Binds to C Conformational Arrest of Hsp90 Complex B->C Induces D Client Protein Ubiquitination C->D Triggers E Proteasomal Degradation D->E Leads to

Caption: Hsp90 Inhibition Pathway by Pyrrolidinyl Phenols.

W S1 Design Linkage Strategy (C-linked vs N-linked) S2 Chemical Synthesis & Purification S1->S2 S3 Physicochemical Profiling (pKa, LogP, Stability) S2->S3 S4 In Vitro Bioactivity Assay (Cell Viability / Western Blot) S3->S4 S5 Lead Selection (Efficacy vs Synthetic Effort) S4->S5

Caption: Experimental Workflow for Linkage Evaluation.

References

  • Title: Novobiocin analogues with second-generation noviose surrogates Source: Bioorganic & Medicinal Chemistry Letters, 23(2), 552-557 (PubMed - NIH) URL: [Link]

  • Title: Expanding the arsenal against leishmaniasis: Clemastine/Tamoxifen chimera as potential antileishmanials Source: Durham e-Theses, Durham University URL: [Link]

Sources

Validation

The Hierarchy of Reference Materials: Why Qualification is Critical

An In-Depth Technical Guide to the Qualification and Comparison of Reference Standards for the Analysis of 4-Fluoro-2-(pyrrolidin-2-yl)phenol For researchers, scientists, and drug development professionals, the integrity...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Qualification and Comparison of Reference Standards for the Analysis of 4-Fluoro-2-(pyrrolidin-2-yl)phenol

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standard. 4-Fluoro-2-(pyrrolidin-2-yl)phenol, a compound of interest in medicinal chemistry and pharmaceutical development due to its substituted phenol and chiral pyrrolidine moieties, requires a rigorously characterized reference standard for accurate quantification, impurity profiling, and quality control.

In analytical testing, reference materials are the bedrock of reliable measurement. They exist in a hierarchy, from primary standards established by national metrology institutes to Certified Reference Materials (CRMs) and working reference standards. CRMs, produced by accredited bodies under stringent ISO guidelines like ISO 17034, offer the highest level of accuracy and traceability.[1] However, for novel or less common compounds like 4-Fluoro-2-(pyrrolidin-2-yl)phenol, CRMs are often unavailable. Therefore, the onus falls on the analytical laboratory to source a high-purity material and perform a comprehensive characterization to qualify it for its intended use. This process establishes its fitness-for-purpose and assigns a purity value with a calculated uncertainty.

Sourcing and Initial Identity Confirmation

The first step is to procure a high-purity batch of 4-Fluoro-2-(pyrrolidin-2-yl)phenol from a reputable chemical supplier.[2] Upon receipt, the material's identity must be unequivocally confirmed. This is typically achieved using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight (181.21 g/mol for the free base).[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure, including the presence and position of the fluorine atom and the connectivity of the pyrrolidinyl and phenol rings.

Once identity is confirmed, the critical process of purity assessment begins. A single analytical method is insufficient to declare a material a reference standard. Orthogonal methods—techniques that measure the same property based on different chemical or physical principles—are required for a robust and trustworthy purity assignment.

A Comparative Guide to Purity Assessment Techniques

The core of qualifying a reference standard lies in a comprehensive purity assessment. Below, we compare the most critical analytical techniques, explaining their role and providing example protocols.

Analytical Technique Primary Purpose Strengths Limitations
Reverse-Phase HPLC-UV Quantify organic, UV-active related substances and degradation products.High precision, widely available, robust for routine analysis.[4]May not detect non-UV active impurities. Co-elution can mask impurities.
Chiral HPLC-UV Determine enantiomeric purity (enantiomeric excess).Essential for chiral molecules to ensure stereochemical integrity.[5]Requires specialized, often expensive, chiral stationary phases (CSPs).
Gas Chromatography (GC-FID/MS) Quantify volatile organic compounds (residual solvents).High sensitivity for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Quantitative NMR (qNMR) Assign an accurate, independent purity value (assay).Primary ratio method; does not require a reference standard of the same analyte. Highly specific.Lower sensitivity than chromatography for trace impurities. Requires a high-purity internal standard.
Karl Fischer Titration Determine water content.High accuracy and precision for water determination.Specific to water content only.
Thermogravimetric Analysis (TGA) Measure the total mass loss on heating (solvents, water).Provides information on total volatile content.Not specific; cannot differentiate between water and other volatile solvents.
Workflow for Reference Standard Qualification

The following diagram illustrates a typical workflow for qualifying an in-house reference standard, emphasizing the use of orthogonal methods to ensure a comprehensive characterization.

Reference Standard Qualification Workflow cluster_sourcing 1. Sourcing & Identity cluster_purity 2. Purity Assessment (Orthogonal Methods) cluster_assay 3. Assay Assignment cluster_final 4. Finalization Sourcing Source High-Purity Candidate Material Identity Identity Confirmation (NMR, MS) Sourcing->Identity HPLC Achiral Purity (HPLC-UV) Identity->HPLC Chiral Enantiomeric Purity (Chiral HPLC) Identity->Chiral GC Residual Solvents (GC-FID) Identity->GC Water Water Content (Karl Fischer) Identity->Water MassBalance Mass Balance Calculation (100% - Impurities) HPLC->MassBalance qNMR Quantitative NMR (qNMR) for absolute purity qNMR->MassBalance Confirmatory Certificate Generate Certificate of Analysis (CoA) MassBalance->Certificate Stability Establish Storage & Re-test Date Certificate->Stability

Caption: Workflow for qualifying an in-house reference standard.

Experimental Protocols & Data Comparison

Achiral Purity by Reverse-Phase HPLC-UV

Rationale: Reverse-phase HPLC is the standard method for separating and quantifying non-volatile organic impurities in pharmaceutical substances.[6] A C18 column is a good starting point due to its versatility in retaining moderately polar compounds like 4-Fluoro-2-(pyrrolidin-2-yl)phenol. A gradient elution is employed to ensure that both more polar and less polar impurities are eluted and detected.[4]

Protocol:

  • System: HPLC with UV/DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-20 min: 10% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.

  • Detection Wavelength: 278 nm (phenolic compounds typically absorb in this region).[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the candidate standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Enantiomeric Purity by Chiral HPLC

Rationale: The pyrrolidine ring at position 2 of the phenol creates a chiral center. For pharmaceutical applications, it is often critical to control the enantiomeric purity. Chiral Stationary Phases (CSPs) are required to separate the enantiomers. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for a broad range of chiral compounds, including those with pyrrolidine moieties.[9] We compare two common CSPs below.

Comparison of Chiral Stationary Phases

Parameter Amylose-based CSP (e.g., Chiralpak® AD) Cellulose-based CSP (e.g., Chiralcel® OD)
Separation Principle Enantiomers fit differently into the chiral grooves of the helical polymer structure.Similar principle to amylose, but the different polymer backbone can lead to different selectivity.
Typical Mobile Phases Normal phase (e.g., Hexane/Ethanol) or Reversed-phase.[9]Normal phase (e.g., Hexane/Isopropanol) or Reversed-phase.[10]
Selectivity Often provides good resolution for a wide range of compounds.Complementary selectivity to amylose phases; may resolve compounds that are difficult on amylose.

Protocol (Normal Phase):

  • System: HPLC with UV/DAD detector.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 278 nm.

  • Sample Preparation: Dissolve the candidate standard in the mobile phase to a concentration of 0.5 mg/mL.

Data Interpretation: Enantiomeric Excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2): % ee = [(Area E1 - Area E2) / (Area E1 + Area E2)] * 100.

Assay Assignment by qNMR

Rationale: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known purity. It is independent of the analyte's chemical structure, relying only on the number of protons giving rise to the respective signals.

Protocol:

  • System: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: DMSO-d₆.

  • Procedure: a. Accurately weigh ~10 mg of the 4-Fluoro-2-(pyrrolidin-2-yl)phenol candidate standard. b. Accurately weigh ~5 mg of the maleic acid internal standard into the same vial. c. Dissolve both in a precise volume of DMSO-d₆. d. Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure quantitative acquisition.

  • Calculation: The purity is calculated using the formula: Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity.

Summarizing the Data: A Hypothetical Certificate of Analysis

After performing all tests, the data is consolidated to assign a final purity value.

Test Method Result
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMR, MSConforms to structure
Chromatographic Purity HPLC-UV (Area %)99.85%
Enantiomeric Purity Chiral HPLC (% ee)99.9%
Residual Solvents GC-FID0.05% (Ethyl Acetate)
Water Content Karl Fischer Titration0.08%
Assay (Absolute Purity) qNMR99.8% (w/w)
Assigned Purity (Mass Balance) 100% - Solvents - Water100% - 0.05% - 0.08% = 99.87%

The close agreement between the qNMR assay (99.8%) and the mass balance calculation (99.87%) provides high confidence in the assigned purity of the reference standard.

Conclusion

Establishing a reliable reference standard for 4-Fluoro-2-(pyrrolidin-2-yl)phenol is a rigorous but essential process when a commercial CRM is unavailable. A single analytical result is insufficient; true confidence is achieved through a holistic approach that combines identity confirmation with orthogonal purity assessment techniques. By comparing the results from chromatographic (achiral and chiral), spectroscopic (qNMR), and other specific methods (Karl Fischer, GC), a laboratory can confidently qualify a working standard, assign a purity value, and ensure the accuracy and reliability of all subsequent analytical measurements involving this compound.

References

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Available at: [Link]

  • HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii. National Center for Biotechnology Information. Available at: [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. Available at: [Link]

  • Pharmaceutical Analytical Standards. ZeptoMetrix. Available at: [Link]

  • RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. ACS Publications. Available at: [Link]

  • Full article: HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Taylor & Francis Online. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

  • 4-Fluoro-2-[(E)-2-pyridyliminomethyl]phenol. PMC. Available at: [Link]

  • (PDF) 4-(2-Fluoropyridin-5-yl)phenol. ResearchGate. Available at: [Link]

  • Separation of 4C-Substituted Pyrrolidin-2-One Derivatives on Amylose-Based Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • 4-Fluoro-2-[(E)-2-pyridyliminomethyl]phenol. PubMed. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Semantic Scholar. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-Fluoro-2-(pyrrolidin-2-yl)phenol

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. This guide provides a detailed protocol for the p...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Fluoro-2-(pyrrolidin-2-yl)phenol, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes information from its constituent chemical moieties—a fluorinated phenol and a pyrrolidine ring—to establish a robust and scientifically grounded disposal procedure.

Hazard Profile and Scientific Rationale

A comprehensive hazard assessment is the foundation of safe disposal. The structure of 4-Fluoro-2-(pyrrolidin-2-yl)phenol suggests a hazard profile influenced by both its fluorophenolic and pyrrolidinyl components.

  • Fluorinated Phenol Moiety: Phenols are known to be corrosive and can cause severe skin burns and eye damage.[1] The presence of a fluorine atom can modify the compound's reactivity and toxicity. Fluorinated aromatic compounds can be persistent in the environment due to the strength of the carbon-fluorine bond.[2] 4-Fluorophenol, a related compound, is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and eye irritation.[3][4]

  • Pyrrolidine Moiety: Pyrrolidine and its derivatives are common in pharmaceuticals and are generally considered to have a range of biological activities.[5][6] Some pyrrolidine-containing compounds have the potential to be metabolized by cytochrome P450 enzymes into reactive intermediates, which warrants careful handling.[7]

Given these characteristics, 4-Fluoro-2-(pyrrolidin-2-yl)phenol should be treated as a hazardous substance with potential corrosive, toxic, and environmentally persistent properties.

Operational and Disposal Plan

This step-by-step guide ensures that the disposal of 4-Fluoro-2-(pyrrolidin-2-yl)phenol is conducted safely and in compliance with regulatory standards.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling the compound as a powder or in a poorly ventilated area, a NIOSH-approved respirator is recommended.

Waste Segregation and Container Management

Proper segregation is critical to prevent dangerous chemical reactions.

  • Waste Stream: Designate 4-Fluoro-2-(pyrrolidin-2-yl)phenol and any materials contaminated with it as "Hazardous Organic Waste."

  • Container: Use a dedicated, leak-proof, and clearly labeled waste container made of a compatible material such as high-density polyethylene (HDPE). The container must have a secure, tightly fitting lid.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste "

    • The full chemical name: "4-Fluoro-2-(pyrrolidin-2-yl)phenol "

    • The approximate concentration and nature of the waste (e.g., solid, in solvent).

    • The date when waste was first added to the container.

    • The name and contact information of the responsible researcher or laboratory.

Step-by-Step Disposal Protocol

Solid Waste:

  • Carefully collect any solid 4-Fluoro-2-(pyrrolidin-2-yl)phenol waste, including contaminated consumables like weighing paper, pipette tips, and gloves.

  • Place all solid waste into the designated "Hazardous Organic Waste" container.

  • Ensure the container is securely sealed after each addition.

Liquid Waste (Solutions):

  • Collect all liquid waste containing 4-Fluoro-2-(pyrrolidin-2-yl)phenol in a separate, dedicated "Hazardous Liquid Waste" container.

  • Do not mix with other solvent waste streams unless compatibility has been verified. Halogenated waste should be segregated from non-halogenated waste.

  • Indicate the solvent and the approximate concentration of the compound on the container label.

  • Securely seal the container.

Decontamination of Empty Containers:

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • Collect all rinsate as hazardous liquid waste and add it to the appropriate waste container.

  • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.

Spill Management

In the event of a spill:

  • Evacuate the immediate area to prevent exposure.

  • Notify your supervisor and the institution's Environmental Health and Safety (EHS) office.

  • Ventilate the area, preferably within a chemical fume hood.

  • If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand).

  • Wearing appropriate PPE, carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Final Disposal

The ultimate disposal of 4-Fluoro-2-(pyrrolidin-2-yl)phenol waste must be handled by a licensed environmental waste management company.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

  • Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Data and Workflow Visualization

Summary of Inferred Hazards and Disposal Parameters
ParameterInferred InformationRationale and Source
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on data for 4-Fluorophenol.[3][4]
Skin Corrosion/Irritation Expected to be a skin irritant and may cause burns.Based on the general properties of phenols and data for 4-Fluorophenol.[1][3][8]
Eye Damage/Irritation Expected to cause serious eye irritation or damage.Based on data for 4-Fluorophenol.[3][9]
Environmental Fate Potentially persistent in the environment.The carbon-fluorine bond is strong and resistant to degradation.[2]
Waste Classification Hazardous Organic Waste, likely halogenated.Due to the presence of fluorine and the phenolic and pyrrolidine structures.
Disposal Method Incineration by a licensed hazardous waste facility.High-temperature incineration is recommended for halogenated organic compounds.[10][11]
Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_final Final Disposition PPE Don Appropriate PPE Segregate Segregate Waste PPE->Segregate SolidWaste Solid Waste Collection Segregate->SolidWaste LiquidWaste Liquid Waste Collection Segregate->LiquidWaste Store Store in Satellite Area SolidWaste->Store LiquidWaste->Store Decon Decontaminate Empties Decon->LiquidWaste Pickup Arrange EHS Pickup Store->Pickup Dispose Licensed Disposal Pickup->Dispose Start Waste Generation Start->PPE Spill Spill Occurs Start->Spill SpillProc Follow Spill Protocol Spill->SpillProc Yes SpillProc->Segregate

Caption: Workflow for the safe disposal of 4-Fluoro-2-(pyrrolidin-2-yl)phenol.

References

  • 4-Fluorophenol. PubChem. (n.d.). Retrieved from [Link]

  • 4-Fluorophenol. Chemsrc. (2025, August 20). Retrieved from [Link]

  • Zaitsu, K., Katagi, M., Tsuchihashi, H., & Ishii, A. (2014). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism. Forensic Toxicology, 32(1), 1-9.
  • Nabavi, S. M., et al. (2019). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Molecules, 24(17), 3106.
  • Guidelines for Disposing of PFAs. MCF Environmental Services. (2023, December 27). Retrieved from [Link]

  • Toumi, A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249823.
  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11.
  • Junqueira, F. L., et al. (2014). Ecotoxicological assessment of four pharmaceuticals compounds through acute toxicity tests. O Mundo da Saúde, 38(1), 51-55.
  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. Google Patents. (n.d.).
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. (n.d.). Retrieved from [Link]

  • Environmental Fate & Ecotoxicology of Pesticides. Cambridge Environmental. (n.d.). Retrieved from [Link]

  • Dispose of PTFE and PFAS. sustainability-lab. (2025, October 12). Retrieved from [Link]

  • Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. U.S. Environmental Protection Agency. (2026, January 23). Retrieved from [Link]

  • Ecotoxicology of organofluorous compounds. HKMU Scholars. (n.d.). Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. (2024, April 8). Retrieved from [Link]

  • Machado, T. O., et al. (2023). Ecotoxicological Effects of Four Commonly Used Organic Solvents on the Scleractinian Coral Montipora digitata. Journal of Marine Science and Engineering, 11(4), 823.
  • An overview of the (eco)toxicological effects of flame retardants emerging in water and sediment. (2023). Water and Environment Journal, 38(1), 1-17.
  • PHENOL AND RELATED COMPOUNDS. AccessMedicine. (n.d.). Retrieved from [Link]

  • Clayton, J. W. (1977). Toxicology of the fluoroalkenes: review and research needs. Environmental Health Perspectives, 21, 255–267.
  • TOXICOLOGICAL REVIEW OF Phenol. U.S. Environmental Protection Agency. (n.d.). Retrieved from [Link]

  • Bonmatin, J. M., et al. (2015). Environmental fate and exposure; neonicotinoids and fipronil. Environmental Science and Pollution Research, 22(1), 35-61.
  • Li, J., et al. (2007). 4-Fluoro-2-[(E)-2-pyridyliminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o688.
  • Toxicology Section. Centre of Forensic Sciences. (2024, October 3). Retrieved from [Link]

  • Tingle, C. C., et al. (2003). Fipronil: environmental fate, ecotoxicology, and human health concerns.
  • Environmental fate and toxicology of fipronil. ResearchGate. (2026, February 3). Retrieved from [Link]

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Handling

Personal protective equipment for handling 4-Fluoro-2-(pyrrolidin-2-yl)phenol

As a Senior Application Scientist, I approach the handling of novel bifunctional active pharmaceutical ingredients (APIs) not merely as a compliance exercise, but as an application of chemical causality. When handling 4-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel bifunctional active pharmaceutical ingredients (APIs) not merely as a compliance exercise, but as an application of chemical causality. When handling 4-Fluoro-2-(pyrrolidin-2-yl)phenol , you are managing two distinct, severe hazard profiles synthesized into a single molecular entity.

To build a truly safe laboratory environment, we must move beyond generic safety data sheets and understand why specific protective measures are required. This guide provides a self-validating, mechanistically grounded protocol for the safe handling, transfer, and disposal of this compound.

Chemical Causality: Deconstructing the Hazard Profile

The danger of 4-Fluoro-2-(pyrrolidin-2-yl)phenol lies in the synergistic relationship between its two functional moieties:

  • The Fluorophenol Moiety: Phenolic compounds are highly lipophilic, allowing them to rapidly penetrate the stratum corneum (the skin's outer layer). Once absorbed, they cause systemic toxicity, protein denaturation, and central nervous system depression[1].

  • The Pyrrolidine Moiety: This secondary amine is highly basic and volatile. It causes severe, localized tissue necrosis (alkaline burns) and rapid saponification of corneal lipids upon contact with the eyes [2].

The Synergistic Threat: The lipophilic fluorophenol ring acts as a highly efficient transdermal carrier, accelerating the absorption of the highly corrosive pyrrolidine amine directly into the bloodstream and deep tissues.

Quantitative Hazard Metrics

To accurately assess the environmental and exposure risks, we must look at the physicochemical data of the constituent moieties.

Component MoietyVapor Pressure (20°C)Flash PointLower Explosion LimitPrimary Target Organs
Pyrrolidine 48.8 mmHg3°C (37°F)1.6 Vol%Respiratory tract, Eyes, Skin[2]
4-Fluorophenol < 1.0 mmHg> 85°CN/ALiver, Kidneys, CNS[1]

Mandatory PPE Matrix & Mechanistic Justification

Standard laboratory PPE is insufficient for this compound. Nitrile gloves degrade rapidly upon exposure to pyrrolidine and offer poor breakthrough times for phenols [3].

PPE CategoryRecommended SpecificationMechanistic Justification (Causality)
Hand Protection Butyl Rubber (≥ 0.3 mm) over standard Nitrile inner gloves.Pyrrolidine rapidly permeates and degrades standard nitrile. Butyl rubber provides >8 hours of breakthrough resistance against both amines and phenolic compounds [4].
Eye/Face Indirect-vent splash goggles + Full Face Shield.The pyrrolidine moiety is highly basic. Aerosolization or splashing poses an immediate risk of irreversible corneal saponification [5].
Body Tychem® apron over a flame-resistant (FR) lab coat.Prevents dermal absorption of the fluorophenol moiety, which can cause systemic toxicity without immediate pain (due to phenol's local anesthetic effect)[1].
Respiratory Class II Chemical Fume Hood. (Use NIOSH OV/AG respirator if outside hood).Mitigates inhalation of volatile pyrrolidine vapors and toxic fluorophenol aerosols[2].

Self-Validating Operational Protocols

Every step in handling this compound must include a self-validation mechanism to ensure the protocol is actively protecting you.

Protocol 1: Safe Weighing and Transfer

Step 1: Environmental & Equipment Validation

  • Action: Activate the Class II chemical fume hood and clear the deck of all incompatible materials (specifically strong oxidizers and mineral acids)[5].

  • Self-Validation: Do not rely solely on the digital monitor. Tape a small Kimwipe strip to the bottom of the sash; a continuous, inward flutter visually validates a face velocity of ≥ 100 fpm.

Step 2: PPE Donning and Integrity Check

  • Action: Don 0.3 mm Butyl rubber gloves over your inner nitrile gloves.

  • Self-Validation: Perform a pneumatic inflation test on the Butyl gloves prior to donning. Trap ambient air inside, roll the cuff tightly, and apply pressure. Zero deflation over 10 seconds validates the absence of micro-punctures.

Step 3: Primary Containment & Mass Measurement

  • Action: Transfer the compound using a static-dissipative spatula into a pre-tared, anti-static weigh boat inside the hood.

  • Self-Validation: Observe the analytical balance drift. A continuously fluctuating mass reading indicates active vaporization of the pyrrolidine moiety or static interference. If drift exceeds 0.005 g/min , abort the transfer, seal the primary container, and recalibrate the hood's exhaust flow.

Step 4: Post-Transfer Decontamination

  • Action: Wipe down the exterior of the primary container and the balance pan with a compatible solvent (e.g., isopropanol) before removing your hands from the hood.

Emergency Response & Spill Mitigation

In the event of an exposure, water is often insufficient and can even spread lipophilic phenols over a larger surface area. Polyethylene Glycol (PEG 400) is the standard decontamination solvent because it actively draws the phenol out of the dermal layers via osmotic and solubility gradients.

G A Initiate Handling: 4-Fluoro-2-(pyrrolidin-2-yl)phenol B Don Advanced PPE (Butyl Gloves, Face Shield) A->B C Transfer to Class II Chemical Fume Hood B->C D Accidental Spill or Exposure Event? C->D E Execute Synthesis/ Weighing Protocol D->E No Event G Personnel Exposure: Immediate PEG 400 Flush D->G Yes (Personnel) H Surface Spill: Inert Absorbent & Isolate D->H Yes (Surface) F Dispose as Hazardous Corrosive/Toxic Waste E->F G->F H->F

Caption: Exposure Response and Operational Workflow for 4-Fluoro-2-(pyrrolidin-2-yl)phenol.

Protocol 2: Chemical Spill Decontamination

Step 1: Immediate Containment

  • Action: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use sawdust or paper towels, as the pyrrolidine moiety is highly flammable and reactive[2].

  • Self-Validation: Ensure no vapor trails are visible under the hood lighting, confirming the absorbent has fully sequestered the volatile amine.

Step 2: Neutralization & Waste Consolidation

  • Action: Carefully sweep the absorbed material using non-sparking tools[2] into a dedicated, sealable hazardous waste container.

Disposal & Waste Management Plan

Because 4-Fluoro-2-(pyrrolidin-2-yl)phenol contains a strong organic base (pyrrolidine) and a weak acid (fluorophenol), it dictates strict segregation rules:

  • Segregation: Dispose of this compound strictly in a "Halogenated Organic Waste - Basic" container.

  • Incompatibilities: Never mix this waste with acidic streams (e.g., nitric acid, piranha solution, or hydrochloric acid). The pyrrolidine moiety will react exothermically with strong acids, potentially boiling the solution and aerosolizing the highly toxic fluorophenol moiety[5].

References

  • New Jersey Department of Health. "Pyrrolidine Hazard Summary Fact Sheet." NJ.gov,[Link]

  • Shield Scientific. "Ultimate Guide to Chemical Resistant Disposable Gloves." Shield Scientific,[Link]

Sources

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